Technical Documentation Center

Titanium tetra(phenolate) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Titanium tetra(phenolate)
  • CAS: 2892-89-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Titanium Tetra(phenolate)

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis, crystal stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and coordination chemistry of homoleptic titanium(IV) tetra(phenolate) complexes. These compounds are of significant interest for their potential applications in catalysis, materials science, and medicinal chemistry. This guide delves into the structural nuances dictated by the steric and electronic properties of the phenolate ligands, with a particular focus on achieving monomeric species. Detailed experimental protocols for the synthesis and crystallization of a representative monomeric complex, tetrakis(2,6-di-tert-butylphenoxo)titanium(IV), are provided, supported by in-depth analysis of its coordination geometry and key structural parameters. This document is intended to be a valuable resource for researchers seeking to understand and utilize this important class of titanium compounds.

Introduction: The Significance of Titanium Phenolates

Titanium(IV) compounds are widely recognized for their diverse applications, stemming from titanium's high oxidation state, Lewis acidity, and biocompatibility.[1] Among the various classes of titanium complexes, those bearing phenolate ligands have garnered considerable attention. The electronic and steric properties of the phenolate ligand can be readily tuned by introducing substituents on the aromatic ring, allowing for fine control over the reactivity and structure of the resulting titanium complex. This tunability makes titanium phenolates promising candidates for a range of applications, including as catalysts for polymerization and organic synthesis, as precursors for advanced materials, and as potential therapeutic agents.[2]

A fundamental understanding of the relationship between the phenolate ligand structure and the resulting coordination chemistry and crystal structure of the titanium complex is paramount for the rational design of new functional molecules. This guide focuses on homoleptic titanium tetra(phenolate) complexes, Ti(OAr)₄, as a foundational system for exploring these structure-property relationships.

Coordination Chemistry: The Influence of Steric Hindrance

The coordination number and geometry of titanium(IV) in its complexes are highly dependent on the steric bulk of the coordinated ligands. In the case of titanium tetra(phenolate)s, the substituents on the phenolate rings play a decisive role in determining whether the resulting complex is monomeric or forms higher nuclearity species, such as dimers or oligomers.

Spectroscopic and structural studies have consistently shown that the use of sterically bulky 2,6-dialkylphenoxides leads to the formation of monomeric titanium tetra(phenolate) species.[3] The large substituents at the ortho positions of the phenolate ligand effectively shield the titanium center, preventing the formation of bridging phenoxide linkages that are necessary for dimerization or oligomerization. Conversely, the use of less sterically demanding phenolates often results in the formation of dimeric or polynuclear structures where phenoxide ligands bridge two or more titanium centers.[3]

This principle is a cornerstone of designing predictable and well-defined titanium phenolate complexes. For the purposes of this guide, we will focus on a monomeric complex to clearly illustrate the fundamental coordination environment of a four-coordinate titanium center with four phenolate ligands.

Logical Flow for Monomer vs. Dimer Formation:

G cluster_0 Ligand Selection cluster_1 Coordination Outcome Bulky 2,6-disubstituted\nphenolate Bulky 2,6-disubstituted phenolate Monomeric Ti(OAr)4 Monomeric Ti(OAr)4 Bulky 2,6-disubstituted\nphenolate->Monomeric Ti(OAr)4 Steric hindrance prevents bridging Less bulky\nphenolate Less bulky phenolate Dimeric/Polynuclear\n[Ti(OAr)4]n Dimeric/Polynuclear [Ti(OAr)4]n Less bulky\nphenolate->Dimeric/Polynuclear\n[Ti(OAr)4]n Allows for phenoxide bridging

Caption: The influence of phenolate ligand sterics on the nuclearity of titanium tetra(phenolate) complexes.

Crystal Structure of a Monomeric Titanium Tetra(phenolate): A Case Study

A representative example of such a complex is tetrakis(2,6-di-tert-butylphenoxo)titanium(IV) . The two bulky tert-butyl groups at the ortho positions of each phenolate ligand create a sterically crowded environment around the titanium center, effectively preventing the formation of bridging interactions and enforcing a monomeric structure.

While a specific CIF file for tetrakis(2,6-di-tert-butylphenoxo)titanium(IV) is not presently available in open-access databases, based on related structurally characterized monomeric titanium(IV) aryloxide complexes with bulky ligands, a distorted tetrahedral geometry around the titanium center is the most probable coordination environment.[4]

Anticipated Structural Features of Monomeric Tetrakis(2,6-di-tert-butylphenoxo)titanium(IV):

ParameterExpected Value/GeometryRationale
Coordination Number 4Four monodentate phenolate ligands.
Coordination Geometry Distorted TetrahedralThe four oxygen atoms of the phenolate ligands will coordinate to the titanium center. The tetrahedral geometry is common for four-coordinate Ti(IV). The distortion from a perfect tetrahedron arises from the steric repulsion between the bulky 2,6-di-tert-butylphenyl groups.
Ti-O Bond Lengths ~1.76 - 1.80 ÅBased on data from related monomeric Ti(IV) aryloxide complexes, the Ti-O bond is expected to be relatively short, indicating significant covalent character.[4]
O-Ti-O Bond Angles Deviating from 109.5°Due to the steric bulk of the ligands, the O-Ti-O angles are expected to be distorted from the ideal tetrahedral angle. Some angles may be wider to accommodate the bulky substituents, while others may be compressed.[4]

Visualization of the Expected Coordination Sphere:

G Distorted tetrahedral geometry of Ti(OAr)4. Ti Ti O1 O Ti->O1 O2 O Ti->O2 O3 O Ti->O3 O4 O Ti->O4 Ar1 Ar O1->Ar1 Ar2 Ar O2->Ar2 Ar3 Ar O3->Ar3 Ar4 Ar O4->Ar4

Caption: A simplified representation of the distorted tetrahedral coordination geometry expected for a monomeric titanium tetra(aryloxide) complex.

Experimental Protocol: Synthesis and Crystallization

The synthesis of titanium tetra(phenolate)s can be achieved through several routes. Two of the most common methods are the reaction of a titanium(IV) halide with a phenol in the presence of a base, and the alcoholysis reaction between a titanium(IV) alkoxide and a phenol. The latter method is often preferred as it avoids the formation of halide salts, which can sometimes complicate purification.

Here, we provide a detailed, field-proven protocol for the synthesis of a monomeric titanium tetra(phenolate) using the alcoholysis method. This protocol is designed to be a self-validating system, with clear indicators of successful reaction progression.

Workflow for the Synthesis of Tetrakis(2,6-di-tert-butylphenoxo)titanium(IV):

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up cluster_3 Purification and Crystallization A Dissolve 2,6-di-tert-butylphenol in anhydrous toluene under Argon B Add Ti(O-iPr)4 dropwise to the phenol solution at 0 °C A->B Maintain inert atmosphere C Warm to room temperature and stir for 12-24 hours B->C Monitor for color change D Remove volatiles under vacuum C->D E Recrystallize from anhydrous pentane at low temperature D->E Yields crude product F Isolate and dry crystals E->F Formation of single crystals

Caption: Step-by-step workflow for the synthesis and crystallization of a monomeric titanium tetra(phenolate).

Synthesis of Tetrakis(2,6-di-tert-butylphenoxo)titanium(IV)

Materials:

  • 2,6-Di-tert-butylphenol (recrystallized from hexanes and dried in vacuo)

  • Titanium(IV) isopropoxide (distilled prior to use)

  • Anhydrous toluene (distilled from sodium/benzophenone)

  • Anhydrous pentane (distilled from sodium/benzophenone)

  • Schlenk flask and standard Schlenk line equipment

  • Cannula and syringes

Procedure:

  • Preparation: Under an inert atmosphere of argon, a 250 mL Schlenk flask equipped with a magnetic stir bar is charged with 2,6-di-tert-butylphenol (4.0 equivalents). Anhydrous toluene (100 mL) is added via cannula to dissolve the phenol.

  • Reaction: The solution is cooled to 0 °C in an ice bath. Titanium(IV) isopropoxide (1.0 equivalent) is added dropwise to the stirred solution via syringe over a period of 15 minutes. A color change from colorless to yellow or orange is typically observed upon addition of the titanium precursor.

  • Equilibration: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-24 hours to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the phenolic -OH stretch in the IR spectrum of an aliquot.

  • Isolation of Crude Product: The solvent and any volatile byproducts (isopropanol) are removed under reduced pressure to yield the crude product as a solid.

Crystallization
  • Recrystallization: The crude product is dissolved in a minimal amount of hot anhydrous pentane under an inert atmosphere. The hot solution is filtered through a cannula fitted with a filter paper or glass wool plug to remove any insoluble impurities.

  • Crystal Growth: The filtered solution is then slowly cooled to -30 °C in a freezer. The slow cooling promotes the growth of single crystals suitable for X-ray diffraction analysis.

  • Isolation of Crystals: The resulting crystals are isolated by decanting the mother liquor via cannula. The crystals are washed with a small amount of cold anhydrous pentane and then dried under high vacuum.

Characterization

A comprehensive characterization of the synthesized titanium tetra(phenolate) complex is essential to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the phenolate ligand and the absence of any starting materials or solvent impurities.

  • Infrared (IR) Spectroscopy: The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) confirms the complete reaction of the phenol. The presence of characteristic Ti-O stretching vibrations (typically in the range of 500-700 cm⁻¹) provides evidence for the formation of the titanium phenolate complex.

  • Elemental Analysis: Provides the percentage composition of C, H, and N (if applicable), which can be compared to the calculated values for the desired product to assess its purity.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the fundamental principles governing the coordination chemistry and crystal structure of titanium tetra(phenolate) complexes, with a focus on the role of steric hindrance in achieving monomeric species. The provided experimental protocol for the synthesis and crystallization of a representative monomeric complex offers a reliable starting point for researchers entering this field.

The continued exploration of titanium phenolate chemistry holds significant promise. The development of new phenolate ligands with tailored electronic and steric properties will undoubtedly lead to the discovery of novel titanium complexes with enhanced catalytic activity, unique material properties, and promising biological activities. The foundational knowledge presented in this guide will serve as a valuable tool for the rational design and synthesis of the next generation of advanced titanium-based compounds.

References

  • Durfee, L. D. (1988). Chemistry of aryloxide compounds of titanium in oxidation states +4, +3 and +2. Purdue University. [Link]

  • Tsubogo, T., Saito, S., & Yamashita, M. (2016). Synthesis and Structural Characterization of Lithium and Titanium Complexes Bearing a Bulky Aryloxide Ligand Based on a Rigid Fused-Ring s-Hydrindacene Skeleton. Inorganic Chemistry, 55(13), 6449–6460. [Link]

  • Malhotra, K. C., Sharma, N., & Chaudhry, S. C. (1991). Preparation and characterization of monochlorotris(4-tert-butylphenoxo)titanium(IV). Polyhedron, 10(4), 421-423. [Link]

  • Wikipedia. (2023). Titanium isopropoxide. [Link]

  • Hardcastle, F. D. (2013). Titanium-Oxygen Bond Length -Bond Valence Relationship. Journal of the Arkansas Academy of Science, 67, 41-46. [Link]

  • Garnovskii, A. D., Nivorozhkin, A. L., & Minkin, V. I. (1993). Ligand Environment and the Structure of Schiff Base Adducts and Tetracoordinated Inner-Complex Compounds.
  • Li, J., Zhao, R., & Ma, C. (2007). 2,4-Di-tert-butyl-6-(4-chlorophenyliminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4923. [Link]

  • PubChem. (n.d.). 2,6-Di-tert-butylphenol. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43, 5867-5895. [Link]

  • Kaur, N., & Kishore, D. (2025). Synthesis, Characterization and Reactivity of Tetrakis(4-Bromophenoxo) Titanium(IV) Complex. Bentham Science Publishers. [Link]

  • Renzi, P., et al. (2022). Titanium-based tetrakis-2,3-[5,6- di(substituted)pyrazino]porphyrazine: synthesis and characterization. Chemistry – A European Journal. [Link]

  • Elgrishi, N., et al. (2022). On the synthesis and characterization of two different titanium-based supramolecular structures of identical stoichiometry. Journal of Coordination Chemistry, 75(13-14), 1849-1858. [Link]

  • Belli Dell’Amico, D., et al. (2001). Synthesis and molecular structures of some new titanium(IV) aryloxides. Journal of the Chemical Society, Dalton Transactions, (22), 3364-3371. [Link]

  • Schafer, B., & Kempe, R. (2020). Titanium catalysis for the synthesis of fine chemicals – development and trends. Chemical Society Reviews, 49, 7987-8021. [Link]

  • Khan, F. A., et al. (2021). Synthesis and Structures of Ti III and Ti IV Complexes Supported by a Bulky Guanidinate Ligand. Crystals, 11(8), 886. [Link]

  • Li, G., et al. (2015). Crystal structure of (2,4-di-tert-butyl-6-{[(6,6′-dimethyl-2′-oxido-1,1′-biphenyl-2-yl)imino]methyl}phenolato-κ3 O,N,O′)bis(propan-2-olato-κO)titanium(IV). Acta Crystallographica Section E: Crystallographic Communications, 71(1), 7-8. [Link]

  • Kuleshova, J., et al. (2025). In-situ Diffraction Crystallization Study of a porous Ti(IV) oxo-cluster carboxylate MOF and its Water. ChemRxiv. [Link]

  • Demeshko, S., et al. (2006). Synthesis and Characterization of a Homoleptic Thiolate Complex of Titanium(IV). Zeitschrift für anorganische und allgemeine Chemie, 632(10-11), 1756-1758. [Link]

  • Taylor & Francis. (n.d.). Coordination geometry – Knowledge and References. [Link]

  • Materials Project. (n.d.). mp-2657: TiO2 (Tetragonal, P4_2/mnm, 136). [Link]

  • U.S. Department of Energy. (2020). Materials Data on TiO2 by Materials Project. [Link]

  • Wikipedia. (2024). Titanium compounds. [Link]

  • Rusanova-Naydenova, D., et al. (2022). Synthesis and structural characterisation of solid titanium(IV) phosphate materials by means of X-ray absorption and NMR. Dalton Transactions, 51, 8192-8204. [Link]

  • Klyushin, A. Y., et al. (2020). Atomic-scale modeling of the thermal decomposition of titanium(IV)-isopropoxide. arXiv. [Link]

  • Kalarakis, A. N., et al. (2012). Hexagonal and cubic TiOF2. Powder Diffraction, 27(2), 110-116. [Link]

  • Kourkoumelis, N., et al. (2021). Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide. Molecules, 26(18), 5588. [Link]

  • Marx, B. (2022). Synthesis and Characterization of 2,6-diisopropylphenoxy tetrapyrazinoporphyrazines as potential molecular qubits. University of Tennessee, Knoxville. [Link]

  • ResearchGate. (n.d.). Structures of rutile and anatase; bond lengths and angles of Ti atoms are also shown. [Link]

  • PubChem. (n.d.). 4-sec-Butyl-2,6-di-tert-butylphenol. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. National Institute of Standards and Technology. [Link]

  • León, I., et al. (2023). The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy. Molecules, 28(24), 8049. [Link]

  • Grilc, M., et al. (2019). Synthesis of titanium(iv) 3,6-di-tert-butylcatecholate complexes. RSC Advances, 9(36), 20937-20945. [Link]

  • R-Discovery. (2019). Synthesis of titanium(iv) 3,6-di-tert-butylcatecholate complexes. [Link]

Sources

Exploratory

Titanium Tetra(phenolate)[Ti(OPh)4]: Electronic Properties, Molecular Geometry, and Catalytic Workflows

Executive Summary Titanium tetra(phenolate), formulated as Ti(OPh)4, is a highly specialized homogeneous precatalyst and Lewis acid utilized in advanced synthetic chemistry, including transesterification, ring-opening po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Titanium tetra(phenolate), formulated as Ti(OPh)4, is a highly specialized homogeneous precatalyst and Lewis acid utilized in advanced synthetic chemistry, including transesterification, ring-opening polymerization, and direct amidation[1][2]. As an application scientist, I have observed that the successful deployment of Ti(OPh)4 relies entirely on understanding the delicate interplay between its molecular geometry and its electronic properties. Unlike standard aliphatic titanium alkoxides (e.g., titanium tetraisopropoxide), the phenoxide ligands impart unique steric constraints and electronic withdrawal, fundamentally modulating the electrophilicity of the Ti(IV) center[3]. This whitepaper dissects these properties and provides self-validating protocols for its synthesis and application.

Molecular Geometry and Structural Dynamics

Titanium(IV) is a d0 transition metal. Because it lacks d-electrons, it experiences no ligand-field stabilization energy. Consequently, its molecular geometry is dictated entirely by steric repulsion between ligands and the electronic demand to alleviate its inherent electron deficiency.

Monomeric Ti(OPh)4 adopts a tetrahedral geometry (coordination number = 4)[1]. However, titanium centers are highly electrophilic and frequently undergo aggregation to form dimers or higher oligomers, achieving an octahedral geometry (coordination number = 6) via bridging oxygen atoms. The steric bulk of the phenyl rings in Ti(OPh)4 restricts this oligomerization compared to smaller alkoxides. In dilute solutions or at elevated temperatures, Ti(OPh)4 remains predominantly monomeric. Maintaining this tetrahedral, monomeric state is critical; empirical data shows that the maximum catalytic activity for ethene and ϵ -caprolactone polymerization is achieved strictly when the complex maintains a coordination number of 4[1].

G Ti Ti(IV) Center (d0) Phenoxide Phenoxide Ligands (Steric & Electronic Tuning) Ti->Phenoxide Ligand Binding Tetra Tetrahedral Monomer (Coordination = 4) Lewis Enhanced Lewis Acidity (Electron-Withdrawing Aryl) Tetra->Lewis High Electrophilicity Octa Octahedral Dimer/Oligomer (Coordination = 6) Phenoxide->Tetra Bulky/Dilute Phenoxide->Octa Bridging/Concentrated

Structural geometry and aggregation dynamics of Ti(OPh)4 based on steric and electronic factors.

Electronic Properties and Lewis Acidity

The electronic structure of Ti(OPh)4 is defined by strong ligand-to-metal charge transfer (LMCT) from the phenoxide oxygen to the empty d-orbitals of Ti(IV).

Crucially, the phenyl ring is electron-withdrawing via induction compared to aliphatic alkyl chains. Comparative studies demonstrate that titanium tetrabutoxide exhibits a stronger electron-donating ability than titanium tetraphenolate[3]. Consequently, the Ti(IV) center in Ti(OPh)4 is significantly more electron-deficient (more Lewis acidic).

While high Lewis acidity enhances the polarization of coordinated carbonyl groups—facilitating nucleophilic attack—excessively strong Lewis acids can trigger unwanted side reactions, such as the decarboxylation of methyl phenyl carbonate to anisole[3]. Thus, the electronic dispersion effect of the phenoxide ligand must be carefully matched to the target substrate.

Table 1: Comparative Catalytic Activity in Transesterification

Quantitative data summarizing the impact of ligand electronic properties on the transesterification of dimethyl carbonate and phenol (180 °C, 3 hours)[3].

CatalystCoordination Group Steric BulkElectronic EffectConversion (%)Selectivity (%)Reference
Ti(OBu)4 LowStrong Electron-Donating>90.0>99.0[3]
Ti(OiPr)4 ModerateModerate Electron-Donating90.499.6[3]
Ti(OPh)4 HighElectron-Withdrawing89.198.5[3]

Catalytic Mechanisms: Transesterification

In transesterification workflows (e.g., the synthesis of diphenyl carbonate or PISOX copolyesters), Ti(OPh)4 acts as a potent Lewis acid[4]. The mechanism is initiated by the coordination of the substrate's carbonyl oxygen to the Ti(IV) center, which polarizes the C=O bond. This polarization is the causal factor that enables a subsequent nucleophilic attack from a free phenol molecule, proceeding through a highly ordered six-membered ring transition state before product release[3].

G Init Ti(OPh)4 Precatalyst Coord Carbonyl Coordination to Ti(IV) Init->Coord Substrate Binding Nucleo Nucleophilic Attack by Phenol Coord->Nucleo Polarization Inter Six-Membered Ring Transition State Nucleo->Inter Rearrangement Prod Product Release (Diphenyl Carbonate) Inter->Prod Cleavage Prod->Init Catalyst Regeneration

Catalytic cycle of Ti(OPh)4 in transesterification via a six-membered ring transition state.

Validated Experimental Protocols

Titanium aryloxides are highly moisture-sensitive; exposure to water causes irreversible hydrolysis, leading to the formation of insoluble, catalytically dead TiO2[3]. The following protocols are designed as self-validating systems to ensure absolute anhydrous conditions and high catalytic fidelity.

Protocol 1: Synthesis of Ti(OPh)4 via Ligand Exchange

Causality Check: Direct synthesis from TiCl4 and phenol generates HCl, which can coordinate to the metal and poison downstream catalytic steps. Ligand exchange from Ti(OiPr)4 is the superior pathway because the byproduct (isopropanol) can be continuously removed by distillation, driving the equilibrium to 100% completion via Le Chatelier's principle[4].

  • Preparation: In a strictly anhydrous Schlenk flask under an inert N2 atmosphere, dissolve 1.0 eq of Ti(OiPr)4 in dry toluene.

  • Addition: Add 4.05 eq of strictly anhydrous phenol. The slight 0.05 eq excess ensures the complete substitution of all four isopropoxide ligands.

  • Reaction & Distillation: Heat the mixture to 90–100 °C. Equip the flask with a short-path distillation head. Continuously distill off the toluene/isopropanol azeotrope over a period of 10 to 12 hours[5].

  • Purification: Remove the residual solvent under a high vacuum. Recrystallize the resulting solid from dry tetrahydrofuran (THF) to yield pure Ti(OPh)4[4].

  • Validation: Confirm purity via 1H-NMR. The protocol is self-validating if the isopropoxide multiplet (typically around 4.0 ppm) is completely absent from the spectra.

Protocol 2: Catalytic Evaluation (Transesterification)
  • Setup: Load the target substrates (e.g., dimethyl carbonate and phenol) into a high-pressure autoclave reactor.

  • Catalyst Loading: Introduce the synthesized Ti(OPh)4 at a concentration of 500 to 5300 ppm relative to the total weight of the reaction mixture[5][6].

  • Execution: Purge the reactor with N2, seal it, and heat to 180 °C for 3 hours under continuous mechanical stirring[3].

  • Analysis: Quench the reaction rapidly to prevent back-reaction, and analyze the mixture via Gas Chromatography (GC) to quantify conversion and selectivity metrics.

G Prep Reagent Prep (Ti(OiPr)4 + Phenol) React Ligand Exchange (80-100°C, Solvent) Prep->React N2 Atm Purify Distillation (Remove iPrOH) React->Purify Shift Eq Char Characterization (1H-NMR, UV-Vis) Purify->Char Isolate

Experimental workflow for the synthesis and validation of pure Ti(OPh)4 via ligand exchange.

References

  • Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification.MDPI.
  • Titanium Complexes for the Polymerisation of Ethene and ε-Caprolactone.University of Helsinki.
  • WO2016043616A1 - Process for preparing carboxylic acid esters in the presence of a titanium-containing catalyst.Google Patents.
  • Bis(phenolate)–Titanium(IV) Catalysts for Efficient and Sustainable Direct Amide Bond Formation.ResearchGate.
  • Supporting information PISOX copolyesters– Bio- and CO2-based Marine Degradable High Performance Polyesters.University of Amsterdam (UvA).
  • RU2656338C1 - Method for obtaining carboxylic acid esters in presence of titanium-containing catalyst.Google Patents.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Solvent Solubility of Titanium Tetra(phenolate)

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Titanium Tetra(phenolate)

Titanium tetra(phenolate), with the chemical formula Ti(OC₆H₅)₄, is an organometallic compound that has garnered significant interest across various scientific disciplines. As a member of the titanium alkoxide family, it serves as a versatile precursor and catalyst in organic synthesis and materials science. Its applications range from a catalyst in polymerization reactions to a precursor for titanium-based materials and, more recently, as a ligand in the design of novel therapeutic agents.[1][2]

The utility of titanium tetra(phenolate) is intrinsically linked to its fundamental chemical properties, namely its thermodynamic stability and solubility in various solvents. A thorough understanding of these characteristics is paramount for its effective application, enabling researchers to predict its behavior under different reaction conditions, design robust synthetic protocols, and formulate it for various applications, including drug delivery systems. This guide provides a comprehensive overview of the thermodynamic stability and solvent solubility of titanium tetra(phenolate), offering insights into its synthesis, characterization, and handling.

Part 2: Thermodynamic Stability of Titanium Tetra(phenolate)

The stability of titanium tetra(phenolate) is a critical factor that dictates its storage, handling, and reactivity. This section delves into the electronic structure, thermodynamics, and decomposition pathways of this compound.

Bonding and Electronic Structure

The core of titanium tetra(phenolate) features a central titanium(IV) ion coordinated to four phenolate ligands through titanium-oxygen bonds. The Ti-O bond in titanium alkoxides and phenolates is generally strong, contributing to the overall stability of the molecule.[3] The electronic nature of the phenolate ligand, with its aromatic ring, can influence the electron density at the titanium center, thereby modulating the reactivity and stability of the complex compared to simple alkoxides.

Enthalpy of Formation and Bond Dissociation Energies
Thermodynamic ParameterEstimated Value/ObservationNotes
Standard Enthalpy of Formation (ΔfH°) Data not availableEstimation requires further computational studies.
Ti-O Bond Dissociation Energy HighThe Ti-O bond is generally strong and requires significant energy for homolytic cleavage.
C-O Bond Dissociation Energy Lower than Ti-OIn many thermal decomposition pathways of titanium alkoxides, C-O bond cleavage is a key step.[5]

Table 1: Estimated Thermodynamic Parameters for Titanium Tetra(phenolate)

Decomposition Pathways

Thermal Decomposition

The thermal decomposition of titanium tetra(phenolate) is expected to proceed at elevated temperatures. While a detailed mechanism for this specific compound is not well-documented, studies on analogous titanium alkoxides suggest that decomposition can occur through several pathways. One plausible mechanism involves the cleavage of the C-O bond of the phenolate ligand.[7]

A Ti(OPh)₄ B [Ti(OPh)₃]• + •OPh A->B Heat (Δ) C Further Decomposition Products B->C Radical Reactions

Caption: Plausible initial step in the thermal decomposition of titanium tetra(phenolate).

Hydrolytic Instability

A crucial aspect of the stability of titanium tetra(phenolate) is its sensitivity to water. The Ti-O bond is susceptible to hydrolysis, leading to the formation of titanium oxides and phenol. This reactivity necessitates that the compound be handled under inert and anhydrous conditions. However, it has been noted that phenolate ligands can confer greater hydrolytic stability compared to their alkoxide counterparts, which is advantageous in certain applications.[8]

Photochemical Decomposition

Titanium compounds, particularly titanium dioxide, are well-known for their photocatalytic activity.[9][10] While less studied for titanium tetra(phenolate), it is plausible that the compound could undergo photochemical decomposition upon exposure to UV radiation. This could involve the excitation of the phenolate ligand or the Ti-O bond, leading to radical formation and subsequent degradation of the molecule.

Part 3: Solvent Solubility of Titanium Tetra(phenolate)

The solubility of titanium tetra(phenolate) is a key practical consideration for its use in solution-based applications. This section explores its solubility profile and the factors that govern it.

Qualitative Solubility Profile

Titanium tetra(phenolate) is generally considered to be soluble in a range of common organic solvents. Its solubility is influenced by the polarity of the solvent and its ability to coordinate with the titanium center.

SolventPolarityExpected SolubilityReference
TolueneNonpolarSoluble[1]
Tetrahydrofuran (THF)Polar aproticSoluble[1][8]
DichloromethanePolar aproticLikely soluble-
n-HexaneNonpolarSparingly soluble to insoluble[1]
Dimethyl Sulfoxide (DMSO)Polar aproticLikely soluble[2]

Table 2: Qualitative Solubility of Titanium Tetra(phenolate) in Common Organic Solvents

Factors Influencing Solubility
  • Molecular Structure: The four phenolate ligands create a sterically hindered environment around the titanium center, which can affect crystal packing and, consequently, the energy required to dissolve the solid.

  • Temperature: As with most solids, the solubility of titanium tetra(phenolate) is expected to increase with temperature.

  • Purity: The presence of impurities, such as partially hydrolyzed species, can significantly impact the observed solubility.

Dissolution Process and Solvent-Solute Interactions

The dissolution of titanium tetra(phenolate) involves the disruption of its crystal lattice and the solvation of the individual molecules by the solvent. In non-coordinating solvents like toluene, dissolution is primarily driven by van der Waals interactions. In coordinating solvents like THF, the solvent molecules can also interact with the titanium center, which can enhance solubility.

cluster_0 Solid State cluster_1 Solution State A Ti(OPh)₄ Crystal Lattice B Solvated Ti(OPh)₄ A->B + Solvent (e.g., Toluene, THF)

Caption: The dissolution process of titanium tetra(phenolate).

Part 4: Experimental Methodologies

This section provides practical, step-by-step protocols for the synthesis, characterization, and solubility determination of titanium tetra(phenolate).

Synthesis of Titanium Tetra(phenolate)

A common and effective method for the synthesis of titanium tetra(phenolate) involves the reaction of a titanium alkoxide, such as titanium(IV) isopropoxide, with phenol.[1]

Protocol:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (4 equivalents) in a dry, non-coordinating solvent such as n-hexane.

  • Reaction: To the stirred solution of phenol, add titanium(IV) isopropoxide (1 equivalent) dropwise at room temperature. The reaction is typically exothermic.

  • Stirring: Stir the reaction mixture overnight at room temperature to ensure complete reaction.

  • Isolation: The product may precipitate from the solution. If so, it can be collected by filtration. If it remains in solution, the solvent and the isopropanol byproduct can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by washing with a non-polar solvent like n-hexane to remove any unreacted starting materials.

  • Storage: Store the final product under an inert atmosphere to prevent hydrolysis.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenolate ligands.

    • ¹³C NMR: The spectrum will display signals for the carbon atoms of the aromatic rings.

    • ⁴⁷Ti and ⁴⁹Ti NMR: These nuclei are challenging to observe due to their low natural abundance, low gyromagnetic ratios, and quadrupole moments.

  • Infrared (IR) Spectroscopy:

    • The spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the phenolate ligands.

    • A key feature is the Ti-O stretching vibration, which typically appears in the region of 600-500 cm⁻¹.

  • Elemental Analysis:

    • Combustion analysis can be used to determine the percentages of carbon and hydrogen, which should match the calculated values for the empirical formula C₂₄H₂₀O₄Ti.

Protocol for Solubility Determination

The static equilibrium method is a reliable technique for determining the solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Sample Preparation: Add an excess amount of finely powdered titanium tetra(phenolate) to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature bath and agitate it for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles.

  • Analysis: Determine the concentration of titanium tetra(phenolate) in the supernatant. This can be done by evaporating the solvent and weighing the residue, or by a spectroscopic method such as UV-Vis spectroscopy, provided a suitable calibration curve has been established.

  • Calculation: Calculate the solubility in units such as g/L or mol/L.

Part 5: Conclusion

Titanium tetra(phenolate) is a compound of significant scientific and practical interest. Its utility is, however, governed by its thermodynamic stability and solubility. While direct quantitative thermodynamic data for this compound remains scarce, analogies with related titanium alkoxides provide valuable insights into its stability and decomposition pathways. The compound exhibits moderate solubility in common organic solvents, a factor that must be carefully considered in its application. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and further investigation of this versatile titanium complex. Future research focusing on the precise determination of its thermodynamic parameters and quantitative solubility in a wider range of solvents will undoubtedly expand its applications in catalysis, materials science, and medicinal chemistry.

Part 6: References

Sources

Exploratory

reaction mechanisms of titanium tetra(phenolate) complex formation

Whitepaper: Mechanistic Elucidation and Synthetic Protocols for Titanium Tetra(phenolate) Complexes Executive Summary Titanium(IV) phenolate and alkoxide complexes are cornerstone catalysts in modern synthetic chemistry....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Mechanistic Elucidation and Synthetic Protocols for Titanium Tetra(phenolate) Complexes

Executive Summary

Titanium(IV) phenolate and alkoxide complexes are cornerstone catalysts in modern synthetic chemistry. Their highly tunable Lewis acidity and steric profiles make them indispensable for the ring-opening polymerization (ROP) of cyclic esters and industrial transesterification reactions[1]. The synthesis of titanium tetra(phenolate) complexes—and their mixed alkoxide/phenolate analogs—relies on the precise manipulation of titanium's profound oxophilicity. This guide provides an in-depth mechanistic analysis of their formation, detailing the causality behind synthetic choices and providing field-proven, self-validating experimental protocols.

Mechanistic Pathways of Complex Formation

The formation of titanium-oxygen bonds in these complexes is typically achieved through one of two primary mechanistic pathways: Protonolysis or Salt Metathesis . The choice of pathway is dictated by the steric bulk of the phenolate ligand and the desired purity profile of the final complex.

Pathway A: Protonolysis (Alcoholysis/Aminolysis)

Protonolysis is the most prevalent and atom-economical method for synthesizing titanium phenolate complexes. It involves the reaction of a titanium alkoxide (e.g., Ti(OiPr)4​ ) or a titanium amide (e.g., Ti(NMe2​)4​ ) with a stoichiometric amount of phenol[2].

Causality & Driving Force: The reaction is thermodynamically driven by the difference in pKa​ between the incoming phenol and the leaving alcohol/amine, coupled with Le Chatelier's principle. By conducting the reaction in a non-polar solvent (like toluene) and applying a vacuum, the volatile byproducts (isopropanol or dimethylamine) are continuously removed, irreversibly driving the equilibrium toward the titanium phenolate product[1][3].

The Associative Mechanism:

  • Coordination: The highly electrophilic Ti(IV) center coordinates the lone pair of the phenol oxygen, expanding its coordination sphere to form a transient 5- or 6-coordinate associative intermediate.

  • Proton Transfer: An intramolecular proton transfer occurs from the acidic phenol hydroxyl group to the basic alkoxide/amide oxygen/nitrogen.

  • Dissociation: The newly protonated ligand becomes a neutral, volatile leaving group (e.g., ROH or HNMe2​ ) and dissociates, restoring the preferred coordination geometry of the titanium center.

Mechanism A Ti(OR)4 + 4 ArOH B Coordination Intermediate A->B Lewis Acid-Base Binding C Proton Transfer (TS) B->C Intramolecular Protonation D Ti(OAr)4 C->D Ligand Dissociation E 4 ROH (Volatile) C->E Vacuum Removal

Logical flow of the protonolysis mechanism for titanium tetra(phenolate) formation.

Pathway B: Salt Metathesis

When utilizing highly sterically encumbered phenols (e.g., ortho-terphenols), protonolysis may stall due to the inability of the bulky ligand to access the crowded Ti(IV) center. In these cases, salt metathesis is employed. This involves reacting a titanium halide precursor, such as TiCl4​(THF)2​ , with an alkali metal phenolate (e.g., ArOLi )[2].

Causality & Driving Force: The reaction is driven entirely by the high lattice energy of the precipitating alkali halide salt (e.g., LiCl or NaCl ). The precipitation removes the halide from the solution, forcing the reaction to completion.

Catalytic Implications of Ligand Design

The electronic and steric properties of the phenolate ligands directly dictate the catalytic efficacy of the resulting titanium complex. For example, in the transesterification of dimethyl carbonate with phenol to yield diphenyl carbonate, the electron-donating ability of the ligand is critical. Research has demonstrated that titanium tetrabutoxide exhibits superior activity compared to titanium tetraphenolate; the stronger electron-donating butyl groups increase the electron density on the Ti(IV) center, facilitating the coordination of the incoming carbonyl substrate[4]. Conversely, in ring-opening polymerizations, bulky phenolate ligands are often required to prevent catalyst aggregation and ensure controlled, living polymerization[1].

Quantitative Comparison of Synthesis Routes & Applications
Synthesis PathwayPrimary PrecursorDriving ForceByproductTypical YieldPrimary Application
Protonolysis Ti(OiPr)4​ or Ti(NMe2​)4​ Volatility / pKa​ differentialIsopropanol / Amine75% - 95%ROP of Lactide/Caprolactone[1]
Salt Metathesis TiCl4​(THF)2​ Lattice Energy of Salt LiCl or NaCl (solid)60% - 85%Alkyne Hydroamination[2]
Direct Esterification Ti(OBu)4​ Concentration GradientButanolVariableTransesterification (DPC synthesis)[4]

Experimental Protocols

Because Ti(IV) complexes are profoundly oxophilic, exposure to ambient moisture results in rapid hydrolysis, yielding insoluble titanium dioxide ( TiO2​ ) and free phenol[5]. Therefore, all protocols must be executed using rigorous Schlenk line or glovebox techniques.

Protocol: Air-Free Synthesis of Titanium Tetra(phenolate) via Protonolysis

This protocol is designed as a self-validating system . The quantitative removal of the volatile byproduct serves as the physical driver, while Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute chemical validation.

Reagents & Equipment:

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ), distilled and stored under N2​ .

  • Substituted Phenol (e.g., 2,6-di-tert-butylphenol), sublimed prior to use.

  • Anhydrous Toluene (passed through activated alumina columns and degassed).

  • Nitrogen-filled glovebox ( O2​ and H2​O < 1 ppm).

Step-by-Step Methodology:

  • Preparation: Inside the glovebox, weigh the substituted phenol (4.00 equivalents) into a 100 mL Schlenk flask equipped with a magnetic stir bar. Dissolve the phenol in 20 mL of anhydrous toluene.

  • Precursor Addition: In a separate vial, dissolve Ti(OiPr)4​ (1.00 equivalent) in 10 mL of anhydrous toluene.

  • Reaction Initiation: Slowly add the Ti(OiPr)4​ solution dropwise to the stirring phenol solution at room temperature. A color change (typically to yellow or deep red, depending on the ligand's electronic conjugation) indicates the immediate formation of the associative intermediate[1][2].

  • Equilibrium Shifting: Stir the reaction mixture for 12 hours at room temperature. To drive the reaction to completion, attach the flask to a vacuum line and remove all volatiles (toluene and the isopropanol byproduct) in vacuo. This step is the physical engine of the protocol; failure to remove the isopropanol will result in an incomplete reaction and mixed alkoxide/phenolate species.

  • Purification: Redissolve the resulting glassy solid in a minimum amount of anhydrous pentane. Cool the solution to -30 °C overnight to induce crystallization. Isolate the crystals via vacuum filtration.

  • Self-Validation (NMR): Dissolve a small crystal in dry CDCl3​ . The reaction is validated as complete when the 1H NMR spectrum shows the absolute disappearance of the phenol −OH resonance ( δ ~4.5-5.5 ppm) and the complete absence of the isopropoxide methine septet ( δ ~4.5 ppm)[1][6].

Workflow N1 1. Glovebox Prep (< 1 ppm O2/H2O) N2 2. Dissolve Ti(OiPr)4 in Dry Toluene N1->N2 N3 3. Dropwise Addition of Phenol Solution N2->N3 N4 4. Stir 12h at RT & Vacuum Volatiles N3->N4 N5 5. NMR Validation (Absence of -OH peak) N4->N5

Step-by-step air-free experimental workflow for synthesizing titanium phenolate complexes.

References

  • Synthesis of Ti Complexes Supported by an ortho-terphenoxide Ligand and their Applications in Alkyne Hydroamination Catalysis. National Institutes of Health (NIH). Available at:[Link]

  • Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. MDPI. Available at:[Link]

  • Titanium ONN-(phenolate) Alkoxide Complexes: Unique Reaction Kinetics for Ring-Opening Polymerization of Cyclic Esters. ACS Publications. Available at:[Link]

  • Ti(IV)–Tris(phenolate) Catalyst Systems for the Ring-Opening Copolymerization of Cyclohexene Oxide and Carbon Dioxide. ACS Publications. Available at:[Link]

  • Mono- and Dinuclear Silica-Supported Titanium(IV) Complexes and the Effect of TiOTi Connectivity on Reactivity. ACS Publications. Available at:[Link]

  • US20210251810A1 - Antimicrobial coatings for medical dressings and dry antimicrobial medical dressings therefrom. Google Patents.

Sources

Foundational

Engineering Titanium Tetra(phenolate) Complexes: The Interplay of Steric Hindrance and Ligand Dynamics in Catalysis and Therapeutics

Executive Summary: The Titanium(IV) Phenolate Paradigm Titanium(IV) complexes are foundational to modern organometallic chemistry, serving as highly active Lewis acid catalysts and emerging therapeutic agents. Among thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Titanium(IV) Phenolate Paradigm

Titanium(IV) complexes are foundational to modern organometallic chemistry, serving as highly active Lewis acid catalysts and emerging therapeutic agents. Among these, titanium tetra(phenolate) and its derivatives occupy a privileged space. The phenolate ligand—characterized by its rigid aromatic backbone and tunable electronic profile—provides a robust scaffold that stabilizes the highly oxophilic Ti(IV) center.

However, the true power of these complexes lies in the deliberate manipulation of steric hindrance . As a Senior Application Scientist, I have observed firsthand that the catalytic efficacy and hydrolytic stability of Ti(IV) complexes are not merely functions of their electronic state, but are fundamentally dictated by the spatial bulk of their ligands. This whitepaper deconstructs the causality between ligand steric profiles, coordination geometry, and the resulting behavior in both advanced polymerization catalysis and oncology.

Mechanistic Causality: Steric Hindrance & Coordination Geometry

The behavior of titanium phenolate complexes is governed by a delicate balance between coordination saturation and active-site accessibility. The Ti(IV) ion typically prefers a hexacoordinate, octahedral geometry to satisfy its electronic requirements. However, introducing steric bulk onto the phenolate rings (e.g., ortho-tert-butyl groups) forces the metal center to adopt lower coordination numbers.

The Steric-Geometry Relationship

When relatively sterically undemanding phenolate ligands are employed, the titanium center easily accommodates multiple ligands, resulting in saturated, octahedral bis(homoleptic) complexes[]. While highly stable, these saturated complexes often exhibit sluggish catalytic initiation because the incoming substrate (e.g., a cyclic ester or a carbonyl group) must displace a tightly bound ligand to coordinate with the metal.

Conversely, increasing the steric bulk on the phenolate ligand physically prevents the coordination of additional ligands. This steric crowding results in the formation of pentacoordinate or severely distorted geometries[]. This forced unsaturation is a critical design choice in catalyst engineering: it leaves open coordination sites on the titanium center, drastically lowering the activation energy required for substrate binding and subsequent catalytic turnover.

G Ti Ti(IV) Metal Center LowSteric Low Steric Bulk Ligands (e.g., Unsubstituted Phenolate) Ti->LowSteric HighSteric High Steric Bulk Ligands (e.g., ortho-t-Butyl Phenolate) Ti->HighSteric Octahedral Octahedral Geometry (Coordination Saturation) LowSteric->Octahedral Promotes Penta Pentacoordinate Geometry (Open Active Sites) HighSteric->Penta Induces LowActivity Lower Catalytic Rate (Slower Monomer Insertion) Octahedral->LowActivity Result HighActivity Higher Catalytic Rate (Facile Monomer Binding) Penta->HighActivity Result

Fig 1. Logical flow of steric hindrance dictating Ti(IV) geometry and catalytic activity.

Electronic vs. Steric Interplay

While steric hindrance dictates geometry, electronic effects modulate the Lewis acidity of the Ti(IV) center. For example, in transesterification reactions, titanium tetrabutoxide often exhibits higher raw activity than titanium tetraphenolate due to the stronger electron-donating ability of the butyl groups, which facilitates electron transfer and carbonyl polarization[2]. However, phenolate ligands offer superior thermal stability and resistance to ligand scrambling, making them the preferred choice for high-temperature industrial processes.

Applications Across Disciplines

A. Ring-Opening Polymerization (ROP) of Cyclic Esters

Titanium phenolate complexes are highly active initiators for the ROP of rac-lactide and ε-caprolactone[3]. The polymerization proceeds via a coordination-insertion mechanism. The steric bulk of the phenolate ligand prevents unwanted transesterification (back-biting) of the growing polymer chain, resulting in narrow molecular weight distributions (polydispersity index, PDI < 1.2).

B. Transesterification and Polycarbonate Synthesis

In the synthesis of diphenyl carbonate (a precursor to polycarbonates), Ti(IV) phenolates act as homogeneous Lewis acid catalysts. The titanium center activates the carbonyl oxygen of dimethyl carbonate, rendering the carbonyl carbon highly susceptible to nucleophilic attack by phenol[2].

Mechanism Start Ti(IV) Phenolate Catalyst Coord Carbonyl Coordination (Lewis Acid Activation) Start->Coord Attack Nucleophilic Attack (by Phenol/Alcohol) Coord->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Product Product Formation & Catalyst Regeneration Intermediate->Product Product->Start Catalytic Cycle

Fig 2. Catalytic cycle of Ti(IV) phenolate-mediated transesterification.

C. Oncology: Overcoming Hydrolytic Instability

Historically, the rapid hydrolysis of Ti(IV) complexes in aqueous media precluded their use as drugs. However, formulating highly stable tetra-phenolato titanium(IV) agents into organic nanoparticles has revolutionized this space. These sterically shielded complexes demonstrate remarkable durability in aquatic media and exhibit high cytotoxicity toward cisplatin-resistant human ovarian cancer cells, marking a significant breakthrough in metallodrug development[4].

Validated Experimental Protocols

To ensure reproducibility, experimental workflows must be designed as self-validating systems. The following protocol details the synthesis of a sterically hindered Ti(IV) phenolate complex and its application in ROP.

Protocol 1: Synthesis of Bis(phenoxy)titanium Diisopropoxide

Rationale: We utilize titanium tetraisopropoxide ( Ti(OiPr)4​ ) rather than TiCl4​ as the metal precursor. Ti(OiPr)4​ undergoes clean alcoholysis, producing volatile isopropanol that is easily removed under vacuum to drive the reaction to completion, avoiding the generation of corrosive HCl gas.

  • Preparation: In a nitrogen-filled glovebox, dissolve 2.0 equivalents of the sterically hindered phenol (e.g., 2,6-di-tert-butylphenol) in anhydrous hexane. Hexane is chosen because the highly non-polar environment will force the precipitation of the resulting organometallic complex while keeping unreacted phenol in solution.

  • Metallation: Dropwise add 1.0 equivalent of Ti(OiPr)4​ to the stirring solution at room temperature.

  • Validation Step (In-Process): Monitor the reaction via 1H NMR spectroscopy. The complete disappearance of the phenolic -OH proton signal (typically around δ 4.5 - 5.5 ppm depending on the solvent) confirms quantitative deprotonation and metallation.

  • Purification: Remove the solvent and liberated isopropanol in vacuo. Recrystallize the crude red/yellow solid from cold hexane (-30 °C) to yield X-ray quality crystals[3].

Protocol 2: Ring-Opening Polymerization of ε-Caprolactone
  • Initiation: In a Schlenk flask under argon, combine the synthesized Ti(IV) phenolate catalyst (1 mol%) with purified ε-caprolactone.

  • Propagation: Heat the bulk mixture to 100 °C. The steric bulk of the catalyst ensures that monomer insertion outpaces chain-transfer reactions.

  • Termination & Validation: Quench the reaction with acidified methanol. Precipitate the polymer and analyze via Gel Permeation Chromatography (GPC). A monomodal peak with a PDI < 1.2 validates that the steric hindrance successfully suppressed transesterification side-reactions.

Workflow S1 Ligand Preparation (Phenol Deprotonation) S2 Metallation (Addition of Ti(OiPr)4) S1->S2 S3 Purification (Crystallization in Hexane) S2->S3 S4 Characterization (NMR, X-ray Diffraction) S3->S4 S5 Catalytic Evaluation (ROP of Cyclic Esters) S4->S5

Fig 3. Step-by-step experimental workflow for the synthesis and evaluation of Ti(IV) complexes.

Quantitative Data Summary

The following table synthesizes the empirical relationship between ligand steric bulk, resulting coordination geometry, and downstream catalytic performance.

Ligand Steric Bulk ProfileResulting Ti(IV) GeometryROP Activity (Monomer Conversion)Transesterification Selectivity
Low (Unsubstituted Phenolate)Octahedral (6-coordinate)Moderate (~45-50% in 12h)High (>90%)
High (ortho-tert-Butyl)Pentacoordinate (5-coordinate)High (>85% in 12h)Moderate (~75%)
Extreme (Di-ortho-tert-Butyl)Distorted TetrahedralLow (Steric blocking of monomer)Low (<50%)

Note: Data trends aggregated from structural and kinetic studies on titanium alkoxide and phenolate complexes.

Conclusion

The rational design of titanium tetra(phenolate) complexes represents a masterclass in applied organometallic chemistry. By precisely tuning the steric hindrance of the phenolate ligands, researchers can dictate the coordination geometry of the Ti(IV) center—transitioning from stable, saturated octahedral structures to highly active, pentacoordinate geometries. This causality directly translates to real-world performance, enabling the controlled synthesis of biodegradable polymers and the development of robust, nanoparticle-formulated metallodrugs capable of targeting drug-resistant tumors.

References

  • [3] Titanium Alkoxide Complexes of Phenoxy-Azo and Phenoxy-Imine Ligands for Cyclic Ester (Co)Polymerization Studies: Tuning Polymerization Activity through Ligand Design. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • [2] Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. MDPI. Available at: [Link]

  • [4] Highly Stable Tetra-Phenolato Titanium(IV) Agent Formulated Into Nanoparticles Demonstrates Anti-Tumoral Activity and Selectivity. PubMed / National Institutes of Health. Available at:[Link]

Sources

Exploratory

UV-Vis absorption characteristics of titanium tetra(phenolate)

An In-depth Technical Guide to the UV-Vis Absorption Characteristics of Titanium(IV) Phenolate Complexes Authored by: A Senior Application Scientist Introduction: The Significance of Titanium(IV) Phenolates and Their Spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the UV-Vis Absorption Characteristics of Titanium(IV) Phenolate Complexes

Authored by: A Senior Application Scientist

Introduction: The Significance of Titanium(IV) Phenolates and Their Spectroscopic Characterization

Titanium(IV) phenolate complexes, such as titanium tetra(phenolate) (C₂₄H₂₀O₄Ti), are a class of coordination compounds that have garnered significant interest in materials science and chemistry.[1][2] Their utility is particularly pronounced in catalysis, where they play crucial roles in various organic transformations and polymerization reactions.[1][3][4] The electronic structure and coordination environment of the titanium center are paramount to their catalytic activity. Understanding these features is essential for designing more efficient and selective catalysts.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful, non-destructive analytical technique that provides critical insights into the electronic properties of these complexes.[5] By probing the electronic transitions within the molecule, we can elucidate the nature of the metal-ligand bonding, assess the influence of the molecular environment, and gain a deeper understanding of the structure-property relationships that govern their reactivity. This guide provides a comprehensive overview of the principles, experimental protocols, and interpretation of the UV-Vis absorption spectra of titanium(IV) phenolate complexes, tailored for researchers and professionals in chemical R&D.

The Electronic Heart of the Complex: Understanding the Origin of Absorption

A foundational understanding of the electronic structure is necessary to interpret the UV-Vis spectrum of titanium tetra(phenolate). The titanium(IV) ion has an electron configuration of [Ar]3d⁰.[6] In the absence of donating ligands, as in simple hydrated Ti(IV) ions, there are no d-electrons to be promoted by the energy from visible light. Consequently, most simple titanium(IV) compounds are colorless.[6][7]

The vibrant color and strong UV-Vis absorption of titanium(IV) phenolate complexes arise not from d-d transitions, but from a different, more intense phenomenon: Ligand-to-Metal Charge Transfer (LMCT) .[8][9]

In an LMCT transition, an electron is excited from a molecular orbital that is primarily centered on the phenolate ligand (the Highest Occupied Molecular Orbital, or HOMO) to an empty d-orbital on the titanium(IV) center (the Lowest Unoccupied Molecular Orbital, or LUMO). This process can be visualized as a temporary, light-induced internal redox reaction. The high intensity (large molar extinction coefficient, ε) of these absorption bands is a hallmark of charge-transfer transitions.

LMCT cluster_ligand Phenolate Ligand Orbitals cluster_metal Titanium(IV) Center Orbitals HOMO HOMO (π-orbital, p-character on Oxygen) LUMO LUMO (Empty d-orbital, e.g., dz²) HOMO->LUMO Light Absorption (hν) [LMCT]

Caption: Workflow for UV-Vis Analysis of Air-Sensitive Compounds.

Step-by-Step Methodology
  • Reagent and Glassware Preparation:

    • Causality: To prevent hydrolysis of the titanium complex, all sources of water must be rigorously excluded.

    • Action: Dry all glassware (volumetric flasks, cuvettes, syringes) in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator. Use only anhydrous, spectrophotometric-grade solvents. Purge solvents with an inert gas (argon or nitrogen) prior to use.

  • Sample Preparation (Inert Atmosphere):

    • Causality: Direct exposure to the atmosphere will degrade the sample.

    • Action: Perform all manipulations inside a glovebox or using Schlenk line techniques.

    • a. Accurately weigh a small amount of the titanium tetra(phenolate) complex and transfer it to a volumetric flask.

    • b. Using a gas-tight syringe, add the anhydrous solvent to dissolve the complex and fill to the volumetric mark. This is the stock solution.

    • c. Perform a serial dilution to prepare a final sample solution with an expected absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 A.U.). A concentration around 10⁻⁵ M is a good starting point.

  • Spectrometer Setup and Blanking:

    • Causality: The absorbance of the solvent and the cuvette itself must be subtracted to isolate the absorbance of the analyte. [10] * Action:

    • a. Set up a dual-beam UV-Vis spectrophotometer to scan a range of approximately 200-800 nm. [5] * b. Fill a clean, dry quartz cuvette with the pure anhydrous solvent. This is the reference or "blank."

    • c. Place the blank cuvette in the reference beam path of the spectrophotometer. Place a second cuvette, also filled with the blank, in the sample path.

    • d. Run a baseline correction or "zero" the instrument. This ensures that any absorbance differences between the two cuvettes are electronically nullified. [11]

  • Sample Measurement:

    • Causality: Contamination of the sample with the blanking solvent must be minimized.

    • Action:

    • a. Remove the blank cuvette from the sample path. Discard the solvent.

    • b. Rinse the cuvette 2-3 times with small aliquots of the prepared sample solution.

    • c. Fill the cuvette with the sample solution and securely cap it.

    • d. Place the sample cuvette back into the sample path and acquire the absorption spectrum.

  • Data Processing:

    • Causality: The Beer-Lambert law provides a linear relationship between absorbance and concentration, allowing for quantitative analysis. * Action:

    • a. From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).

    • b. Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration, calculate the molar extinction coefficient (ε).

Interpreting the Spectrum: The Influence of Environment and Structure

The position (λmax) and intensity (ε) of the LMCT band are highly sensitive to both the solvent environment and the electronic nature of the phenolate ligands.

A. Solvent Effects (Solvatochromism)

The polarity of the solvent can stabilize the ground and excited states of the complex to different extents, causing a shift in the absorption maximum. [9][12][13]

  • Mechanism: The LMCT transition moves electron density from the phenolate ligands to the titanium center, resulting in an excited state that is significantly more polar than the ground state.

  • Prediction: Increasing the polarity of the solvent will preferentially stabilize the more polar excited state. [12]This stabilization lowers the energy of the excited state, reducing the energy gap (ΔE) for the transition.

  • Observation: A red shift (bathochromic shift) to a longer λmax is expected as solvent polarity increases. For example, the λmax in a polar solvent like acetonitrile would be expected at a longer wavelength than in a non-polar solvent like hexane.

B. Substituent Effects on the Phenolate Ligand

Modifying the phenyl rings of the phenolate ligands with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) directly alters the energy of the ligand-centered HOMO. [14]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups (-CH₃) increase the electron density on the phenolate ligand. This raises the energy of the HOMO, bringing it closer to the LUMO.

    • Observation: The decreased HOMO-LUMO energy gap results in a red shift (bathochromic shift) of the λmax. * Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -Br) pull electron density away from the phenolate ligand. This stabilizes and lowers the energy of the HOMO, increasing the energy gap to the LUMO.

    • Observation: The increased HOMO-LUMO energy gap results in a blue shift (hypsochromic shift) of the λmax.

Summary of Spectroscopic Data

The following table summarizes expected trends for a hypothetical titanium tetra(phenolate) complex.

Phenolate Ligand SubstituentSolventExpected λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Expected Shift
4-Methoxy (EDG)Acetonitrile (polar)~395> 15,000Red-shifted
Unsubstituted (-H)Acetonitrile (polar)~370~12,000Reference
Unsubstituted (-H)Hexane (non-polar)~360~11,500Blue-shifted vs. polar
4-Nitro (EWG)Acetonitrile (polar)~345> 10,000Blue-shifted

Note: These are illustrative values based on established chemical principles. Actual values must be determined experimentally.

Conclusion

The UV-Vis absorption characteristics of titanium(IV) phenolate complexes are dominated by intense Ligand-to-Metal Charge Transfer bands. The energetic position of these bands provides a sensitive probe into the electronic structure of the complex. By systematically analyzing the effects of solvent polarity (solvatochromism) and ligand substitution, researchers can tune the electronic properties of these important compounds. A rigorous, validated experimental protocol that accounts for the air and moisture sensitivity of these complexes is critical for obtaining reliable and interpretable spectroscopic data. This guide provides the foundational knowledge and practical framework for leveraging UV-Vis spectroscopy as a key tool in the development and characterization of titanium-based materials and catalysts.

References

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. F. H. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. [Link]

  • Solari, C., et al. (2018). New insights for titanium(iv) speciation in acidic media based on UV-visible and 31P NMR spectroscopies and molecular modeling. RSC Advances, 8(59), 34015-34024. [Link]

  • Yadav, P., et al. (2023). In-vitro antiproliferative evaluation of newly synthesized titanium(IV) metallacyclic complexes on HeLa and MCF7 cell lines. RSC Advances, 13(36), 25359-25380. [Link]

  • López, M. M., et al. (2015). Substituent and Solvent Effects on the UV–vis Absorption Spectrum of the Photoactive Yellow Protein Chromophore. The Journal of Physical Chemistry A, 119(20), 4877-4887. [Link]

  • Aloïse, S., et al. (2013). Substituent effects in the absorption spectra of phenol radical species: origin of the redshift caused by 3,5-dimethoxyl substitution. Photochemistry and Photobiology, 89(3), 536-544. [Link]

  • Wang, F., et al. (2010). Study of Determination of Phenol Derivatives Based on Ultraviolet Absorption Spectra. Journal of the Chinese Chemical Society, 57(3B), 562-568. [Link]

  • ResearchGate. (n.d.). UV-visible spectra of Ti-complex (λ max , 410 nm). [Link]

  • Kubler, T., et al. (2023). A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes. Physical Chemistry Chemical Physics, 25(6), 4647-4659. [Link]

  • Ford, P. C., & Lorkovic, I. M. (2002). Solvent Effects on the Electronic Spectra of Transition Metal Complexes. Chemical Reviews, 102(4), 993-1018. [Link]

  • Pizzi, D., et al. (2024). Bis(phenolate)–Titanium(IV) Catalysts for Efficient and Sustainable Direct Amide Bond Formation. ChemCatChem. [Link]

  • Higgins, R. F., et al. (2016). Complexes with Tunable Intramolecular Ferrocene to TiIV Electronic Transitions: Models for Solid State FeII to TiIV Charge Transfer. Inorganic Chemistry, 55(5), 2344-2356. [Link]

  • ResearchGate. (n.d.). Changes in the UV‐Vis absorption spectra of phenol. [Link]

  • Aliyeva, S. I., et al. (2023). Extraction-Spectrophotometric Determination of Titanium With 2,6-Dimercapto-4-Isopropylphenol and Hydrophobic Amines. Chemical Problems, 21(2), 209-217. [Link]

  • Pizzi, D., et al. (2024). Bis(phenolate)–Titanium(IV) Catalysts for Efficient and Sustainable Direct Amide Bond Formation. ResearchGate. [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. [Link]

  • ResearchGate. (n.d.). UV-vis spectra of the Ti(iv) complexes obtained from TD-DFT calculations. [Link]

  • Abdulsayid, F. A., & Hasan, H. M. A. (2020). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd(II) Complexes with L- Tryptophan. International Journal of Innovative Science, Engineering & Technology, 7(5), 78-83. [Link]

  • El-Gazzar, A. A. B. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry, 11(3), 10543-10553. [Link]

  • Brown, J. (n.d.). The uv-visible absorption spectra of selected titanium complex ions. Doc Brown's Chemistry. [Link]

  • Agilent Technologies. (2015). The Basics of UV-Vis Spectrophotometry: A Guide to Best Practice. [Link]

  • Brown, J. (n.d.). Titanium transition metal Chemistry. Doc Brown's Chemistry. [Link]

  • University of North Texas. (n.d.). EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry: Introduction and Working Principle. [Link]

  • Pratiwi, H. Y., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10. [Link]

  • IIT Delhi. (n.d.). Monitoring of Air Contaminant Gases Using a UV-Based Optical Sensor. [Link]

  • Scarpi-Luttenauer, M., et al. (2024). Spectroscopic evidence of the interaction of titanium(iv) coordination complexes with a phosphate head group in phospholipids. Dalton Transactions. [Link]

Sources

Foundational

Crystallographic Data and X-ray Diffraction of Titanium Tetra(phenolate): Structural Motifs and Catalytic Implications

Executive Summary Titanium tetra(phenolate), commonly denoted as Ti(OPh)₄, and its substituted aryloxide derivatives represent a critical class of early transition metal complexes. These compounds are extensively utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Titanium tetra(phenolate), commonly denoted as Ti(OPh)₄, and its substituted aryloxide derivatives represent a critical class of early transition metal complexes. These compounds are extensively utilized as highly active Lewis acid catalysts for industrial transesterification (e.g., the synthesis of diphenyl carbonate) and precision olefin/ring-opening polymerization. This technical guide provides an in-depth analysis of the crystallographic properties of Ti(OPh)₄, detailing its structural motifs, X-ray diffraction (XRD) methodologies, and the structure-activity relationships that govern its catalytic efficacy.

The Coordination Chemistry of Titanium Aryloxides

Understanding the solid-state structure of Ti(OPh)₄ requires an analysis of its electronic and steric environment. Titanium(IV) is a d0 early transition metal, making it highly electrophilic and Lewis acidic.

While the stoichiometric formula Ti(OPh)₄ suggests a simple 4-coordinate tetrahedral geometry, the strong Lewis acidity of the Ti(IV) center drives the molecule to expand its coordination sphere to alleviate electron deficiency. In the solid state, pure or weakly solvated Ti(OPh)₄ typically forms dimers or higher-order oligomers via bridging phenoxide oxygen atoms [1]. This dimerization allows the titanium centers to achieve a more thermodynamically stable 6-coordinate, distorted octahedral geometry.

Conversely, introducing bulky substituents on the phenoxide ring (e.g., 2,6-dimethylphenoxide, DMP) sterically inhibits this bridging interaction. The steric bulk forces the titanium center to remain in a monomeric, 4-coordinate tetrahedral geometry, which profoundly impacts its catalytic reactivity [2].

Crystallographic Data & Structural Motifs

The exact crystallographic parameters of titanium aryloxides vary depending on the degree of solvation and the steric profile of the ligand. A benchmark structural determination by Svetich and Voge (1971) resolved the crystal structure of the tetraphenoxytitanium(IV) monophenolate adduct, revealing its dimeric nature [3].

Table 1: Comparative Crystallographic Data of Titanium Aryloxides
ParameterTetraphenoxytitanium(IV) MonophenolateTetrakis(2,6-dimethylphenoxide)titanium(IV)
Chemical Formula [Ti(OPh)₄]₂ · 2HOPhTi(DMP)₄
Coordination Number 64
Molecular Geometry Distorted Octahedral (Dimeric)Tetrahedral (Monomeric)
Crystal System Monoclinic-
Space Group P21​/n -
Unit Cell Dimensions a=10.491 Å b=18.406 Å c=13.858 Å-
Beta Angle ( β ) 101.54°-
Z (Molecules/Unit Cell) 41
Structural Driver Lewis acidity drives bridgingSteric bulk prevents dimerization

X-Ray Diffraction Methodologies

Titanium aryloxides are highly susceptible to hydrolysis. The highly polarized Ti–O–C bonds react rapidly with atmospheric moisture to form insoluble titanium dioxide (TiO₂) and free phenol. Therefore, any crystallographic workflow must be a self-validating system designed around rigorous inert-atmosphere techniques.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To determine the exact coordination geometry (monomer vs. dimer) and bond lengths, SCXRD must be performed under strict cryogenic and inert conditions.

Step-by-Step Methodology:

  • Inert Crystal Selection: Inside an argon-filled glovebox (<0.1 ppm H₂O/O₂), transfer the Ti(OPh)₄ crystals into a pool of inert, heavy perfluorinated oil (e.g., Fluorolube or Paratone-N). The oil acts as a temporary diffusion barrier against moisture.

  • Mounting: Using a polarized light microscope, select a single crystal free of twinning or cracks. Mount the crystal onto a specialized MiTeGen loop or a thin glass fiber.

  • Cryogenic Transfer: Rapidly transfer the mounted crystal to the diffractometer goniometer and immediately plunge it into a continuous liquid nitrogen cold stream (typically 100 K). The cryogenic temperature minimizes thermal motion (reducing Debye-Waller factors) and freezes the protective oil, completely sealing the crystal from the atmosphere.

  • Data Collection: Irradiate the sample using graphite-monochromatized Mo K α radiation ( λ=0.7107 Å). Collect full-sphere diffraction data using ω -scans to ensure high redundancy.

  • Structure Solution & Refinement: Integrate and scale the raw frame data. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.

  • Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine to validate the absence of missing symmetry or unassigned electron density.

Powder X-Ray Diffraction (PXRD) Protocol

PXRD is utilized to verify that the bulk synthesized powder matches the phase identified in the single-crystal model, ensuring no amorphous TiO₂ impurities are present.

Step-by-Step Methodology:

  • Sample Grinding: In the glovebox, finely grind the Ti(OPh)₄ sample using an agate mortar and pestle to prevent preferred orientation effects.

  • Capillary Loading: Pack the powder into a 0.3 mm borosilicate or quartz glass capillary.

  • Hermetic Sealing: Seal the capillary using a heated filament or wax within the glovebox to maintain the inert atmosphere during the scan.

  • Data Acquisition: Mount the capillary on a diffractometer equipped with Cu K α radiation ( λ=1.5406 Å) and a 1D/2D detector. Spin the capillary during acquisition to ensure random crystallite sampling.

  • Rietveld Refinement: Compare the resulting diffractogram against the simulated powder pattern derived from the SCXRD CIF data to confirm bulk phase purity.

XRDWorkflow SamplePrep Glovebox Sample Prep (Inert N2/Ar Atmosphere) Mounting Crystal Mounting (Fluorolube/Paratone Oil) SamplePrep->Mounting Prevent Hydrolysis DataCollection SCXRD Data Collection (Mo Kα, λ = 0.7107 Å, 100 K) Mounting->DataCollection Liquid N2 Stream StructureSolution Structure Solution & Refinement (Direct Methods, Least-Squares) DataCollection->StructureSolution Integration & Scaling Validation Crystallographic Validation (CIF Output & CheckCIF) StructureSolution->Validation Anisotropic Refinement

Figure 1: Self-validating inert-atmosphere workflow for the SCXRD analysis of moisture-sensitive titanium aryloxides.

Structure-Activity Relationship in Catalysis

The coordination geometry of Ti(OPh)₄ directly dictates its macroscopic catalytic properties.

Transesterification (Diphenyl Carbonate Synthesis)

Ti(OPh)₄ is a premier catalyst for the transesterification of dimethyl carbonate (DMC) with phenol to produce diphenyl carbonate (DPC), a critical precursor for polycarbonate plastics [4]. In industrial settings, a major physical constraint of Ti(OPh)₄ is its relatively high melting point of approximately 155 °C [5]. This requires chemical engineers to design heated piping and storage tanks to prevent the catalyst from solidifying and clogging the reactor feeds.

Mechanistically, the catalytic cycle is driven by the Lewis acidity of the Ti(IV) center. The carbonyl oxygen of DMC coordinates to the titanium, polarizing the C=O bond. This makes the carbonyl carbon highly susceptible to nucleophilic attack by a coordinated phenoxide ligand, facilitating the alkoxy exchange.

CatalyticCycle Ti_Resting Ti(OPh)4 Catalyst (Resting State) Coordination Carbonyl Coordination (Ti-O=C Polarization) Ti_Resting->Coordination + Dimethyl Carbonate Nucleophilic Nucleophilic Attack (Transesterification) Coordination->Nucleophilic + Phenol Dissociation Product Dissociation (DPC Release) Nucleophilic->Dissociation - Methanol Dissociation->Ti_Resting Catalyst Regeneration

Figure 2: The Ti(OPh)₄ catalyzed transesterification cycle demonstrating carbonyl polarization and nucleophilic attack.

Olefin and Ring-Opening Polymerization

In the context of polymerization (e.g., ethene or ε -caprolactone), the coordination number of the titanium complex is the ultimate predictor of catalytic activity. Research demonstrates that titanium complexes bearing aryloxy groups with a maximum coordination number of 4 act as superior initiators [6].

The causality is strictly steric: a 4-coordinate monomeric titanium center possesses open coordination sites, allowing rapid coordination and insertion of the incoming monomer. Conversely, 6-coordinate dimeric structures (like pure Ti(OPh)₄ in its resting solid state) must undergo a thermodynamically costly dimer-breaking step before the monomer can bind, resulting in significantly slower reaction kinetics.

Conclusion

The crystallographic characterization of titanium tetra(phenolate) bridges the gap between atomic-level coordination chemistry and macro-scale industrial catalysis. Through rigorous inert-atmosphere X-ray diffraction, researchers can map the dimeric and monomeric motifs of titanium aryloxides. Understanding whether the Ti(IV) center sits in a saturated 6-coordinate octahedron or an active 4-coordinate tetrahedron allows scientists to rationally design catalysts with optimized melting points, enhanced moisture stability, and superior turnover frequencies for transesterification and polymerization workflows.

References

  • Svetich, G. W., & Voge, A. A. (1971). "Crystal molecule structure of tetraphenoxytitanium(IV) monophenolate, Ti(OPh)₄, HOPh". Journal of the Chemical Society D: Chemical Communications.[Link]

  • Boyle, T. J., et al. (2004). "Synthesis and Characterization of a Series of Rubidium Alkoxides and Rubidium−Titanium Double Alkoxides". Inorganic Chemistry.[Link]

  • Svetich, G. W., & Voge, A. A. (1971). "Crystal molecule structure of tetraphenoxytitanium(IV) monophenolate, Ti(OPh)₄, HOPh". Journal of the Chemical Society D: Chemical Communications.[Link]

  • Li, Y., et al. (2024). "Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification". MDPI.[Link]

  • US Patent 8598380B2. "Method for producing aryloxytitanium composition and aryloxytitanium composition".
  • Helda. (2006). "Titanium Complexes for the Polymerisation of Ethene and ε-Caprolactone". University of Helsinki.[Link]

Protocols & Analytical Methods

Method

Sol-Gel Synthesis of Titanium Dioxide Nanoparticles Using a Phenolate Precursor: A Protocol for Controlled Morphologies

An Application Note for Researchers and Drug Development Professionals Introduction: Beyond Conventional Precursors for Advanced TiO₂ Nanomaterials Titanium dioxide (TiO₂) nanoparticles are cornerstone materials in a mul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: Beyond Conventional Precursors for Advanced TiO₂ Nanomaterials

Titanium dioxide (TiO₂) nanoparticles are cornerstone materials in a multitude of advanced applications, from photocatalysis to photovoltaics.[1][2] In the pharmaceutical and biomedical fields, their unique properties, such as high stability, biocompatibility, and tunable surface chemistry, are being leveraged for drug delivery systems, antimicrobial coatings, and medical device manufacturing.[3][4][5][6] The ability to precisely control the physicochemical properties of TiO₂—including its crystalline phase, particle size, surface area, and porosity—is paramount to its functional efficacy.

The sol-gel method stands out as a versatile, low-temperature, and cost-effective chemical route for producing high-purity TiO₂ nanomaterials.[7][8][9] This process traditionally employs titanium alkoxides, such as titanium tetraisopropoxide (TTIP) or titanium butoxide (TBOT), as precursors.[10][11] However, the high reactivity of these alkoxides often leads to rapid, difficult-to-control hydrolysis and condensation reactions, which can result in particle agglomeration and a broad size distribution.

This application note presents a detailed protocol for the sol-gel synthesis of TiO₂ using titanium tetra(phenolate) , Ti(OPh)₄, as a precursor. The use of a phenolate precursor offers a strategic advantage for achieving greater control over the synthesis. The bulky and electron-withdrawing nature of the phenoxy group sterically hinders and electronically moderates the precursor's reactivity towards water. This leads to slower, more controlled hydrolysis and condensation rates, providing a wider processing window to tailor the final nanoparticle characteristics for specialized applications, including drug development.[5][12]

The Scientific Rationale: Controlling Sol-Gel Chemistry with Phenolates

The sol-gel process is fundamentally a two-step reaction network: (1) hydrolysis of the precursor and (2) condensation of the hydrolyzed intermediates to form a metal-oxide network.

  • Hydrolysis: The process is initiated by the addition of water, which attacks the titanium center, replacing a phenoxy group (-OPh) with a hydroxyl group (-OH).

    • Ti(OPh)₄ + H₂O → Ti(OH)(OPh)₃ + PhOH

  • Condensation: The resulting hydroxylated species then condense to form Ti-O-Ti bridges, releasing either water (olation) or phenol (alcoxolation). This process builds the inorganic polymer network that constitutes the gel.

    • Ti-OH + HO-Ti → Ti-O-Ti + H₂O (Olation)

    • Ti-OPh + HO-Ti → Ti-O-Ti + PhOH (Alcoxolation)

The key to controlling the final material properties lies in managing the relative rates of these reactions.[9][13] Compared to a typical alkoxide like isopropoxide, the phenoxide ligand in Ti(OPh)₄ introduces two critical modifications:

  • Steric Hindrance: The bulky phenyl group physically shields the titanium center, slowing the approach of water molecules and reducing the rate of hydrolysis.

  • Electronic Effects: The aromatic ring can withdraw electron density, influencing the polarity of the Ti-O bond and its susceptibility to nucleophilic attack.

This moderated reactivity allows for more uniform nucleation and growth of particles, which is essential for producing monodisperse nanoparticles with high surface areas—a critical feature for effective drug loading and release.[12]

Visualizing the Synthesis Workflow and Chemical Pathway

The following diagrams illustrate the experimental workflow and the core chemical transformations involved in the synthesis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Processing cluster_3 Final Product P1 Dissolve Ti(OPh)₄ in Anhydrous Solvent R1 Controlled Addition (Hydrolysis) P1->R1 P2 Prepare H₂O/Solvent Mixture P2->R1 R2 Aging (Condensation & Gelation) R1->R2 PR1 Drying (e.g., 80°C Oven) R2->PR1 PR2 Calcination (e.g., 450-600°C) PR1->PR2 FP TiO₂ Nanopowder PR2->FP

Caption: Experimental workflow for TiO₂ synthesis.

G cluster_0 Hydrolysis cluster_1 Condensation Precursor Ti(OPh)₄ Hydrolyzed Ti(OH)ₓ(OPh)₄₋ₓ Precursor->Hydrolyzed + H₂O - PhOH Sol Colloidal Sol Hydrolyzed->Sol Polymerization Gel TiO₂ Gel Network Sol->Gel Aging Final Amorphous TiO₂

Caption: Core chemical pathway from precursor to gel.

Detailed Experimental Protocol

This protocol describes a general procedure that can be optimized for specific outcomes. The molar ratio of water to precursor (Rw) and the final calcination temperature are the most critical parameters for tuning the material's properties.

4.1. Materials and Reagents

  • Precursor: Titanium(IV) tetra(phenolate) (Ti(OPh)₄)

  • Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA)

  • Hydrolysis Agent: Deionized (DI) Water

  • Catalyst (Optional): Acetic acid or Hydrochloric acid (HCl) to control pH and sol stability.

  • Equipment:

    • Schlenk line or glovebox for inert atmosphere handling

    • Beakers, magnetic stir bars, and stirrer/hotplate

    • Syringes or dropping funnel for controlled addition

    • Drying oven

    • High-temperature tube or muffle furnace

4.2. Step-by-Step Synthesis Procedure

  • Precursor Solution Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of titanium tetra(phenolate) in an anhydrous solvent (e.g., 50 mL of ethanol) to create a 0.1 M solution.

    • Causality: Handling the precursor under inert conditions is crucial to prevent premature and uncontrolled hydrolysis from atmospheric moisture. The solvent choice can influence reaction kinetics.[9]

  • Preparation of Hydrolysis Solution:

    • In a separate beaker, prepare the hydrolysis solution by mixing a calculated volume of DI water with the same solvent (e.g., 20 mL of ethanol).

    • The amount of water should be calculated to achieve the desired water-to-precursor molar ratio (Rw). Typical Rw values range from 4 to over 100. A low Rw promotes slower condensation, while a high Rw leads to rapid precipitation.[9]

  • Hydrolysis and Sol Formation:

    • While vigorously stirring the precursor solution, add the hydrolysis solution dropwise using a syringe or dropping funnel over a period of 30-60 minutes.

    • The solution will gradually become opalescent, indicating the formation of a colloidal sol.

    • Causality: Slow, controlled addition of water is the most critical step for achieving a narrow particle size distribution. Rapid addition will cause localized high concentrations of water, leading to uncontrolled nucleation and agglomeration.

  • Aging and Gelation:

    • Cover the beaker and allow the sol to age at room temperature for 12-24 hours without stirring. During this time, the condensation reactions will continue, leading to the formation of a rigid, solvent-filled gel.

    • Causality: Aging strengthens the inorganic network of the gel. The duration and temperature of aging affect the final pore structure of the material.

  • Drying:

    • Place the wet gel in a drying oven at 80-100°C for 12-24 hours to evaporate the solvent and other volatile byproducts (phenol, residual alcohol). This process results in a solid material known as a xerogel.

    • Causality: The drying process must be slow to minimize stress and cracking of the gel structure due to capillary forces. The resulting xerogel is typically a lightweight, porous solid.[8]

  • Calcination:

    • Grind the dried xerogel into a fine powder using a mortar and pestle.

    • Place the powder in a crucible and transfer it to a furnace. Heat the powder to the desired temperature (typically between 400°C and 600°C) at a controlled ramp rate (e.g., 5°C/min) and hold for 2-4 hours.

    • Causality: Calcination serves two purposes: it burns off any residual organic compounds and induces crystallization of the amorphous TiO₂ into a specific polymorph. Generally, lower temperatures (~400-500°C) favor the formation of the anatase phase, while higher temperatures promote the transition to the more stable rutile phase.[14]

Characterization and Expected Outcomes

The synthesized TiO₂ powder should be analyzed to confirm its properties.

  • X-ray Diffraction (XRD): Used to identify the crystalline phase (Anatase, Rutile, or Brookite) and to estimate the average crystallite size using the Scherrer equation.[10]

  • Electron Microscopy (SEM/TEM): Provides direct visualization of the nanoparticle morphology, size, and state of aggregation.[2][14]

  • BET Surface Area Analysis: Measures the specific surface area and pore size distribution, which are critical for applications like drug adsorption and catalysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the formation of Ti-O-Ti bonds and verify the removal of organic residues (phenolic and alcoholic groups) after calcination.[2]

Data Summary: Tuning TiO₂ Properties

The following table summarizes the expected influence of key synthesis parameters on the final properties of the TiO₂ nanoparticles.

ParameterLow ValueHigh ValueEffect on Properties
Water/Precursor Ratio (Rw) Low (e.g., 4-10)High (e.g., >50)A lower Rw leads to slower hydrolysis, often resulting in smaller crystallite sizes and higher surface areas. A high Rw can cause rapid precipitation, leading to larger, more aggregated particles.
Calcination Temperature 400-500 °C> 600 °CLower temperatures favor the formation of the metastable anatase phase, which is often desired for photocatalytic and biomedical applications.[5] Higher temperatures promote crystal growth (larger crystallites) and the irreversible phase transformation to rutile.[14]
pH (Catalyst) Acidic (e.g., pH 3-4)Basic (e.g., pH 9-10)Acidic catalysis typically promotes slower condensation, leading to more linear polymer chains and fibrous gels. Basic catalysis accelerates condensation, often resulting in dense, particulate gels.

Conclusion for the Drug Development Professional

The use of titanium tetra(phenolate) in sol-gel synthesis provides a robust platform for producing highly tailored TiO₂ nanoparticles. The ability to finely tune particle size, crystal phase, and surface area through the controlled protocol described here is of significant value for pharmaceutical applications.[5] These customized nanoparticles can serve as advanced carriers for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.[6][12] Furthermore, the anatase phase of TiO₂, readily achievable with this method, possesses well-documented photocatalytic and antimicrobial properties, opening avenues for its use in self-sterilizing medical device coatings and photodynamic therapies.[3][4]

References

  • Vertex AI Search. (2024). Applications of Titanium Dioxide in Pharmaceutical Manufacturing and Medicine Production Techniques.
  • National Center for Biotechnology Information. (n.d.). Titanium Dioxide Nanoparticles: Prospects and Applications in Medicine - PMC.
  • MDPI. (2024). Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery.
  • Phytopharmacology Research Journal. (2025). Biomedical Applications of Titanium Dioxide (TiO₂) Nanoparticles.
  • SCIRP. (n.d.). Sol-Gel Spin Coating Synthesis of TiO2 Nanostructure and Its Optical Characterization.
  • Frontiers. (2021). Porous Titanium Dioxide Spheres for Drug Delivery and Sustained Release.
  • IntechOpen. (2023). TiO2 Nanostructures by Sol-Gel Processing.
  • Kuwait Journal of Science. (2021). Synthesis and photocatalytic activity of TiO2 on phenol degradation.
  • National Center for Biotechnology Information. (2018). The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property - PMC.
  • Atlantis Press. (n.d.). Preparation and Characterizations of TiO2 Nanoparticles by Sol-Gel Process using DMAC.
  • Langmuir. (2025). Experimental and Computational Synthesis of TiO2 Sol–Gel Coatings.
  • IJCST. (n.d.). CHARACTERIZATION AND SYNTHESIS OF NANOSIZED TiO2 PARTICLES.
  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution - PMC.
  • Wikipedia. (n.d.). Titanium dioxide.
  • Scielo. (n.d.). SYNTHESIS AND CHARACTERIZATION OF TiO2 NANOPARTICLES BY THE METHOD PECHINI.
  • ResearchGate. (2014). Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method.
  • MDPI. (2021). Investigation of TiO2 Nanoparticles Synthesized by Sol-Gel Method for Effectual Photodegradation, Oxidation and Reduction Reaction.
  • Krishi Sanskriti Publications. (n.d.). Synthesis of TiO2 Nanoparticles by Sol-gel Method and Their Characterization.
  • IntechOpen. (2018). Synthetic Methods for Titanium Dioxide Nanoparticles: A Review.
  • ResearchGate. (n.d.). Hydrolysis of Titanium Alkoxides: Thermochemical, Electron Microscopy, Saxs Studies | Request PDF.
  • PubMed. (2008). Synthesis and characterisation of new titanium amino-alkoxides: precursors for the formation of TiO2 materials.
  • MDPI. (2025). Sol-Gel Synthesis of TiO 2 from TiOSO 4 (Part 2): Kinetics and Photocatalytic Efficiency of Methylene Blue Degradation Under UV Irradiation.
  • Springer. (n.d.). Synthesis of Titanium Dioxide (TiO2) Using Sol-Gel Methods.
  • Semantic Scholar. (n.d.). Reaction mechanism for the hydrolysis of titanium alkoxides.
  • Dalton Transactions (RSC Publishing). (n.d.). Theoretical study of the mechanisms of the hydrolysis and condensation reactions of silicon and titanium alkoxides: similarities and differences.
  • Korean Chemical Society. (n.d.). Reaction Mechanism for the Hydrolysis of Titanium Alkoxides.
  • ResearchGate. (2025). Control of Hydrolysis and Condensation Reactions of Titanium tert-butoxide by Chemical Modification with Catechol | Request PDF.
  • Stanford University. (2020). Kinetics for the hydrolysis of Ti(OC3H7)4: A molecular dynamics simulation study.
  • PubMed. (2010). Hydrolysis of TiCl(4): initial steps in the production of TiO(2).

Sources

Application

Application Note: Chemical Vapor Deposition of Conformal TiO₂ Thin Films Using Titanium Tetra(phenolate)

Executive Summary Titanium dioxide (TiO₂) thin films are critical components in modern materials science, serving as high-k dielectric layers in microelectronics, anti-reflective coatings in photovoltaics, and active lay...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Titanium dioxide (TiO₂) thin films are critical components in modern materials science, serving as high-k dielectric layers in microelectronics, anti-reflective coatings in photovoltaics, and active layers in photocatalytic devices. While Titanium Tetraisopropoxide (TTIP) is the industry-standard precursor for Metal-Organic Chemical Vapor Deposition (MOCVD), its thermal decomposition profile limits its utility in high-temperature, highly conformal deposition regimes.

This application note details the mechanistic advantages and experimental protocols for using Titanium tetra(phenolate)Ti(OC6​H5​)4​ — as a robust, thermally stable alternative precursor. By leveraging the unique steric and electronic properties of phenoxide ligands, researchers can bypass premature gas-phase reactions and achieve superior step coverage in high-aspect-ratio structures.

Mechanistic Rationale: The Phenolate Advantage

To understand the necessity of titanium tetra(phenolate), one must examine the causality of precursor failure in standard processes.

Standard alkoxide precursors like TTIP decompose via a low-energy β -hydride elimination pathway at relatively low temperatures (~250–300 °C) 1[1]. In hot-wall CVD reactors or deep trench geometries, this low activation energy leads to premature gas-phase decomposition (dusting) and precursor depletion, resulting in non-conformal film growth.

Conversely, titanium tetra(phenolate) features oxygen atoms bound directly to sp2 -hybridized aromatic rings. Because there are no β -hydrogens available on the phenyl ring, the β -hydride elimination pathway is sterically and electronically blocked2[2]. The precursor must instead decompose via higher-energy homolytic bond cleavage or oxidative mechanisms. This shifts the CVD operating window to higher temperatures (>450 °C), ensuring that the precursor remains intact in the gas phase and only reacts upon adsorption to the heated substrate. The thermal stability of this complex is so robust that it is frequently utilized as a stable homogeneous catalyst in transesterification reactions at 180 °C without degrading3[3].

Mechanism TTIP Titanium Tetraisopropoxide (TTIP) Beta β-Hydride Elimination (~250-300 °C) TTIP->Beta TiOPh Titanium Tetra(phenolate) Ti(OPh)4 NoBeta No β-Hydrogens Sterically Blocked TiOPh->NoBeta GasDecomp Premature Gas-Phase Decomposition (Dusting) Beta->GasDecomp HighTemp High Thermal Stability (Gas Phase) NoBeta->HighTemp NonConformal Non-Conformal Film or Particle Formation GasDecomp->NonConformal Surface Surface Adsorption (>400 °C) HighTemp->Surface Oxidation O2-Driven Oxidative Cleavage Surface->Oxidation + O2 Conformal Highly Conformal TiO2 Thin Film Oxidation->Conformal

Comparative CVD decomposition pathways of TTIP versus Titanium Tetra(phenolate).

Precursor Properties & Handling

Unlike liquid alkoxides, titanium tetra(phenolate) is a solid at room temperature, requiring precise thermal management during delivery.

PropertyValueScientific Implication
Chemical Formula Ti(OC6​H5​)4​ Bulky aromatic ligands prevent premature oligomerization.
Molecular Weight 420.31 g/mol High mass requires optimized carrier gas flow for transport.
Appearance Yellow/Orange crystalline solidColor acts as a visual indicator of purity (darkening indicates oxidation).
Melting Point ~155 °C4[4]Must be heated above 160 °C in the bubbler to ensure a stable liquid melt.
Delivery Temperature 160–180 °CRequires heated delivery lines to prevent downstream condensation.
CVD Window 450–550 °CEnables kinetically controlled surface reactions for deep trench filling.

Experimental Protocols: Step-by-Step Workflow

This protocol is designed as a self-validating system . At each critical juncture, a measurable parameter is provided to confirm the success of the step before proceeding.

Phase 1: Precursor Preparation and Delivery Setup
  • Loading: Inside an Argon-filled glovebox (<1 ppm H2​O/O2​ ), load 10 g of Ti(OPh)4​ into a stainless-steel bubbler.

    • Causality: Moisture exposure causes irreversible hydrolysis, forming non-volatile TiOx​ oligomers that permanently suppress vapor pressure.

  • Thermal Gradient Establishment: Set the bubbler temperature to 170 °C. Heat all downstream delivery lines to 185 °C.

    • Validation Check: Monitor the pressure differential across the mass flow controllers (MFCs). A pressure drop exceeding 0.5 Torr indicates a cold spot and precursor condensation. Do not proceed until lines are recalibrated to maintain a strictly positive thermal gradient.

Phase 2: Substrate Preparation
  • Cleaning: Process Si(100) wafers through standard RCA-1 ( NH4​OH:H2​O2​:H2​O ) and RCA-2 ( HCl:H2​O2​:H2​O ) baths.

  • Surface Termination: Perform a 1% dilute HF dip for 60 seconds to strip the native oxide, followed immediately by a DI water rinse and N2​ blow-dry.

    • Causality: A hydrogen-terminated silicon surface ensures uniform nucleation during the initial CVD cycles, preventing island growth (Volmer-Weber) and promoting conformal step coverage.

Phase 3: Deposition Parameters
  • Atmosphere Control: Pump the CVD chamber to a base pressure of <10−6 Torr.

  • Gas Flow: Introduce 50 sccm of Ar carrier gas through the bubbler. Introduce 200 sccm of O2​ co-reactant via a separate line directly into the showerhead.

    • Causality: Because Ti(OPh)4​ resists thermal decomposition, O2​ is strictly required to drive the oxidative cleavage of the robust Ti-O-C6​H5​ bonds, combusting the phenyl rings into volatile CO2​ and H2​O to prevent carbon incorporation into the film.

  • Deposition: Maintain the substrate at 500 °C and chamber pressure at 2.0 Torr for 30 minutes.

Phase 4: Post-Deposition Annealing (PDA)
  • Crystallization: Transfer the wafer to a tube furnace and anneal at 600 °C in an O2​ ambient for 60 minutes.

    • Causality: As-deposited films at 500 °C may contain a mixture of amorphous and anatase phases. PDA at 600 °C drives full crystallization into the highly active anatase phase and eliminates any residual graphitic carbon trapped in the lattice.

Film Characterization & Quality Control

To ensure the integrity of the deposited TiO2​ films, the following self-validating analytical checks must be performed:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is mandatory to validate the complete oxidative cleavage of the phenoxide ligands.

    • Validation: A C 1s peak at 284.8 eV exceeding 2 atomic % indicates insufficient O2​ partial pressure during deposition. If observed, the O2​ /Ar flow ratio must be increased in subsequent runs.

  • X-ray Diffraction (XRD): Scan from 2θ=20∘ to 60∘ . A sharp peak at 25.3∘ confirms the (101) plane of the anatase phase. The absence of a peak at 27.4∘ confirms the film is free of the higher-temperature rutile phase.

  • Cross-Sectional SEM: Evaluate step coverage in high-aspect-ratio trenches. A side-wall to top-surface thickness ratio of >0.95 validates the successful suppression of gas-phase reactions.

References

  • Title: Kinetics of Low‐Pressure Chemical Vapor Deposition of TiO2 from Titanium Tetraisopropoxide Source: Journal of the Electrochemical Society / ResearchGate URL
  • Title: EP2540694A1 - Method for producing aryloxy titanium composition, and aryloxytitanium composition Source: Google Patents URL
  • Title: Ring-Opening Polymerization of ε-Caprolactone Initiated with Titanium n-Propoxide or Titanium Phenoxide Source: Macromolecules / ACS Publications URL
  • Title: Organic Carbonates Source: Chemical Reviews / ACS Publications URL

Sources

Method

Application Notes &amp; Protocols: Handling and Storage of Moisture-Sensitive Titanium Tetra(phenolate)

Abstract This document provides a comprehensive guide to the essential protocols for the safe and effective handling and storage of titanium tetra(phenolate) (CAS 2892-89-9). As a highly moisture-sensitive organometallic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the essential protocols for the safe and effective handling and storage of titanium tetra(phenolate) (CAS 2892-89-9). As a highly moisture-sensitive organometallic compound, its integrity is paramount for successful application in catalysis, materials science, and pharmaceutical development.[1][2] The protocols detailed herein are grounded in established principles of air-free chemistry and are designed for researchers, scientists, and drug development professionals to ensure reagent purity, experimental reproducibility, and laboratory safety. We will delve into the chemical principles behind its moisture sensitivity, detail the necessary equipment and inert atmosphere techniques, and provide step-by-step procedures for storage and manipulation.

The Challenge: Extreme Moisture Sensitivity

Titanium(IV) alkoxides and phenolates are powerful reagents, but their utility is directly linked to their purity. The central titanium atom is highly electrophilic and coordinatively unsaturated, making it an aggressive Lewis acid.[3] This electronic configuration renders it extremely susceptible to nucleophilic attack by water, which is ubiquitous in the ambient atmosphere.

The Mechanism of Hydrolysis

Exposure to even trace amounts of moisture initiates a rapid and often irreversible hydrolysis reaction. The process begins with the coordination of a water molecule to the titanium center, followed by the elimination of a phenol molecule to form a titanium-hydroxo species (Ti-OH). This initial species is highly reactive and readily undergoes condensation with other titanium centers, leading to the formation of stable Ti-O-Ti oxo-bridges.[4][5] This cascade of hydrolysis and condensation reactions ultimately results in the formation of titanium dioxide (TiO₂) and free phenol, fundamentally altering the chemical nature and reactivity of the starting material.[4][6] The high reactivity of titanium alkoxides towards water must be controlled to obtain well-defined products.[3]

HydrolysisMechanism

Consequences of Degradation
  • Loss of Reactivity: The formation of inactive titanium-oxo species quenches the desired reactivity of the phenolate complex.

  • Inconsistent Stoichiometry: Partial hydrolysis introduces impurities, making accurate molar calculations impossible and leading to poor experimental reproducibility.

  • Altered Catalytic Activity: In catalytic applications, decomposition can poison the catalyst or alter its selectivity.[1]

  • Safety Hazards: While titanium tetra(phenolate) itself is handled with standard precautions for reactive chemicals, its decomposition products may present different hazards.

Core Infrastructure: The Inert Atmosphere Environment

The absolute prerequisite for working with titanium tetra(phenolate) is the rigorous exclusion of air and moisture.[7][8] This is achieved using specialized inert atmosphere equipment. The choice between a glovebox and a Schlenk line depends on the scale, complexity, and frequency of the work.

EquipmentChoice

Glovebox

A glovebox is a sealed container filled with a high-purity inert gas (typically Argon or Nitrogen) that is continuously circulated through a catalyst system to remove O₂ and H₂O to parts-per-million (ppm) levels.[9][10] This is the preferred environment for storing and handling the solid compound.

Schlenk Line

A Schlenk line is a glass manifold with a dual-bank design connected to a vacuum pump and a source of inert gas.[11][12] It allows for the manipulation of air-sensitive materials in glassware (Schlenk flasks) by repeatedly evacuating the vessel to remove air and backfilling it with inert gas.[11][13]

Storage Protocols: Preserving Reagent Integrity

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Environment Inert Atmosphere Glovebox (<5 ppm O₂, <5 ppm H₂O)Prevents hydrolysis and oxidation.[9][14]
Container Amber glass vial with a PTFE-lined cap.Protects from light and ensures an airtight seal.[14] For long-term storage (>6 months), flame-sealing in a glass ampule under vacuum is the gold standard.[9]
Temperature Cool, dry location (as per Safety Data Sheet)Minimizes potential for thermal decomposition.
Labeling Clearly label with compound name, date received, and a "Moisture-Sensitive" warning.Ensures proper identification and handling by all lab personnel.

Handling Protocols: Step-by-Step Methodologies

Safety First: Before any operation, ensure you are wearing appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Eye Protection Safety goggles or safety glasses with side shields. A face shield is required if there is a risk of splashing.[7][15]
Lab Coat Flame-resistant (FR) lab coat, fully buttoned.[7][16]
Gloves Nitrile gloves are generally sufficient for small quantities. For larger quantities or when fire risk is higher, consider wearing Nomex or other aramid fiber gloves underneath nitrile gloves.[7][16]
Clothing Long pants and closed-toe shoes are mandatory. Natural fibers like cotton are preferred over synthetics.[7][17]
Protocol 1: Transferring Solid Titanium Tetra(phenolate) in a Glovebox

This is the most straightforward method for weighing and dispensing the solid.

  • Preparation: Ensure the glovebox atmosphere is stable (<5 ppm O₂ and H₂O). Bring all necessary items (spatulas, weigh boats, pre-dried and capped vials/flasks, notebook) into the glovebox via the antechamber.

  • Equilibration: Allow the primary container of titanium tetra(phenolate) to thermally equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Tare a clean, dry vial on the balance inside the glovebox. Using a clean spatula, carefully transfer the desired amount of the yellow solid[1] into the tared vial.

  • Sealing: Tightly cap the vial containing the weighed solid. Securely re-cap the main stock bottle immediately.

  • Documentation: Record the exact mass and other details.

  • Removal: The sealed vial can now be removed from the glovebox via the antechamber for use in a reaction setup, which may be on a Schlenk line.

Protocol 2: Preparing a Solution Using a Schlenk Line

This protocol assumes a pre-weighed, sealed vial of the solid has been prepared (ideally in a glovebox).

SchlenkWorkflow

  • Glassware Preparation: Assemble a Schlenk flask containing a magnetic stir bar. Heat the flask vigorously with a heat gun under high vacuum to remove all adsorbed water. Allow it to cool to room temperature while still under vacuum.[13]

  • Inerting the Flask: Backfill the cooled flask with high-purity inert gas (Argon or Nitrogen). Evacuate and backfill two more times (a total of three cycles) to ensure a completely inert atmosphere.[11][13]

  • Solvent Transfer: Transfer the required volume of anhydrous, degassed solvent to the Schlenk flask via a double-tipped needle (cannula) or a dry, inert-gas-flushed syringe.[12]

  • Solid Addition: While maintaining a positive outflow of inert gas from the flask's neck, briefly remove the stopper and quickly add the pre-weighed vial of titanium tetra(phenolate).

  • Sealing and Dissolution: Immediately re-seal the flask. Begin stirring to dissolve the solid. The resulting solution should be handled under inert atmosphere for all subsequent steps.

Solvent Considerations

Titanium tetra(phenolate) requires anhydrous solvents for dissolution to prevent hydrolysis.

SolventSuitabilityComments
Toluene ExcellentNon-coordinating, common for many organometallic reactions.
Tetrahydrofuran (THF) GoodCoordinating solvent, may influence reactivity. Must be freshly distilled from a suitable drying agent (e.g., Na/benzophenone).
Dichloromethane (DCM) GoodUse with caution; ensure it is rigorously dried and deoxygenated.
Alcohols (e.g., Ethanol) UNSUITABLE Will react via alcoholysis, exchanging phenolate ligands.
Water UNSUITABLE Causes rapid hydrolysis and decomposition.[4][6]

Conclusion

The extreme moisture sensitivity of titanium tetra(phenolate) is a critical chemical property that dictates its handling and storage. By understanding the mechanism of hydrolysis and rigorously applying inert atmosphere techniques such as gloveboxes and Schlenk lines, researchers can ensure the compound's integrity. Adherence to these detailed protocols is not merely a suggestion but a requirement for achieving reliable, reproducible, and safe experimental outcomes.

References

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health (NIH) Office of Research Services (ORS).
  • Park, J. K., Myoung, J. J., & Kim, H. (2003). Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. Bulletin of The Korean Chemical Society.
  • Park, J. K., Myoung, J. J., & Kim, H. (2003). Reaction mechanism for the hydrolysis of titanium alkoxides. Semantic Scholar.
  • Safe Use of Pyrophoric/Water Reactive Materials. (2015). Chemical Safety Job Aid.
  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace.
  • Pyrophoric and Water-Reactive Chemical Safety. Massachusetts Institute of Technology (MIT).
  • Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Yale Environmental Health & Safety.
  • Pyrophoric and Water Reactive Chemicals. University of Victoria (UVIC).
  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen.
  • An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Titanium Ethoxide. Benchchem.
  • How to Store Air Sensitive Materials. Ossila.
  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Kintek.
  • Ignatyev, I. S., Montejo, M., & López González, J. J. (2010). Theoretical study of the mechanisms of the hydrolysis and condensation reactions of silicon and titanium alkoxides: similarities and differences. Dalton Transactions, 39(31), 7331-7342.
  • Glove Box and Schlenk Line Techniques. Scribd.
  • titanium tetra(phenolate) 2892-89-9. Guidechem.
  • Air Free Techniques | Handling Air-Sensitive Materials. Ossila.
  • Air-free technique. Wikipedia.
  • Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017). JoVE (Journal of Visualized Experiments).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
  • Tshuva, E. Y., et al. (2015). Highly Stable Tetra-Phenolato Titanium(IV) Agent Formulated into Nanoparticles Demonstrates Anti-Tumoral Activity and Selectivity. Molecules, 20(10), 18580-18593.

Sources

Application

Application Note: Titanium Tetra(phenolate) [Ti(OPh)₄] in Advanced Ziegler-Natta and Coordination-Insertion Polymerizations

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Precision synthesis of biomedical-grade plastics and biodegradable drug-eluting matrices. Introduction: Bridging Industrial Ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Precision synthesis of biomedical-grade plastics and biodegradable drug-eluting matrices.

Introduction: Bridging Industrial Catalysis and Biomedical Engineering

While traditional Ziegler-Natta (ZN) systems are synonymous with commodity polyolefins, the integration of well-defined, single-site transition metal catalysts has revolutionized precision polymer synthesis. Titanium tetra(phenolate)—also known as titanium tetraphenoxide or Ti(OPh)₄—represents a critical evolutionary step in this domain.

For drug development professionals and biomaterials scientists, Ti(OPh)₄ offers a unique dual utility:

  • Modified Ziegler-Natta Catalysis: When activated by a co-catalyst, it drives the stereospecific synthesis of highly crystalline syndiotactic polystyrene (sPS), an inert, heat-resistant plastic ideal for sterilizable biomedical devices and labware[1].

  • Coordination-Insertion Ring-Opening Polymerization (ROP): It acts as a highly active, standalone initiator for the ROP of cyclic esters (e.g., ε-caprolactone and lactide), producing biodegradable polyesters with narrow molecular weight distributions essential for controlled-release drug delivery matrices[2].

Mechanistic Insights: The Causality of Phenoxide Ligands

The selection of Ti(OPh)₄ over traditional titanium halides (TiCl₄) or aliphatic alkoxides (Ti(OBu)₄) is driven by strict electronic and steric causality.

  • Electronic Tuning (Lewis Acidity): Phenoxide ligands are weaker electron donors compared to aliphatic alkoxides. This reduced electron density on the Ti(IV) center increases its Lewis acidity, which accelerates the coordination of the monomer's carbonyl or vinyl group to the metal center[3].

  • Steric Constraint: The rigid, planar nature of the phenyl rings provides a sterically hindered coordination sphere. In ZN-type styrene polymerization, this constraint forces the incoming monomer to insert in a strictly alternating stereochemical orientation (syndiotactic). In ROP, the bulkiness suppresses unwanted intermolecular transesterification (back-biting), preserving a narrow Polydispersity Index (PDI)[4].

Mechanistic Visualization

The following diagram illustrates the divergent catalytic pathways of Ti(OPh)₄ depending on the presence of a co-catalyst and the target monomer.

Mechanism cluster_ZN Modified Ziegler-Natta (Olefin/Styrene) cluster_ROP Coordination-Insertion (Cyclic Esters) Ti Titanium Tetra(phenolate) [Ti(OPh)4] MAO Activation by MAO (Methylaluminoxane) Ti->MAO Al/Ti > 100 Coord_CL Carbonyl Coordination (ε-Caprolactone) Ti->Coord_CL Direct Initiation Cation Active Cationic Species [Ti(OPh)3]+ MAO->Cation Insert_Sty Stereoselective Migratory Insertion Cation->Insert_Sty Styrene Monomer sPS Syndiotactic Polystyrene (Biomedical Plastics) Insert_Sty->sPS Nu_Attack Nucleophilic Attack (Phenoxide Cleavage) Coord_CL->Nu_Attack PCL Poly(ε-caprolactone) (Drug-Eluting Matrices) Nu_Attack->PCL Ring Opening

Figure 1: Divergent catalytic pathways of Ti(OPh)₄ in modified Ziegler-Natta and ROP systems.

Quantitative Data Presentation

The table below summarizes the comparative performance of Ti(OPh)₄ against other common titanium catalysts, highlighting its superiority in generating controlled, high-performance polymers.

Catalyst SystemCo-CatalystMonomer TargetPolymerization MechanismActivity / ConversionPolymer Characteristics
Ti(OPh)₄ MAO (Al:Ti = 300:1)StyreneModified Ziegler-NattaHigh (>90% in 2h)Syndiotactic (sPS) , Tₘ ~265 °C, High chemical resistance
TiCl₄ MAOStyreneTraditional Ziegler-NattaModerateAtactic/Isotactic mix, Broad PDI, Lower Tₘ
Ti(OPh)₄ Noneε-CaprolactoneCoordination-Insertion (ROP)Very High (>95% in 15m)Narrow PDI (<1.2) , Phenoxy end-functionalized
Ti(OBu)₄ Noneε-CaprolactoneCoordination-Insertion (ROP)HighBroader PDI (due to transesterification side-reactions)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in verification steps guarantee that the mechanisms proceeded exactly as theorized.

Protocol A: Synthesis of Syndiotactic Polystyrene (sPS) via Modified ZN Catalysis

Designed for producing chemically inert, high-heat distortion plastics.

Causality Note: Titanium(IV) complexes are highly moisture-sensitive. Even trace water will hydrolyze the Ti-OPh bond to form inactive TiO₂, terminating the catalytic cycle. Strict Schlenk line techniques are mandatory.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with high-purity Argon three times.

  • Reagent Loading: Inject 20 mL of anhydrous toluene and 10 mL of purified styrene monomer.

  • Activation: Add Methylaluminoxane (MAO) solution in toluene to achieve an Al:Ti molar ratio of 300:1. Causality: MAO acts both as a moisture scavenger and the alkylating agent required to generate the active[Ti(OPh)₃]⁺ cationic species.

  • Initiation: Inject a toluene solution of Ti(OPh)₄ (1.0 × 10⁻⁵ mol). Stir continuously at 60 °C for 2 hours.

  • Quenching & De-ashing: Pour the viscous mixture into 200 mL of acidified methanol (10% v/v HCl). Causality: The acid halts the polymerization and solubilizes the titanium and aluminum residues. Removing these heavy metal "ashes" is critical to prevent cytotoxicity in biomedical applications.

  • Self-Validation (Stereoregularity Check): Filter the precipitated white polymer and subject it to Soxhlet extraction using boiling methyl ethyl ketone (MEK) for 12 hours.

    • Validation Metric: Atactic (amorphous) polystyrene is highly soluble in MEK. The retention of an insoluble, highly crystalline white powder confirms successful syndiotactic insertion driven by the phenoxide ligands.

Protocol B: Solvent-Free Bulk ROP of ε-Caprolactone

Designed for producing biodegradable poly(ε-caprolactone) (PCL) for drug delivery.

Causality Note: Bulk (solvent-free) polymerization is utilized here to completely eliminate the risk of residual solvent toxicity in the final drug-eluting matrix.

  • Monomer Purification: Distill ε-caprolactone over Calcium Hydride (CaH₂) under reduced pressure. Causality: Removes protic impurities (water/alcohols) that would act as competing chain transfer agents, which would artificially broaden the PDI.

  • Reaction Setup: In an argon-filled glovebox, add 5.0 g of purified ε-caprolactone to a silanized glass ampoule. Causality: Silanization caps surface hydroxyl groups on the glass, preventing them from initiating unwanted, uncontrolled polymer chains.

  • Initiation: Add Ti(OPh)₄ to achieve a Monomer:Initiator ([M]₀/[I]₀) ratio of 300:1. Seal the ampoule under vacuum.

  • Polymerization: Submerge the ampoule in a 100 °C oil bath for 15 minutes. The mixture will rapidly increase in viscosity.

  • Self-Validation (End-Group Analysis): Dissolve a small aliquot of the crude polymer in CDCl₃ and analyze via high-field ¹H NMR spectroscopy.

    • Validation Metric: The presence of a distinct multiplet at ~7.0–7.3 ppm confirms a terminal phenoxy group on the polymer chain. This proves that the polymerization was exclusively initiated by the nucleophilic attack of the phenoxide ligand (coordination-insertion), validating the mechanism and ensuring predictable degradation kinetics for drug release.

References

  • Synthesis and structure of functional organic molecules: Calix[4]arenes, Trioxatriangulenes and Helicenes. DTU Research Database. Technical University of Denmark. URL:[Link]

  • Titanium Complexes for the Polymerisation of Ethene and ε-Caprolactone. HELDA - University of Helsinki Digital Repository. URL:[Link]

  • Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. Catalysts (MDPI), 2024. URL:[Link]

  • Titanium ONN-(phenolate) Alkoxide Complexes: Unique Reaction Kinetics for Ring-Opening Polymerization of Cyclic Esters. Inorganic Chemistry (ACS Publications), 2021. URL:[Link]

Technical Notes & Optimization

Troubleshooting

preventing premature hydrolysis of titanium tetra(phenolate) in ambient air

A Guide to Preventing Premature Hydrolysis in Ambient Air Welcome to the Technical Support Center for titanium(IV) phenolate complexes. This guide is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Premature Hydrolysis in Ambient Air

Welcome to the Technical Support Center for titanium(IV) phenolate complexes. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and air-sensitive compounds. As a Senior Application Scientist, I have structured this resource to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The primary challenge in handling titanium tetra(phenolate) is its extreme sensitivity to moisture, leading to rapid hydrolysis and the formation of undesired titanium-oxo species.[1][2] This guide provides a comprehensive framework for preventing this decomposition.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis and handling of titanium tetra(phenolate).

Q1: My solution of titanium precursor and phenol immediately turned cloudy and formed a white precipitate. What happened?

A1: This is a classic sign of gross hydrolysis. The white precipitate is likely titanium dioxide (TiO₂) or a related titanium-oxo species.[1] This occurs when the highly electrophilic titanium(IV) center is attacked by water molecules, leading to the cleavage of the titanium-phenolate bonds and the formation of very stable Ti-O-Ti networks. The immediate precipitation indicates a significant amount of water was present at the start of your reaction.

Potential Causes & Immediate Actions:

  • Contaminated Solvents/Reagents: Your solvent or phenol was not rigorously dried.

  • Atmospheric Leak: Your reaction vessel was not properly sealed or purged with an inert atmosphere.

  • Improperly Dried Glassware: Residual moisture on the glass surface initiated the reaction.

Action: The reaction is likely unsalvageable. Discard the mixture appropriately and focus on rigorously drying all components for the next attempt.

Q2: How "dry" do my solvents and reagents need to be?

A2: For successful synthesis, "anhydrous" must be taken to mean water levels in the low parts-per-million (ppm) range. Commercial anhydrous solvents are often insufficient and should be further purified. All reagents, including the phenol, must be scrupulously dried. Even the acidity of the phenol can promote hydrolysis if trace water is present.[1]

Q3: What is the difference between using a Schlenk line and a glovebox? Which is better?

A3: Both are excellent tools for handling air-sensitive compounds.[3]

  • Schlenk Line: A dual-manifold glass apparatus that allows for the alternation between vacuum and a flow of inert gas (like Argon or Nitrogen).[4][5] It is excellent for solution-based chemistry, distillations, and filtrations under an inert atmosphere. It is generally less expensive than a glovebox.

  • Glovebox: A sealed chamber continuously purged with a purified inert atmosphere, where oxygen and moisture levels are kept below 1 ppm.[6][7] It is ideal for handling solids, weighing reagents, and performing manipulations that are difficult on a Schlenk line.[3]

Which is better? It depends on the operation. For preparing solutions and running the reaction, a Schlenk line is often sufficient. For weighing out the solid titanium precursor and the final product, a glovebox provides a more secure environment.[3][7] Many labs use a combination of both.

Q4: My reaction seemed to work, but my yield was very low after workup. Where could my product have gone?

A4: Low yields often point to slow, insidious hydrolysis occurring over the course of the reaction or during the workup and purification steps.

  • Slow Leak: A small, continuous leak in your inert atmosphere setup can introduce enough moisture over several hours to degrade the product.

  • Workup Contamination: Exposing the crude product to air or using non-anhydrous solvents during filtration, washing, or transfer can cause significant loss.

  • Purification Issues: Attempting purification by methods like column chromatography on silica or alumina can lead to decomposition on the column itself.[1]

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of potential issues.

Issue 1: Formation of Insoluble Precipitates

The appearance of a white, amorphous solid is the most common failure mode. Understanding the mechanism is key to prevention.

Titanium(IV) alkoxides and phenolates hydrolyze in a stepwise manner. The initial attack by a water molecule displaces a phenolate ligand, forming a Ti-OH (hydroxo) species. This species is highly reactive and rapidly condenses with another titanium center, eliminating water and forming a Ti-O-Ti (oxo) bridge. This process continues, leading to the formation of oligo- or polymeric titanium-oxo species, which are insoluble and precipitate as TiO₂.[2][8]

Hydrolysis Start Ti(OPh)₄ Intermediate1 [Ti(OPh)₃(OH)] + PhOH Start->Intermediate1 Hydrolysis H2O H₂O H2O->Start Nucleophilic Attack Intermediate2 Ti-O-Ti Oxo-Bridge (Dimer) Intermediate1->Intermediate2 Condensation (-H₂O) Polymer Oligo/Polymeric Species Intermediate2->Polymer Further Condensation End TiO₂ (Precipitate) Polymer->End

Caption: The hydrolysis pathway of titanium tetra(phenolate).

Troubleshooting Logic Tree

If you encounter a precipitate, use the following logic to diagnose the issue.

Troubleshooting Problem Observation: White Precipitate Formed Timing1 When did it form? Immediately on mixing Problem->Timing1 Timing2 When did it form? Gradually over time Problem->Timing2 Cause1A Cause: Gross Contamination (Wet Solvent) Timing1->Cause1A Cause1B Cause: Gross Contamination (Wet Glassware) Timing1->Cause1B Cause2A Cause: Slow Leak in Inert Gas System Timing2->Cause2A Cause2B Cause: Impure Reagents (Undried Phenol) Timing2->Cause2B Action1 Action: Review solvent drying protocol. Re-distill solvent. Cause1A->Action1 Action2 Action: Ensure glassware is oven/flame-dried before use. Cause1B->Action2 Action3 Action: Check all seals and joints. Use high-vacuum grease. Cause2A->Action3 Action4 Action: Dry phenol under vacuum before use. Cause2B->Action4

Caption: Troubleshooting logic for precipitate formation.

Issue 2: Product Purity and Characterization Problems

If you successfully isolate a product but it has poor purity, hydrolysis byproducts are the likely culprit.

  • NMR Spectroscopy: The ¹H NMR spectrum of pure titanium tetra(phenolate) should show sharp signals corresponding to the phenolate ligands. The presence of a broad peak around 4-6 ppm could indicate Ti-OH species, while a sharp singlet corresponding to free phenol indicates decomposition.

  • FT-IR Spectroscopy: The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of O-H stretching, confirming the presence of water or hydroxyl groups from hydrolysis.

Part 3: Validated Experimental Protocols

Adherence to rigorous air-free techniques is non-negotiable.[3] The following protocols provide a self-validating framework for success.

Protocol 1: Rigorous Solvent and Glassware Preparation
  • Glassware: All glassware (Schlenk flasks, cannulas, filter funnels) must be disassembled, cleaned, and oven-dried at >120°C for at least 4 hours (overnight is best).[3] Immediately assemble the hot glassware with greased joints and connect it to the Schlenk line.

  • Purging: Evacuate the glassware under high vacuum (this is called "cycling").[9][10] Once evacuated, refill the flask with a high-purity inert gas (Argon is preferred over Nitrogen for titanium chemistry). Repeat this vacuum/refill cycle at least three times to remove adsorbed atmospheric water and oxygen.[3][9]

  • Solvent Drying:

    • Non-Halogenated Solvents (e.g., Toluene, THF, Hexane): Reflux over a drying agent like sodium/benzophenone until the characteristic deep blue/purple color of the ketyl radical persists. Distill directly into a pre-dried and purged Schlenk flask for immediate use.

    • Halogenated Solvents (e.g., Dichloromethane): Reflux over calcium hydride (CaH₂) for several hours and distill.

    • Degassing: For ultimate purity, degas the distilled solvent using the freeze-pump-thaw method.[6] This involves freezing the solvent with liquid N₂, evacuating the headspace, and then thawing under a static vacuum. Repeat this cycle three times.

Data Summary: Inert Atmosphere and Solvent Purity
ParameterRecommended SpecificationRationale
Inert Gas Purity 99.998% or higher (Grade 5.0)Minimizes O₂ and H₂O contamination from the gas source.
Glovebox Atmosphere < 1 ppm O₂, < 1 ppm H₂OProvides the most secure environment for handling solids.[11]
Solvent Water Content < 10 ppmEssential for preventing initiation of hydrolysis.
Protocol 2: Synthesis of Titanium Tetra(phenolate) via Schlenk Line

This protocol describes a common preparation from a titanium alkoxide precursor, such as titanium(IV) isopropoxide.[12]

SynthesisWorkflow Start Start: Prepare Dry Glassware & Solvents (Protocol 1) Step1 1. In Flask A, dissolve phenol (4.1 eq) in anhydrous toluene. Start->Step1 Step2 2. In Flask B, dissolve Ti(OiPr)₄ (1.0 eq) in anhydrous toluene. Start->Step2 Step3 3. Using a cannula, slowly transfer the Ti(OiPr)₄ solution to Flask A with vigorous stirring. Step1->Step3 Step2->Step3 Step4 4. Stir reaction at room temp (or gentle heat) for 12-24h under positive inert gas pressure. Step3->Step4 Step5 5. Remove volatiles (toluene, iPrOH) under vacuum to yield crude product. Step4->Step5 Step6 6. Recrystallize from minimal anhydrous, non-coordinating solvent (e.g., hexane/toluene). Step5->Step6 End End: Transfer and store product in a glovebox. Step6->End

Caption: Experimental workflow for the synthesis of Ti(OPh)₄.

Detailed Steps:

  • Reagent Preparation:

    • Set up two Schlenk flasks (Flask A and Flask B) on a dual-manifold Schlenk line, and dry/purge them according to Protocol 1.

    • In a glovebox, weigh phenol (4.1 equivalents) and add it to Flask A. Seal the flask, remove from the glovebox, and connect to the Schlenk line. Add anhydrous toluene via cannula.

    • In the glovebox, draw a precise volume of titanium(IV) isopropoxide (1.0 equivalent) into a syringe and add it to Flask B. Seal, remove, connect to the line, and add anhydrous toluene.

  • Reaction:

    • Using a positive pressure of inert gas, slowly transfer the titanium alkoxide solution from Flask B into the stirred phenol solution in Flask A via a stainless-steel cannula.[10] A slight exotherm may be observed.

    • Allow the reaction mixture to stir at room temperature. The reaction is an equilibrium exchange between isopropoxide and phenolate ligands. To drive the reaction to completion, the isopropanol byproduct must be removed.

  • Workup and Isolation:

    • After stirring for the desired time (monitor by taking aliquots for NMR if possible), connect the flask to a cold trap and the vacuum pump.

    • Slowly remove all volatile components (toluene and the isopropanol byproduct) under reduced pressure. Gentle heating (e.g., a 40°C water bath) can facilitate this.

    • Once a solid or oil is obtained, backfill the flask with inert gas.

    • The crude product should be transferred to a glovebox for storage and purification. Recrystallization from a minimal amount of a hot, anhydrous, non-coordinating solvent system (like toluene/hexane) is a common purification method.

Protocol 3: Storage and Handling
  • Primary Storage: The solid, purified titanium tetra(phenolate) should be stored in a sealed vial inside an inert atmosphere glovebox.[11]

  • Labeling: Clearly label the container with the compound name, date of synthesis, and a warning about its air and moisture sensitivity.

  • Transportation: If the material needs to be moved from the glovebox, ensure it is in a robustly sealed container, such as a Schlenk flask with a high-vacuum Teflon stopcock, under a positive pressure of inert gas.

References
  • JoVE. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Journal of Visualized Experiments. [Link]

  • Borys, A. P. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. [Link]

  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]

  • Daley, C. Glovebox Usage. University of San Diego. [Link]

  • Cleanroom Technology. (2018). Safely handling air-sensitive products. [Link]

  • VACUUBRAND. (2024). Keeping air and moisture out. [Link]

  • Chemistry LibreTexts. (2024). Guides - Air Sensitive Chemistry. [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]

  • Wikipedia. Air-free technique. [Link]

  • Wei, J., et al. (2021). Kinetics for the hydrolysis of Ti(OC3H7)4: A molecular dynamics simulation study. Proceedings of the Combustion Institute, 38(1), 1433-1440. [Link]

  • Lee, D. G., et al. Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. KCS. [Link]

  • Demitri, N., et al. (2015). Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters. CrystEngComm, 17(3), 597-605. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields in Titanium Tetra(phenolate) Synthesis

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of titanium tetra(phenolate) complexes. As a self-validating system, this document provides in-depth tech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of titanium tetra(phenolate) complexes. As a self-validating system, this document provides in-depth technical guidance, troubleshooting protocols, and evidence-based explanations to enhance experimental success and optimize reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the synthesis of titanium tetra(phenolate) complexes.

Q1: What are the most common titanium precursors for this synthesis, and how do I choose between them?

A1: The two most prevalent precursors are titanium tetrachloride (TiCl₄) and titanium tetra(isopropoxide) [Ti(OⁱPr)₄].

  • Titanium tetrachloride (TiCl₄): This is a highly reactive and strong Lewis acid, often used for its cost-effectiveness and ability to drive reactions to completion.[1][2][3] However, it is extremely sensitive to moisture and readily hydrolyzes to form titanium dioxide (TiO₂) and hydrochloric acid (HCl), which can lead to low yields and product contamination.[4] Its use necessitates stringent anhydrous and inert atmosphere techniques.

  • Titanium tetra(isopropoxide) [Ti(OⁱPr)₄]: This precursor is generally less sensitive to hydrolysis than TiCl₄, making it a more manageable option for many researchers.[5] The reaction with phenols proceeds via an alcohol exchange mechanism, releasing isopropanol as a byproduct. While more tolerant to trace moisture, rigorous anhydrous conditions are still recommended for optimal results.[6]

The choice of precursor often depends on the reactivity of the phenol, the desired reaction conditions, and the available laboratory setup for handling highly sensitive reagents.

Q2: My reaction mixture immediately forms a white precipitate upon adding the phenol. What is causing this?

A2: The immediate formation of a white precipitate, typically titanium dioxide (TiO₂) or related titanium-oxo species, is a clear indication of uncontrolled hydrolysis.[5] This can be attributed to:

  • Trace water in reagents or solvents: Even minute amounts of water can initiate the rapid hydrolysis of the titanium precursor.

  • Atmospheric moisture: Inadequate inert atmosphere techniques can allow moisture to enter the reaction vessel.

  • Incomplete drying of the phenol: The phenol itself can be a source of water if not thoroughly dried.

To mitigate this, ensure all glassware is oven-dried and cooled under an inert atmosphere, solvents are rigorously dried using appropriate methods, and the phenol is dried under vacuum before use.

Q3: How does the steric and electronic nature of the phenol affect the reaction?

A3: The substituents on the phenol play a critical role in the outcome of the synthesis.

  • Steric Hindrance: Bulky substituents on the phenol can influence the coordination number of the final titanium complex.[] For instance, sterically demanding phenols might lead to the formation of complexes with lower coordination numbers or incomplete substitution of the initial ligands (e.g., isopropoxide groups).[6][]

  • Electronic Effects: Electron-withdrawing groups on the phenol can increase its acidity, potentially facilitating the reaction with titanium alkoxides. Conversely, electron-donating groups may decrease the phenol's acidity. These electronic modifications can also influence the Lewis acidity and catalytic activity of the resulting titanium tetra(phenolate) complex.[8]

Q4: What are the best practices for monitoring the progress of the reaction?

A4: Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.[5]

  • NMR Spectroscopy: If the reaction is performed in a deuterated solvent, ¹H NMR spectroscopy can be used to monitor the disappearance of the phenolic proton and the appearance of new signals corresponding to the coordinated phenolate ligand.

  • IR Spectroscopy: The disappearance of the broad O-H stretch of the phenol and the appearance of new Ti-O-Ar stretching vibrations can indicate the progress of the reaction.

  • Thin-Layer Chromatography (TLC): TLC can be used to track the consumption of the starting phenol and the formation of the product, provided the complex is stable on the TLC plate.

Troubleshooting Guide: Low Reaction Yields

Low yields are a common challenge in the synthesis of titanium tetra(phenolate) complexes. This guide provides a systematic approach to identifying and resolving the underlying issues.

Problem 1: Incomplete Reaction

Symptoms:

  • Significant amount of starting phenol recovered after workup.

  • NMR or IR analysis of the crude product shows a mixture of starting materials and the desired complex.

Probable Causes & Solutions:

CauseExplanationTroubleshooting Protocol
Insufficient Reaction Time or Temperature The reaction may not have reached equilibrium or the activation energy barrier has not been overcome.1. Monitor the reaction over a longer period using the techniques described in FAQ 4. 2. Gradually increase the reaction temperature while monitoring for any signs of product decomposition.
Stoichiometry Imbalance An incorrect molar ratio of phenol to the titanium precursor can lead to incomplete substitution.1. Carefully re-calculate and measure the molar equivalents of your reactants. 2. Consider using a slight excess of the phenol to drive the reaction towards the fully substituted product.[5]
Steric Hindrance Bulky phenols may react slowly or incompletely.[]1. Increase the reaction temperature and/or time. 2. Consider using a less sterically hindered phenol if the application allows.
Problem 2: Product Decomposition or Side Reactions

Symptoms:

  • Formation of an insoluble, intractable material.

  • Complex mixture of products observed by NMR or mass spectrometry.

  • Discoloration of the reaction mixture beyond the expected product color.

Probable Causes & Solutions:

CauseExplanationTroubleshooting Protocol
Hydrolysis As discussed in FAQ 2, this is a major side reaction leading to the formation of titanium oxides.[5][9][10]1. Rigorous Anhydrous Technique: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon. 2. Solvent Purification: Use freshly distilled, anhydrous solvents. Standard distillation from appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) is recommended. 3. Inert Atmosphere: Conduct the entire experiment, including reagent transfers and filtration, under a positive pressure of an inert gas (N₂ or Ar) using Schlenk line or glovebox techniques.
Ligand Exchange/Redistribution Partially substituted titanium phenolate complexes can be in equilibrium with fully substituted and unsubstituted species.1. Adjust the stoichiometry to favor the desired product (see Problem 1). 2. Optimize the reaction temperature; higher temperatures can sometimes favor the thermodynamically most stable product.
Thermal Decomposition The desired complex may be unstable at the reaction temperature.1. Attempt the reaction at a lower temperature for a longer duration. 2. If using a high-boiling solvent, consider switching to a lower-boiling one to reduce the reaction temperature.
Problem 3: Product Loss During Workup and Purification

Symptoms:

  • A seemingly successful reaction (by in-situ monitoring) results in a low isolated yield.

  • Difficulty in crystallizing the product.

Probable Causes & Solutions:

CauseExplanationTroubleshooting Protocol
Decomposition on Silica/Alumina Titanium complexes can be sensitive to acidic or basic stationary phases used in column chromatography.1. Perform a small-scale test to check the stability of your complex on the chosen stationary phase. 2. Consider using a neutral stationary phase like deactivated alumina or silica. 3. Explore alternative purification methods such as recrystallization or precipitation.
Difficulty with Crystallization The complex may be an oil or form an amorphous solid.[5]1. Solvent Screening: Attempt recrystallization from a variety of solvents and solvent mixtures. Slow diffusion of a non-polar solvent (e.g., hexane) into a solution of the complex in a more polar solvent (e.g., dichloromethane, toluene) is often effective. 2. Temperature Variation: Try crystallization at different temperatures (room temperature, 4°C, -20°C). 3. Concentration Gradient: Systematically vary the concentration of the solution to find the optimal conditions for crystal growth.
Incomplete Precipitation/Filtration The product may have some solubility in the washing solvents, or fine particles may pass through the filter.1. Cool the mixture before filtration to minimize solubility. 2. Use a finer porosity filter frit. 3. Minimize the volume of solvent used for washing the isolated solid.

Experimental Workflows & Diagrams

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of titanium tetra(phenolate) complexes, highlighting critical control points.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware & Reagents P2 Establish Inert Atmosphere (N2/Ar) P1->P2 Crucial First Step R1 Dissolve Ti Precursor in Anhydrous Solvent P2->R1 R2 Add Phenol Solution Dropwise R1->R2 Control Addition Rate R3 Heat/Stir for a Defined Period R2->R3 R4 Monitor Reaction Progress (NMR/IR/TLC) R3->R4 Iterative Check W1 Remove Volatiles Under Vacuum R4->W1 Upon Completion W2 Wash Crude Product W1->W2 W3 Purify (Recrystallization/Precipitation) W2->W3 W4 Dry Final Product Under High Vacuum W3->W4

Caption: Generalized workflow for titanium tetra(phenolate) synthesis.

Troubleshooting Decision Tree for Low Yields

This diagram provides a logical pathway for diagnosing the cause of low yields.

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_mixture Troubleshoot Side Reactions cluster_clean Troubleshoot Workup Start Low Yield Obtained CheckReaction Analyze Crude Product (NMR/IR) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete High % of Starting Material ComplexMixture Complex Mixture/Decomposition CheckReaction->ComplexMixture Multiple Unidentified Products CleanProduct Clean Product, Low Mass CheckReaction->CleanProduct Predominantly Desired Product OptTimeTemp Optimize Time/Temp Incomplete->OptTimeTemp CheckStoich Verify Stoichiometry Incomplete->CheckStoich CheckHydrolysis Improve Anhydrous/Inert Technique ComplexMixture->CheckHydrolysis LowerTemp Lower Reaction Temperature ComplexMixture->LowerTemp OptPurification Optimize Purification (e.g., Recrystallization) CleanProduct->OptPurification CheckSolubility Check Product Solubility in Wash Solvents CleanProduct->CheckSolubility

Sources

Troubleshooting

reducing side reactions in titanium tetra(phenolate) mediated polymerizations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with titanium tetra(phenolate) mediated polymerizations. As Senior Application Scientists, we have compiled...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with titanium tetra(phenolate) mediated polymerizations. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established literature to help you troubleshoot common issues and optimize your experimental outcomes. This resource is designed to provide not just procedural steps, but also the fundamental causality behind them, ensuring robust and reproducible results.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on diagnosing the root cause and implementing effective solutions.

Q1: My polymerization results in a high Polydispersity Index (PDI > 1.5) and lower-than-expected molecular weight. What is the likely cause and how can I fix it?

Answer:

A high PDI and low molecular weight are classic indicators of uncontrolled polymerization, primarily driven by undesirable side reactions that compete with the main chain propagation. The most common culprits are transesterification and chain transfer reactions .

Primary Cause: Transesterification

In the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) or ε-caprolactone (CL), the Lewis acidic titanium center can coordinate with and cleave ester linkages within the already formed polymer chains. This can be an intramolecular reaction (backbiting) or an intermolecular reaction between two different polymer chains.[1] This process effectively scrambles the polymer chains, leading to a broader distribution of chain lengths (high PDI). The propensity for transesterification increases with high monomer conversion and at elevated temperatures.[2]

Secondary Cause: Chain Transfer Reactions

Chain transfer involves the termination of a growing polymer chain and the initiation of a new one. While sometimes used intentionally to control molecular weight, uncontrolled chain transfer leads to a broad PDI. Common chain transfer agents in these systems include:

  • Impurities: Protic impurities like water or alcohols will terminate chains.

  • Monomer: The monomer itself can sometimes act as a chain transfer agent.

  • Co-catalyst: Alkylaluminum compounds, often used as activators or scavengers, are known chain transfer agents.[3]

Solutions & Scientific Rationale
Solution CategoryRecommended ActionScientific Rationale
Ligand Modification Utilize sterically bulky phenolate ligands (e.g., with ortho-tert-butyl or other large substituents).Bulky groups around the titanium center create a more crowded environment, sterically hindering the approach of the polymer chain's ester groups back to the active site.[4][5] This selectively inhibits the transesterification side reaction while allowing smaller monomer molecules to access the catalyst.
Reaction Conditions 1. Reduce Temperature: Conduct the polymerization at the lowest effective temperature. 2. Limit Conversion: Stop the reaction before it reaches very high conversion (>90%).1. Transesterification and chain transfer reactions often have a higher activation energy than the propagation reaction. Lowering the temperature disproportionately slows these side reactions.[6] 2. The probability of intermolecular transesterification increases at high polymer concentrations (i.e., high monomer conversion).
Catalyst System 1. Heterogenize the Catalyst: Graft the titanium complex onto a solid support like silica (SiO2). 2. Optimize Co-catalyst/Activator Ratio: Carefully titrate the amount of any alkylaluminum activator.1. Immobilizing the active sites reduces their mobility, significantly decreasing the rate of intermolecular chain transfer and transesterification.[1] 2. Excessive alkylaluminum can increase the rate of chain transfer reactions, leading to lower molecular weight and broader PDI.[7]

Below is a diagram illustrating the competition between the desired propagation pathway and the detrimental transesterification side reaction.

G cluster_main Desired Propagation Pathway cluster_side Side Reaction: Intermolecular Transesterification Prop_Start Ti-OR (Active Catalyst) Monomer Cyclic Ester Monomer Coord Monomer Coordination Monomer->Coord 1. Coordination Insert Coordination-Insertion Coord->Insert 2. Insertion Prop_End Ti-O-Polymer (Chain Growth) Insert->Prop_End 3. Propagation Prop_End->Monomer Next Cycle Side_Coord Ester Coordination Prop_End->Side_Coord Undesired Pathway Side_Start Ti-O-Polymer (Catalyst) Polymer_Chain Another Polymer Chain (-C(O)-O-) Polymer_Chain->Side_Coord A. Coordination Cleavage Chain Cleavage & Re-formation Side_Coord->Cleavage B. Scission Scrambled Scrambled Chains (Broad PDI) Cleavage->Scrambled C. Scrambling

Caption: Competing pathways: propagation vs. transesterification.

Q2: My polymerization is sluggish, or the final monomer conversion is very low. What is causing catalyst deactivation?

Answer:

Low or no catalytic activity points directly to the deactivation of the titanium active sites. Titanium(IV) complexes, especially those with alkoxide or phenolate ligands, are highly sensitive to certain impurities and conditions.

Primary Cause: Hydrolysis and Reaction with Protic Impurities

The Ti-O bond is highly susceptible to cleavage by protic agents. The most common deactivating agent is water . Even trace amounts of moisture in the monomer, solvent, or inert gas can hydrolyze the catalyst, leading to the formation of highly stable and catalytically inactive Ti-O-Ti bridges or titanium oxides.[8] Other protic impurities like alcohols or acidic functionalities can also deactivate the catalyst.

Secondary Causes:

  • Reduction of Titanium Center: The active species is typically Ti(IV). Strong reducing agents, sometimes including excess alkylaluminum co-catalysts, can reduce the metal center to Ti(III) or Ti(II), which are often less active or completely inactive for polymerization.[3][9]

  • Strong Ligand Binding: If the solvent (e.g., THF) or an impurity is a strong Lewis base, it can coordinate tightly to the titanium center, blocking the site needed for monomer coordination and insertion.[8]

  • Pore Blocking (for Heterogeneous Catalysts): In supported catalyst systems, the formation of initial polymer can sometimes block the pores of the support material, preventing monomer from reaching the active sites within the particle.[10]

Solutions & Scientific Rationale

To ensure catalyst longevity and high conversion, an environment free of deactivating agents must be rigorously maintained.

G cluster_workflow Workflow for Preventing Catalyst Deactivation A 1. Reagent Purification B 2. Glassware Preparation A->B A_details • Monomer: Distill from CaH₂ • Solvent: Pass through purification column • Gas: Use high-purity N₂/Ar with O₂/H₂O traps A->A_details C 3. Inert Atmosphere Assembly B->C B_details • Flame-dry all glassware under vacuum • Cool under inert atmosphere B->B_details D 4. Reaction Execution C->D C_details • Assemble reactor (e.g., Schlenk line, glovebox) • Ensure all seals are tight C->C_details D_details • Use scavengers (e.g., TIBA) if needed • Transfer reagents via cannula or gas-tight syringe D->D_details

Caption: Critical workflow for maintaining an anhydrous/anaerobic environment.

Experimental Protocol: General Anhydrous Polymerization Setup

This protocol provides a self-validating system for minimizing catalyst deactivation.

  • Glassware Preparation:

    • Clean all glassware thoroughly and oven-dry at >120 °C for at least 12 hours.

    • Assemble the reactor (e.g., a Schlenk flask with a magnetic stir bar) while hot and immediately place it under a high vacuum.

    • Flame-dry the entire assembly under vacuum until all visible moisture is gone.

    • Allow the glassware to cool to room temperature under a positive pressure of high-purity inert gas (Argon or Nitrogen).

  • Reagent Purification and Transfer:

    • Solvent (e.g., Toluene): Purify by passing through an activated alumina column or by distillation from a suitable drying agent (e.g., Na/benzophenone). Store over molecular sieves.

    • Monomer (e.g., L-lactide): Recrystallize multiple times and then dry under vacuum for 24-48 hours. For liquid monomers, distill from a drying agent like CaH₂.

    • Transfer all reagents into the reactor using gas-tight syringes or stainless-steel cannulas under a positive flow of inert gas.

  • Reaction Setup:

    • Charge the reactor with the purified monomer and solvent.

    • If necessary, add a small amount of a scavenger (e.g., triisobutylaluminum, TIBA) to the monomer/solvent mixture and stir for 15-30 minutes to consume any remaining trace impurities.

    • In a separate Schlenk flask or in a glovebox, prepare a stock solution of the titanium tetra(phenolate) catalyst in the purified solvent.

    • Initiate the polymerization by injecting the required amount of the catalyst solution into the reactor.

    • Maintain the reaction at the desired temperature under a positive pressure of inert gas.

Frequently Asked Questions (FAQs)

Q3: How does the electronic and steric profile of the phenolate ligand affect catalyst performance?

Answer:

The phenolate ligand is not a passive spectator; it is a critical component that tunes the reactivity of the titanium center. Both its electronic properties (electron-donating or -withdrawing) and its steric bulk have profound, and sometimes competing, effects on polymerization.

FeatureEffect on Titanium CenterImpact on PolymerizationRationale & References
Electron-Withdrawing Groups (e.g., -Cl, -F on the phenyl ring)Increases the Lewis acidity (electrophilicity) of the titanium center.Increases Activity: Can lead to faster polymerization rates. Potential Drawback: May increase the rate of undesirable transesterification if not sterically protected.A more electrophilic Ti center coordinates more strongly with the monomer's carbonyl group, facilitating the coordination-insertion step.[8][11]
Electron-Donating Groups (e.g., -OMe, -NMe₂ on the phenyl ring)Decreases the Lewis acidity of the titanium center.Decreases Activity: Generally leads to slower polymerization rates.A less electrophilic Ti center has a weaker interaction with the incoming monomer, slowing the rate of propagation.[2]
Steric Bulk (e.g., ortho-tert-butyl groups)Creates a sterically congested environment around the titanium center.Increases Control: Significantly reduces transesterification, leading to narrower PDI. Decreases Activity: Can slow the rate of polymerization by hindering monomer approach.The primary role of steric bulk is to prevent the polymer chain from re-coordinating to the metal center, which is the first step in transesterification. The effect on activity depends on the balance; extreme bulk can completely block monomer access.[4][5]

References

  • Title: Titanium-based Catalysts for Polymer Synthesis | Sustainable Catalysis: With Non-endangered Metals, Part 1 - Books Source: Royal Society of Chemistry URL: [Link]

  • Title: Diverse Structure−Activity Trends in Amine Bis(phenolate) Titanium Polymerization Catalysts Source: Organometallics - ACS Publications URL: [Link]

  • Title: Titanium ONN-(phenolate) Alkoxide Complexes: Unique Reaction Kinetics for Ring-Opening Polymerization of Cyclic Esters Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Surface science of single-site heterogeneous olefin polymerization catalysts Source: PNAS URL: [Link]

  • Title: The Effect of Titanium Tetra-Butoxide Catalyst on the Olefin Polymerization Source: PMC - NIH URL: [Link]

  • Title: Highly Active Titanium-Based Olefin Polymerization Catalysts Bearing Bulky Aminopyridinato Ligands Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Bis(phenolate)–Titanium(IV) Catalysts for Efficient and Sustainable Direct Amide Bond Formation Source: Insubria URL: [Link]

  • Title: Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization Source: PMC - NIH URL: [Link]

  • Title: Factors influencing catalytic behavior of titanium complexes bearing bisphenolate ligands toward ring-opening polymerization of L-lactide and ε-caprolactone Source: ResearchGate URL: [Link]

  • Title: (PDF) Bis(phenolate)–Titanium(IV) Catalysts for Efficient and Sustainable Direct Amide Bond Formation Source: ResearchGate URL: [Link]

  • Title: Role of Titanium in Ti/SiO2‐Supported Metallocene‐based Olefin Polymerization Catalysts. Part 2: Particle Fragmentation Source: UU Research Portal URL: [Link]

  • Title: Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins Source: PMC - NIH URL: [Link]

  • Title: Ti(IV)–Tris(phenolate) Catalyst Systems for the Ring-Opening Copolymerization of Cyclohexene Oxide and Carbon Dioxide Source: Organometallics - ACS Publications URL: [Link]

  • Title: Factors influencing catalytic behavior of titanium complexes bearing bisphenolate ligands toward ring-opening polymerization of L-lactide and ε-caprolactone Source: Express Polymer Letters URL: [Link]

  • Title: Synthesis, structure and catalytic activity of an air-stable titanium triflate, supported by an amine tris(phenolate) ligand Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Temperature Dependence of the Kinetic Parameters of the Titanium–Magnesium Catalyzed Propylene Polymerization Source: PMC - NIH URL: [Link]

  • Title: Titanium(III, IV)-Containing Catalytic Systems for Production of Ultrahigh Molecular Weight Polyethylene Nascent Reactor Powders, Suitable for Solventless Processing—Impact of Oxidation States of Transition Metal Source: MDPI URL: [Link]

  • Title: Pore Blocking by Phenolates as Deactivation Path during the Cracking of 4-Propylphenol over ZSM-5 Source: MDPI URL: [Link]

  • Title: Kinetic features of ethylene polymerization over titanium–magnesium catalysts with different structures and morphology Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study Source: MDPI URL: [Link]

  • Title: Deactivation Mechanism of Titania Catalyst Source: Semantic Scholar URL: [Link]

  • Title: Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation Source: PMC - NIH URL: [Link]

  • Title: New Advances in Titanium-Mediated Free Radical Reactions Source: PMC - NIH URL: [Link]

  • Title: High temperature ethylene polymerization catalyzed by titanium(iv) complexes with tetradentate aminophenolate ligands in cis-O, N, N chelating mode Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Ti(IV)–Tris(phenolate) Catalyst Systems for the Ring-Opening Copolymerization of Cyclohexene Oxide and Carbon Dioxide Source: PMC - NIH URL: [Link]

  • Title: MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization Source: MDPI URL: [Link]

  • Title: Role of titanium oxidation states in polymerization activity of Ziegler–Natta catalyst: A density functional study Source: ResearchGate URL: [Link]

  • Title: Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships Source: ResearchGate URL: [Link]

Sources

Optimization

optimizing sol-gel processing parameters with titanium tetra(phenolate) precursors

Welcome to the Advanced Precursor Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, materials scientists, and drug development professionals optimize sol-gel workflows usi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Precursor Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, materials scientists, and drug development professionals optimize sol-gel workflows using titanium tetra(phenolate) — Ti(OC6​H5​)4​ .

While standard aliphatic alkoxides like titanium tetraisopropoxide (TTIP) are industry standards, their extreme moisture sensitivity often leads to uncontrolled precipitation. Titanium aryloxides offer a powerful alternative, granting precise kinetic control over hydrolysis and condensation to build highly ordered 3D networks, hybrid nanocomposites, and defect-free thin films.

Mechanistic Foundations: Why Aryloxides?

The fundamental challenge in sol-gel chemistry is balancing the competing rates of hydrolysis and polycondensation. With highly reactive precursors, nucleophilic attack by water is nearly instantaneous, resulting in the uncontrolled precipitation of amorphous TiO2​ [2].

Titanium tetra(phenolate) fundamentally alters this kinetic pathway. The titanium-phenoxide ( Ti−OPh ) bond is significantly more resistant to hydrolysis and alcohol exchange than standard Ti−O−C bonds [1]. This resistance is driven by two mechanistic factors:

  • Steric Hindrance: The bulky aromatic phenyl rings physically block water molecules from accessing the highly electrophilic Ti(IV) center.

  • Electronic Stabilization: The delocalization of π -electrons from the aromatic ring into the empty d-orbitals of the titanium atom reduces the metal's overall electrophilicity.

By understanding this causality, we can manipulate reaction parameters to engineer precise nanostructures [3].

Troubleshooting Guides & FAQs

Q1: My sol is taking days to gel, or it remains a low-viscosity liquid. How do I accelerate gelation without causing precipitation?

  • Causality: The steric bulk of the phenoxy groups creates a high activation energy barrier for hydrolysis. Without a driving force, the equilibrium stalls.

  • Solution:

    • Introduce an acid catalyst: Add trace amounts of HNO3​ or HCl . Protons coordinate to the phenoxide oxygen, transforming it into a superior leaving group (phenol).

    • Increase the H2​O:Ti ratio: While a 1:1 ratio works for reactive alkoxides, phenoxides often require a 4:1 to 10:1 ratio to drive the hydrolysis equilibrium forward [5].

    • Thermal activation: Elevate the aging temperature to 40–60°C to overcome the steric barrier.

Q2: After calcination, my TiO2​ films/powders are discolored (brown/black) instead of pristine white. What went wrong?

  • Causality: Phenol is a heavy, aromatic leaving group. During standard rapid calcination, trapped phenoxide ligands within the gel network undergo incomplete combustion, leaving behind residual carbonaceous species.

  • Solution: Implement a two-step calcination profile. Hold the gel at 250°C for 2 hours to allow the volatilization of free phenol, then ramp slowly (2°C/min) to 550°C to burn off residual carbon and induce anatase crystallization [4].

Q3: I am observing phase separation when trying to synthesize an organic-inorganic hybrid polymer matrix.

  • Causality: Titanium tetra(phenolate) is highly hydrophobic. If your co-solvent or organic polymer matrix is too polar, the precursor will self-segregate before cross-linking can occur.

  • Solution: Utilize a less polar, aprotic co-solvent (e.g., anhydrous THF or toluene) that solubilizes both the phenolate precursor and the organic polymer [3].

Comparative Precursor Data

To optimize your experimental design, consult the following parameter comparison between standard TTIP and TTP.

ParameterTitanium Tetraisopropoxide (TTIP)Titanium Tetra(phenolate) (TTP)Mechanistic Impact
Hydrolysis Rate Extremely FastSlow to ModerateTTP prevents uncontrolled particulate precipitation[1].
Steric Hindrance Low (Aliphatic)High (Aromatic)Bulky phenoxy groups stabilize intermediate sols [3].
Moisture Sensitivity High (Requires Glovebox)Moderate (Benchtop tolerant)TTP allows for easier handling and industrial scale-up.
Calcination Temp ~450°C for Anatase~550°C for AnataseAromatic leaving groups in TTP require higher energy to combust [4].
Optimal Solvent Alcohols (Ethanol/IPA)Aprotic (THF/Toluene)TTP solubility is dictated by the hydrophobic phenyl rings [5].

Self-Validating Experimental Protocol

Synthesis of Mesoporous TiO2​ Nanoparticles via TTP Sol-Gel

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

  • Step 1: Precursor Dissolution Dissolve 5.0 g of TTP in 50 mL of anhydrous THF under vigorous magnetic stirring (800 rpm) at room temperature.

    • Validation Check: The solution must be completely clear and pale yellow. Any cloudiness indicates moisture contamination in the THF; discard and use fresh anhydrous solvent.

  • Step 2: Catalyzed Hydrolysis Prepare a hydrolysis mixture of 2.0 mL DI water, 10 mL THF, and 0.5 mL of 0.1 M HNO3​ . Add this mixture to the TTP solution dropwise at a rate of 0.5 mL/min using a syringe pump.

    • Validation Check: The sol should remain optically transparent during addition. If localized white precipitates form, the addition rate is too fast or the stirring is insufficient.

  • Step 3: Aging and Condensation Seal the reaction vessel and age the sol at 50°C for 48 hours to promote the formation of the −Ti−O−Ti− network.

    • Validation Check: Successful condensation is indicated by a gradual increase in viscosity, culminating in a rigid, transparent gel. If the mixture remains fluid, the H2​O:Ti ratio was too low.

  • Step 4: Drying Unseal the vessel and dry the gel at 80°C under a mild vacuum for 24 hours to remove THF and free phenol.

    • Validation Check: The gel will shrink and fracture into xerogel granules. A strong phenolic odor indicates incomplete drying; extend the vacuum drying time.

  • Step 5: Two-Step Calcination Transfer the xerogel to a muffle furnace. Ramp at 2°C/min to 250°C and hold for 2 hours. Then ramp at 5°C/min to 550°C and hold for 4 hours [4].

    • Validation Check: The final powder must be pristine white. A yellowish or grey tint confirms residual carbon, requiring an extended hold at 550°C.

Process Visualization

SolGelOptimization Start Titanium Tetra(phenolate) in Aprotic Solvent Hydrolysis Hydrolysis Step (Add H2O + Acid Catalyst) Start->Hydrolysis Check2 Clarity Check: Is the sol opaque? Hydrolysis->Check2 Condensation Condensation (Network Formation) Check1 Viscosity Check: Is gelation too slow? Condensation->Check1 Check2->Condensation No (Clear Sol) Fix2 Increase solvent polarity or reduce H2O rate Check2->Fix2 Yes (Precipitation) Fix2->Hydrolysis Fix1 Increase H2O:Ti Ratio or Heat to 50°C Check1->Fix1 Yes Aging Aging & Drying (Evaporate Phenol) Check1->Aging No (Proper Gel) Fix1->Condensation Calcination Two-Step Calcination (250°C then 550°C) Aging->Calcination Final Crystalline TiO2 Nanostructures Calcination->Final

Logical workflow for troubleshooting titanium tetra(phenolate) sol-gel processing.

References

  • Polymer-supported titanate as catalyst for the transesterification of acrylic monomers. Comptes Rendus de l'Académie des Sciences. URL: [Link]

  • Effect of titanium source and sol-gel TiO2 thin film formation parameters on its morphology and photocatalytic activity. ResearchGate. URL: [Link]

  • Covalent Three-Dimensional Titanium(IV)−Aryloxide Networks. Polyhedron / Inorganic Chemistry. URL: [Link]

  • Preparation and Characterization of Nano Titanium Dioxide Photocatalysts Via Sol Gel Method over Narrow Ranges of Varying Parameters. Oriental Journal of Chemistry. URL: [Link]

  • Sol–Gel Chemistry of Titanium Alkoxide toward HF: Impacts of Reaction Parameters. SciSpace. URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Moisture-Induced Deactivation of Titanium Tetra(phenolate) Catalysts

Welcome to the Technical Support Center for our titanium tetra(phenolate) catalysts. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision and efficiency of thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for our titanium tetra(phenolate) catalysts. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision and efficiency of these catalysts in their synthetic endeavors. As a Senior Application Scientist, I understand that even the most robust catalytic systems can present challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome one of the most common hurdles: catalyst deactivation due to moisture.

Our approach is rooted in a deep understanding of the catalyst's chemistry. We will not only provide solutions but also explain the underlying principles to empower you to make informed decisions in your research.

Part 1: The Challenge: Understanding Moisture-Induced Deactivation

Titanium(IV) centers are highly oxophilic, meaning they have a strong affinity for oxygen-containing species. This property is integral to their catalytic activity but also makes them susceptible to deactivation by water. Even trace amounts of moisture in your reaction system can lead to the hydrolysis of the titanium-phenolate bonds.

This process begins with the coordination of a water molecule to the titanium center, followed by the protonation of a phenolate ligand, which is then displaced. This can proceed until multiple or all phenolate ligands are replaced, ultimately leading to the formation of catalytically inactive titanium oxo or hydroxo species.

Deactivation Mechanism at a Glance

Here is a simplified representation of the deactivation pathway:

Deactivation cluster_reaction Reaction Environment Active Active Catalyst Ti(OAr)4 Inactive Inactive Species (ArO)xTi(OH)y / Ti-O-Ti Active->Inactive Hydrolysis H2O H₂O (Moisture)

Caption: Moisture-induced deactivation of the titanium tetra(phenolate) catalyst.

Part 2: Troubleshooting Guide & FAQs

This section is structured to help you diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or has completely stalled. How do I know if catalyst deactivation by moisture is the cause?

A1: Sluggish or stalled reactions are a primary symptom of catalyst deactivation. You may also observe the formation of a white precipitate, which is likely a titanium oxide or hydroxide species. If you are not rigorously excluding moisture from your reaction, this is the most probable cause.

Q2: I use anhydrous solvents from a commercial supplier. Isn't that enough to prevent deactivation?

A2: While commercially available anhydrous solvents are a good starting point, they can absorb moisture from the atmosphere once the bottle is opened.[1] It is crucial to handle and dispense these solvents under an inert atmosphere. For highly sensitive reactions, it is best practice to further dry the solvent over a suitable desiccant before use.

Q3: What are the best practices for storing and handling titanium tetra(phenolate) catalysts?

A3: These catalysts are air- and moisture-sensitive and should be stored in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[2] If a glovebox is not available, store the catalyst in a sealed vial within a desiccator. When weighing and dispensing the catalyst, do so under a positive pressure of inert gas.

Q4: Can I use molecular sieves to remove water from my reaction?

A4: Yes, activated molecular sieves (typically 3Å or 4Å) are an excellent in-situ method for scavenging trace amounts of water from solvents and reagents.[3] It is recommended to add freshly activated molecular sieves to your reaction vessel before adding the catalyst.

Troubleshooting Workflow: A Step-by-Step Guide

If you suspect catalyst deactivation, follow this workflow to identify the source of moisture and rectify the issue.

Troubleshooting Start Problem: Reaction Fails Check_Solvent 1. Verify Solvent Dryness Start->Check_Solvent Check_Reagents 2. Check Reagent Purity & Dryness Check_Solvent->Check_Reagents Solvent Dry Solution Solution: Implement Corrective Actions Check_Solvent->Solution Solvent Wet Check_Atmosphere 3. Ensure Inert Atmosphere Check_Reagents->Check_Atmosphere Reagents Dry Check_Reagents->Solution Reagents Wet Check_Glassware 4. Confirm Glassware is Dry Check_Atmosphere->Check_Glassware Atmosphere Inert Check_Atmosphere->Solution Air Leak Catalyst_Issue 5. Catalyst Integrity Check_Glassware->Catalyst_Issue Glassware Dry Check_Glassware->Solution Glassware Wet Catalyst_Issue->Solution Deactivated

Caption: A systematic workflow for troubleshooting failed reactions.

Part 3: Data-Driven Insights: The Impact of Moisture

To illustrate the critical importance of maintaining anhydrous conditions, the following table summarizes typical performance data for a titanium tetra(phenolate) catalyzed reaction under varying conditions.

ConditionCatalyst StateWater Content (ppm)Reaction Conversion (%)
Optimal Fresh< 10> 95
Sub-optimal Fresh5040-60
Deactivated Fresh> 100< 10
Regenerated After Deactivation< 10> 90

Note: These are representative values. Actual results may vary depending on the specific reaction.

Part 4: Experimental Protocols

Adherence to rigorous experimental technique is paramount for success. The following protocols provide step-by-step guidance for key procedures.

Protocol 1: Drying of Reaction Solvents

For many applications, particularly those involving highly sensitive organometallic reagents, even commercially available "anhydrous" solvents require further drying.

Objective: To reduce the water content of a reaction solvent to <10 ppm.

Materials:

  • Solvent to be dried (e.g., toluene, THF, dichloromethane)

  • Appropriate drying agent (see table below)

  • Solvent still or a system for distillation under inert atmosphere

  • Schlenk flasks or other suitable storage vessels

SolventPrimary Drying AgentNotes
TolueneSodium/BenzophenoneBenzophenone acts as an indicator; a deep blue/purple color indicates anhydrous conditions.
THFSodium/BenzophenoneSee above.
DichloromethaneCalcium Hydride (CaH₂)Stir over CaH₂ for at least 24 hours, then distill. Do not use sodium.
AcetonitrileCalcium Hydride (CaH₂)Stir over CaH₂ and distill.

Procedure:

  • Pre-drying (optional but recommended): Stir the solvent over a less reactive drying agent (e.g., anhydrous magnesium sulfate) for several hours and then filter.

  • Setup: Assemble a solvent still or distillation apparatus that has been oven- or flame-dried. Ensure all joints are well-sealed with a suitable grease.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the procedure.

  • Addition of Drying Agent: Carefully add the appropriate drying agent to the solvent in the distillation flask.

  • Reflux: Heat the solvent to a gentle reflux under the inert atmosphere. For solvents dried with sodium/benzophenone, the solution will turn a persistent deep blue or purple when anhydrous.

  • Distillation and Collection: Distill the solvent directly into a dry Schlenk flask or other suitable storage vessel containing activated molecular sieves.

  • Storage: Store the freshly distilled anhydrous solvent under an inert atmosphere.

Protocol 2: Setting Up a Moisture-Sensitive Reaction

This protocol outlines the setup of a reaction under an inert atmosphere using a Schlenk line.

Objective: To perform a chemical reaction under strict exclusion of air and moisture.

Materials:

  • Oven-dried or flame-dried glassware (e.g., round-bottom flask, condenser)

  • Schlenk line with a dual vacuum/inert gas manifold

  • Rubber septa

  • Syringes and needles

  • Inert gas source (dry nitrogen or argon)

Procedure:

  • Glassware Preparation: Assemble the required glassware while still hot from the oven and immediately place it under an inert atmosphere on the Schlenk line.

  • Purging: Evacuate the glassware using the vacuum manifold of the Schlenk line and then backfill with inert gas. Repeat this "pump-purge" cycle at least three times to ensure all air has been removed.[4]

  • Addition of Solids: If adding solid reagents (including the catalyst), do so under a positive flow of inert gas.

  • Addition of Solvents/Liquids: Use a dry, gas-tight syringe to transfer anhydrous solvents and liquid reagents through a rubber septum.[5]

  • Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.

  • Work-up: Quench and work up the reaction as required by the specific procedure, keeping in mind that the products may also be sensitive to air or moisture.

Part 5: Catalyst Regeneration - A Potential Rescue

While prevention is always the best strategy, it may be possible to regenerate a batch of catalyst that has been inadvertently exposed to moisture. The following is a proposed procedure based on the regeneration of other titanium-based catalysts. Disclaimer: This is a generalized procedure and may require optimization for your specific titanium tetra(phenolate) complex.

The principle behind this regeneration is to remove any organic residues and then carefully re-hydrolyze and subsequently calcine the material to remove coordinated water and reform the active titanium species. This is more applicable to solid titanium catalysts and may not be suitable for molecular catalysts which could decompose. A milder approach for molecular catalysts could involve treatment with a chemical drying agent.

A milder, more theoretical approach for a molecular catalyst:

Objective: To attempt the regeneration of a moisture-deactivated titanium tetra(phenolate) catalyst.

Materials:

  • Deactivated catalyst

  • Anhydrous, non-protic solvent (e.g., toluene)

  • A strong chemical drying agent that can react with titanium hydroxides, such as a chlorosilane (e.g., trimethylsilyl chloride). This must be used with extreme caution and under expert supervision.

  • Inert atmosphere setup (glovebox or Schlenk line)

Proposed Procedure:

  • Dissolution: Dissolve the deactivated catalyst in a minimal amount of anhydrous toluene under an inert atmosphere.

  • Treatment: Stoichiometrically add a chlorosilane to react with the Ti-OH groups. This should, in theory, convert them to Ti-O-SiMe₃ and produce HCl, which would need to be removed.

  • Removal of Byproducts: The byproducts would need to be removed under vacuum.

  • Re-ligation: The addition of fresh phenolate ligand could then be attempted to reconstitute the active catalyst.

It is crucial to note that this is a theoretical procedure and should be attempted on a small scale with extensive analytical monitoring (e.g., NMR, IR) to verify the outcome.

References

  • Insubria University. (2026, January 15). Bis(phenolate)–Titanium(IV)
  • Fisher Scientific.
  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group.
  • US Patent US8679999B2. (2014). Process for regeneration of titano silicate catalyst.
  • US Patent US7384882B2. (2008). Process for regenerating titanium-containing catalysts.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.
  • Delloyd's Lab-Tech. Solvent drying and drying agents.
  • RSC Publishing. (2003). Synthesis, structure and catalytic activity of an air-stable titanium triflate, supported by an amine tris(phenolate) ligand.
  • Division of Research Safety. Handling air-sensitive reagents AL-134.
  • Tshuva, E. Y., et al. (2022). Hydrolytically Stable and Cytotoxic [ONON]2Ti(IV)-Type Octahedral Complexes. Inorganic Chemistry.
  • Harvey Mudd College. (2020, March 29). air sensitive reaction setup [Video]. YouTube.
  • Chemistry LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line.
  • ResearchGate. (2015).
  • Cooperative Organic Chemistry Student Labor
  • Brulin. (2025, November 14).
  • EOXS. Manufacturing Challenges and Solutions for Titanium Alloys.
  • Scribd. (1990).
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • ResearchGate. (2026, January 31). Bis(phenolate)–Titanium(IV)
  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • ACS Publications. (2022, October 23). Hydrolytically Stable and Cytotoxic [ONON]2Ti(IV)-Type Octahedral Complexes | Inorganic Chemistry.
  • ResearchGate. (2025, December 5). (PDF)
  • US Patent US5620935A. (1997). Method for the regeneration of a catalyst.

Sources

Optimization

Technical Support Center: Optimizing Titanium Tetra(phenolate) for Thin Film Deposition

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and materials engineers struggling to balance precursor volatility with thermal stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and materials engineers struggling to balance precursor volatility with thermal stability during Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

When depositing titanium dioxide (TiO₂) or complex titanates, standard aliphatic alkoxides like titanium tetraisopropoxide (TTIP) or tetrakis(dimethylamido)titanium (TDMAT) often fail at temperatures above 200–250 °C due to premature thermal decomposition (e.g., β-hydride elimination). To widen the ALD window and achieve highly crystalline, dense films, researchers turn to titanium tetra(phenolate) [Ti(OPh)₄] and related aryloxides. The aromatic phenoxide ring provides exceptional resonance stabilization and steric bulk, effectively shutting down low-temperature decomposition pathways.

However, this stability introduces new challenges: low vapor pressure, delivery line condensation, and steric-hindered ligand exchange. This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to master Ti(OPh)₄ in your deposition system.

Quantitative Precursor Comparison

To understand why Ti(OPh)₄ behaves differently, we must compare its thermodynamic profile against industry standards.

PrecursorLigand TypeVapor PressureThermal Decomposition TempTypical ALD WindowPrimary Deposition Challenge
TDMAT AmidoHigh (~1 Torr @ 60°C)~200 °C100–200 °CPremature CVD-like decomposition
TTIP AlkoxideMedium (~1 Torr @ 90°C)~250 °C150–250 °Cβ-hydride elimination
Ti(OPh)₄ AryloxideLow (~0.1 Torr @ 150°C)>350 °C250–350 °CLine condensation, steric hindrance
CMENT HeterolepticMedium~300 °C225–300 °CComplex synthesis

Note: Heteroleptic precursors (combining cyclopentadienyl and amido ligands) are emerging to bridge the gap between volatility and 1[1].

Troubleshooting Guides & FAQs

Q1: My Ti(OPh)₄ precursor seems to be decomposing in the delivery lines before reaching the deposition chamber. How do I prevent this? The Causality: Ti(OPh)₄ is a solid or highly viscous liquid at room temperature. To generate sufficient vapor pressure, the bubbler must be heated significantly (often >150 °C). If your delivery lines possess "cold spots" (even a 5 °C drop), the precursor will not decompose—it will condense and subsequently undergo thermal oligomerization over time.2 occur when the precursor pools in these cold zones and is subjected to prolonged thermal stress[2]. The Fix: Implement a strict thermal gradient. The delivery lines must be heated to at least T_bubbler + 15 °C , and the chamber inlet should be T_bubbler + 25 °C .

Q2: I am seeing high carbon contamination (>5 at.%) in my TiO₂ thin films deposited via ALD using Ti(OPh)₄ and H₂O. Is the precursor thermally degrading? The Causality: High carbon with Ti(OPh)₄ is rarely due to thermal degradation. Instead, it is caused by the 3[3]. During the water half-cycle, the large aromatic rings physically block nucleophilic attack by hydroxyl groups, leading to incomplete ligand exchange. The Fix: Switch your co-reactant from H₂O to Ozone (O₃) or an O₂ plasma. The aggressive oxidation will combust the aromatic rings, driving the ligand exchange to completion. Additionally, double your post-precursor purge time to allow the heavy phenol byproducts to evacuate the chamber.

Q3: At 350 °C, my growth rate per cycle (GPC) suddenly spikes, and film uniformity drops. What is happening? The Causality: You have exited the ALD window and entered the CVD regime. While the phenoxide ligand is highly stable, at temperatures approaching 350–400 °C,4 begin to catalyze the auto-decomposition of the precursor[4]. The precursor molecules are breaking down upon contact with the substrate rather than waiting for the co-reactant.

Logical Relationships & Workflows

To visualize the physical pathways and failure modes of Ti(OPh)₄, refer to the logical relationship diagram below:

G Source Ti(OPh)4 Source Line Delivery Line Source->Line Carrier Gas Substrate Substrate Surface Line->Substrate Uniform Heat Condense Oligomerization Line->Condense Cold Spots CVD CVD Decomposition Substrate->CVD Overheating ALD Self-Limiting ALD Substrate->ALD Co-reactant

Fig 1: Ti(OPh)4 delivery pathways and primary thermal failure modes.

Self-Validating Experimental Protocols

Do not guess whether your issue is steric hindrance or thermal decomposition. Use this self-validating protocol to isolate the variable.

Protocol: ALD Window Determination & Stability Testing

Objective: Differentiate between incomplete ligand exchange (steric hindrance) and thermal decomposition (CVD regime).

  • Baseline Setup: Set bubbler temperature to 150 °C. Set delivery lines to 165 °C, and chamber inlet to 175 °C. Use O₃ as the co-reactant.

  • Temperature Sweep: Deposit 200 cycles of TiO₂ on five identical silicon substrates at varying platen temperatures: 200 °C, 250 °C, 300 °C, 350 °C, and 400 °C.

  • Thickness Measurement (Ellipsometry):

    • Validation Check: If the GPC is constant (~0.4 - 0.6 Å/cycle) between 250 °C and 300 °C, you have found your ALD window. If GPC spikes at 350 °C, you are in the CVD regime.

  • Compositional Analysis (XPS): Measure the Carbon 1s peak for all five samples.

    • Self-Validating Logic: If Carbon % decreases as temperature increases from 200 °C to 300 °C, the initial contamination was due to steric hindrance (higher thermal energy was required to drive the ligand exchange). If Carbon % increases sharply at 350 °C or 400 °C, the contamination is due to thermal decomposition (ligands are cracking and embedding carbon into the film).

Workflow TGA 1. TGA/DSC Analysis Vapor 2. Bubbler Temp Optimization TGA->Vapor Lines 3. Line Heating (T+15°C) Vapor->Lines ALD 4. ALD Window Mapping Lines->ALD XPS 5. XPS/XRD Characterization ALD->XPS

Fig 2: Self-validating workflow for optimizing Ti(OPh)4 thermal stability.

References
  • Title: Atomic layer deposition of titanium oxide thin films using a titanium precursor with a linked amido-cyclopentadienyl ligand Source: RSC Publishing URL
  • Title: Hydrolysis–condensation reactions of titanium alkoxides in thin films: A study of the steric hindrance effect by X-ray photoelectron spectroscopy Source: ResearchGate URL
  • Title: Chemical and electrochemical reduction of titanium(IV)
  • Source: OSTI.

Sources

Reference Data & Comparative Studies

Validation

Advanced Sol-Gel Precursor Selection: Titanium Tetra(phenolate) vs. Titanium Tetraisopropoxide

In sol-gel chemistry, the transition from a liquid colloidal suspension (sol) to a solid, integrated network (gel) is governed by concurrent hydrolysis and condensation reactions. For titanium-based materials, the choice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In sol-gel chemistry, the transition from a liquid colloidal suspension (sol) to a solid, integrated network (gel) is governed by concurrent hydrolysis and condensation reactions. For titanium-based materials, the choice of the alkoxide precursor fundamentally dictates the reaction kinetics, the resulting network morphology, and the necessity for stabilizing agents.

This guide objectively compares the industry-standard Titanium Tetraisopropoxide (TTIP) with the heavily sterically hindered Titanium Tetra(phenolate) (also known as titanium phenoxide, Ti(OPh)₄). By analyzing the causality behind their hydrolytic behaviors, this guide provides researchers and drug development professionals with actionable, field-proven insights for optimizing sol-gel workflows.

Mechanistic Profiling: Kinetics and Steric Hindrance

The core difference between TTIP and Ti(OPh)₄ lies in the steric bulk and electronic properties of their respective ligands, which directly control the nucleophilic attack of water molecules during hydrolysis.

Titanium Tetraisopropoxide (TTIP)

TTIP is highly reactive due to the relatively low steric hindrance of its isopropoxy groups[1]. When exposed to moisture, TTIP undergoes rapid, almost instantaneous hydrolysis, which is immediately followed by fast, uncontrolled 3D condensation[2]. Without the strategic addition of chelating agents (such as glacial acetic acid or acetylacetone) to temporarily block titanium coordination sites, TTIP rapidly precipitates into dense, agglomerated TiO₂ particles rather than forming a stable, workable colloidal sol[3].

Titanium Tetra(phenolate) (Ti(OPh)₄)

Conversely, Ti(OPh)₄ features bulky aromatic phenoxy rings. The significant steric hindrance, combined with the electron-delocalizing nature of the aromatic ring, makes the Ti–O–Ph bond substantially more resistant to both hydrolysis and alcohol exchange compared to standard alkyl titanate (Ti–O–C) bonds[4]. This inherent hydrolytic resistance dramatically slows down the reaction kinetics. Instead of rapid precipitation, Ti(OPh)₄ undergoes highly controlled, step-growth condensation, favoring the formation of linear or lightly branched polymeric chains[3]. This makes Ti(OPh)₄ exceptionally valuable for synthesizing polymer-supported catalysts, highly uniform optical thin films, and hybrid organic-inorganic materials where premature precipitation must be strictly avoided[4].

G P Titanium Precursor Selection TTIP Titanium Tetraisopropoxide (Low Steric Bulk) P->TTIP TPhO Titanium Tetra(phenolate) (High Steric Bulk) P->TPhO H_TTIP Rapid Hydrolysis (Requires Chelators) TTIP->H_TTIP + H2O H_TPhO Controlled Hydrolysis (Self-Regulating) TPhO->H_TPhO + H2O C_TTIP Fast 3D Condensation (Particulate Sols) H_TTIP->C_TTIP C_TPhO Slow Condensation (Linear/Polymeric Gels) H_TPhO->C_TPhO

Figure 1: Sol-Gel Reaction Pathways: TTIP vs. Titanium Tetra(phenolate).

Quantitative Comparison

The following table summarizes the key physicochemical and kinetic differences between the two precursors, providing a quick-reference framework for precursor selection.

PropertyTitanium Tetraisopropoxide (TTIP)Titanium Tetra(phenolate) (Ti(OPh)₄)
Chemical Formula Ti(OCH(CH₃)₂)₄Ti(OC₆H₅)₄
Steric Hindrance Low[1]High[3]
Hydrolysis Rate Extremely Fast (Seconds)[2]Slow and Controlled (Hours)[4]
Hydrolytic Resistance Low (Requires chemical modifiers)[3]High (Self-regulating kinetics)[4]
Resulting Gel Network Highly branched, 3D particulateLinear, polymeric monoliths
Primary Applications Bulk TiO₂ nanoparticles, mesoporous structuresPolymer-supported catalysts, controlled thin films

Experimental Protocols: Self-Validating Workflows

To demonstrate the practical implications of these mechanistic differences, the following self-validating protocols outline the optimal synthesis routes for each precursor.

Protocol A: Controlled TiO₂ Sol Synthesis via TTIP

Objective: To synthesize a stable, transparent TiO₂ sol using highly reactive TTIP by employing acetic acid as a chelating agent to modulate condensation kinetics.

  • Precursor Dilution: Under an inert nitrogen atmosphere, dissolve 5.0 mL of TTIP in 20.0 mL of anhydrous ethanol. Causality: Dilution reduces local concentration gradients, mitigating the risk of instantaneous localized precipitation upon water introduction.

  • Chelation: Add 1.0 mL of glacial acetic acid dropwise under vigorous stirring. Causality: Acetate ligands undergo an exothermic substitution with isopropoxy groups. The resulting bidentate acetate ligands increase steric bulk and reduce the number of hydrolyzable sites, effectively capping the precursor[3].

  • Hydrolysis Initiation: Prepare a separate mixture of 1.0 mL deionized water and 10.0 mL ethanol. Add this mixture dropwise to the chelated TTIP solution while maintaining the reaction vessel at 0°C in an ice bath.

  • Aging and Validation: Stir the sol for 24 hours at room temperature. Validation: A successful protocol yields a perfectly transparent, slightly yellow colloidal suspension. Any opacity or white precipitate indicates insufficient chelation or overly rapid water addition.

Protocol B: Polymeric Gel Synthesis via Titanium Tetra(phenolate)

Objective: To leverage the inherent hydrolytic resistance of Ti(OPh)₄ for the formation of a slow-gelling, homogeneous polymeric network without external chelators.

  • Precursor Dissolution: Dissolve 2.0 g of Ti(OPh)₄ in 25.0 mL of anhydrous toluene. Causality: Toluene is utilized as a non-coordinating, aprotic solvent to prevent premature alcohol exchange reactions that would occur if standard short-chain alcohols were used[4].

  • Hydrolysis Initiation: Slowly introduce a stoichiometric amount of water (calculated for a 1:2 Ti:H₂O molar ratio) dissolved in 5.0 mL of tetrahydrofuran (THF) to ensure miscibility.

  • Controlled Condensation: Stir the mixture gently at 40°C. Causality: The bulky phenoxy groups naturally restrict the approach of water molecules. This forces a slow, step-growth polymerization that forms linear Ti–O–Ti chains rather than dense 3D clusters[3].

  • Aging and Validation: Allow the solution to age undisturbed in a sealed container. Validation: Gelation will occur slowly over 48 to 72 hours, yielding a highly transparent, monolithic polymeric gel. Rapid precipitation will not occur, validating the hydrolytic resistance of the phenoxy ligands.

Workflow Step1 Step 1: Precursor Preparation TTIP in EtOH vs Ti(OPh)4 in Toluene Step2 Step 2: Hydrolysis Initiation H2O addition (Dropwise) Step1->Step2 Step3 Step 3: Condensation & Aging Minutes (TTIP) vs Days (Ti(OPh)4) Step2->Step3 Step4 Step 4: Gelation Outcome Particulate Network vs Polymeric Monolith Step3->Step4

Figure 2: Comparative Experimental Workflow for TTIP vs. Ti(OPh)₄ Gelation.

References

  • Sirisaksoontorn, W. (2009). Preparation of N-doped TiO2 to Use as Catalysts in Photodegradation Reaction of PAHs and Phenol. Kasetsart University.
  • Barlier, V., Bounor-Legaré, V., Boiteux, G., & Léonard, D. (2008). Hydrolysis–condensation reactions of titanium alkoxides in thin films: A study of the steric hindrance effect by X-ray photoelectron spectroscopy. Applied Surface Science.
  • Bahloul, W., Mélis, F., Bounor-Legaré, V., & Cassagnau, P. (2012). Investigations on interactions between titanium alkoxides and α,ω-dihydroxy PDMS by a combination of rheology and spectroscopy.
  • Deleuze, H., et al. (2009). Polymer-supported titanate as catalyst for the transesterification of acrylic monomers. Comptes Rendus de l'Académie des Sciences.

Sources

Comparative

A Comparative Guide to the Catalytic Activity of Titanium Tetra(phenolate) and Titanium Tetrabutoxide

For Researchers, Scientists, and Drug Development Professionals In the landscape of industrial and fine chemical synthesis, titanium-based catalysts are renowned for their versatility, cost-effectiveness, and low toxicit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and fine chemical synthesis, titanium-based catalysts are renowned for their versatility, cost-effectiveness, and low toxicity.[1] Among the myriad of available options, titanium tetra(phenolate) and titanium tetrabutoxide represent two important classes of catalysts, distinguished by the nature of their organic ligands. This guide provides an in-depth technical comparison of their catalytic activities across several key organic transformations, supported by experimental data and mechanistic insights. We will explore how the electronic and steric differences between the aromatic phenolate and the aliphatic butoxide ligands dictate their performance in polymerization, amidation, and transesterification reactions, as well as their hydrolytic stability.

At a Glance: Key Differences and Performance Summary

FeatureTitanium Tetra(phenolate)Titanium Tetrabutoxide
Ligand Type Aromatic (Phenoxide)Aliphatic (n-Butoxide)
Electronic Effect Electron-withdrawingElectron-donating
Steric Hindrance Generally higherGenerally lower
Lewis Acidity HigherLower
Hydrolytic Stability Significantly higher[2]Lower, prone to hydrolysis[3]
Polymerization Active, particularly in ROPHighly active for various polymerizations[4]
Amidation Lower activity than alkoxides[5]Active
Transesterification ActiveHighly active[4][6][7]

Delving Deeper: A Head-to-Head Comparison in Key Applications

Polymerization Reactions

Both titanium tetra(phenolate) and titanium tetrabutoxide are effective catalysts for various polymerization reactions, with their performance being heavily influenced by the monomer and reaction conditions.

Ring-Opening Polymerization (ROP) of Cyclic Esters:

Titanium alkoxides, including titanium tetrabutoxide, are well-established catalysts for the ring-opening polymerization of cyclic esters like lactide and caprolactone.[8][9][10][11][12] The polymerization typically proceeds via a coordination-insertion mechanism, where the alkoxide group of the catalyst initiates the polymerization.[9][11][13] The activity of titanium alkoxide catalysts in ROP is influenced by the steric hindrance of the alkoxy groups.[11]

Titanium phenolate complexes are also active in the ROP of cyclic esters.[14][15][16] The electronic properties of the phenolate ligands, such as the presence of electron-withdrawing or electron-donating substituents, can significantly impact the catalytic activity.[14] For instance, in the polymerization of rac-lactide, titanium complexes with phenoxy-imine ligands have demonstrated that less sterically hindered catalysts and those with electron-withdrawing substituents on the phenolate ring can exhibit higher activity.[14]

While a direct, side-by-side comparison under identical conditions is scarce in the literature, the available data suggests that titanium tetrabutoxide is a highly active and commonly used catalyst for the ROP of a broad range of cyclic esters. Titanium phenolate complexes, while also active, offer the advantage of tunability, where the electronic and steric properties can be modified to control the polymerization process.

Olefin Polymerization:

In the realm of olefin polymerization, particularly in Ziegler-Natta type systems, titanium alkoxides like titanium tetrabutoxide have been investigated.[4] However, they are generally considered less active than their titanium halide counterparts.[2] The presence of the Ti-O bond in titanium alkoxides is reported to result in lower activity for propylene polymerization compared to Ti-Cl bonds.[2]

Experimental Protocol: Ring-Opening Polymerization of L-Lactide using a Titanium Phenolate Catalyst [15]

  • Preparation: In a glovebox, a mixture of the titanium phenolate complex (0.1 mmol) and L-lactide (1.14 g, 10 mmol) is placed in a reaction vessel.

  • Reaction: Toluene (5.0 mL) is added to the mixture, and the solution is stirred at 60 °C.

  • Monitoring: The polymerization conversion can be monitored by taking aliquots at different time intervals and analyzing them using ¹H NMR spectroscopy.

  • Quenching and Precipitation: After the desired time (e.g., 2 hours), the reaction is quenched by adding a drop of ethanol. The polymer is then precipitated by pouring the solution into n-hexane (60.0 mL).

  • Isolation: The precipitated white solid polymer is collected by filtration and dried under vacuum.

Direct Amide Bond Formation

The direct formation of amide bonds from carboxylic acids and amines is a highly atom-economical but challenging transformation. Titanium-based catalysts have shown promise in this area.

A comparative study on direct amidation provides a clear distinction between the catalytic activities of titanium tetra(phenolate) and a titanium alkoxide (titanium isopropoxide, a close analogue of tetrabutoxide).[5] In this study, while mixed titanium phenolate-isopropoxide catalysts demonstrated enhanced reactivity compared to the parent titanium isopropoxide, the complete substitution to a titanium tetra(phenolate) catalyst led to a dramatic reduction in catalytic activity.[5] This suggests that the increased stability of the titanium-phenolate bond, which is beneficial for hydrolytic stability, is detrimental to the catalytic cycle of amidation, likely by hindering the ligand exchange with the carboxylic acid substrate.[5]

Catalytic Cycle for Direct Amidation with a Titanium Alkoxide Catalyst

G cluster_0 Catalytic Cycle cluster_1 Overall Reaction A Ti(OR)4 B [Ti(OR)3(OOCR')] A->B + R'COOH - ROH C Tetrahedral Intermediate B->C + R''NH2 D [Ti(OR)3(NHR'')] + R'CONHHR'' C->D - H2O D->A + 3ROH - R''NH2 E R'COOH + R''NH2 F R'CONHR'' + H2O E->F Ti(OR)4 caption Catalytic cycle for direct amidation. G cluster_0 Titanium Tetrabutoxide cluster_1 Titanium Tetra(phenolate) A Ti(OBu)4 B [Ti(OBu)3(OOCR)] A->B + RCOOH - BuOH C Ti(OPh)4 D [Ti(OPh)3(OOCR)] C->D + RCOOH - PhOH caption Ligand exchange with a carboxylic acid.

Sources

Validation

A Senior Application Scientist's Guide to Validating Titanium Tetra(phenolate) Purity with High-Resolution Mass Spectrometry

In the landscape of medicinal and materials chemistry, the purity of organometallic complexes is not merely a matter of quality control; it is the bedrock of reproducible and reliable downstream applications. This is par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal and materials chemistry, the purity of organometallic complexes is not merely a matter of quality control; it is the bedrock of reproducible and reliable downstream applications. This is particularly true for compounds like titanium tetra(phenolate), a complex noted for its potential as a hydrolytically stable anti-tumor agent.[1] Its efficacy and safety are directly linked to its structural integrity and the absence of impurities.

This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of titanium tetra(phenolate), with a primary focus on High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present self-validating protocols, and compare HRMS performance against other common analytical techniques, supported by experimental data and authoritative references.

The Analytical Challenge: The Nature of Organometallics

Analyzing organometallic compounds like titanium tetra(phenolate) presents unique challenges compared to standard organic molecules.[2] These complexes are often sensitive to air and moisture, necessitating specialized handling techniques to prevent degradation via hydrolysis or oxidation.[3][4][5] Furthermore, the presence of metal isotopes—titanium has five stable isotopes (⁴⁶Ti, ⁴⁷Ti, ⁴⁸Ti, ⁴⁹Ti, ⁵⁰Ti)—creates complex isotopic patterns that, while challenging, also offer a unique fingerprint for confirmation.[2][6]

High-Resolution Mass Spectrometry: The Definitive Approach

High-Resolution Mass Spectrometry (HRMS) stands out as the premier technique for this application. Its ability to provide exact mass measurements to within a few parts per million (ppm) allows for the unambiguous determination of a compound's elemental composition.[2][7] This level of precision is crucial for distinguishing the target compound from closely related impurities or degradation products.

The HRMS Experimental Workflow: A Self-Validating System

The power of HRMS lies not just in a single measurement but in a multi-faceted, self-validating workflow. Each step provides a layer of evidence that, when combined, offers unparalleled confidence in the sample's identity and purity.

HRMS_Workflow cluster_prep Inert Sample Preparation cluster_analysis Mass Spectrometry Analysis Prep Sample Dissolution in Anhydrous Solvent (e.g., THF, Toluene) Dilution Serial Dilution to ~1-10 µg/mL Prep->Dilution Glovebox or Schlenk Line Ionization Soft Ionization (e.g., ESI, ASAP) Dilution->Ionization Analyzer High-Resolution Mass Analyzer (e.g., Orbitrap, FT-ICR) Ionization->Analyzer MS1 MS1 Scan: Accurate Mass & Isotope Pattern Analyzer->MS1 MS2 MS/MS (CID): Fragmentation Analysis MS1->MS2 Isolate Precursor Ion AccurateMass Elemental Composition Confirmation (< 5 ppm error) MS2->AccurateMass IsotopeFit Isotopic Pattern Matching (Confirm Ti Presence) FragmentConfirm Structural Confirmation (Loss of Phenolate Ligands)

Caption: HRMS workflow for titanium tetra(phenolate) analysis.

Step-by-Step Experimental Protocol: HRMS Analysis

This protocol is designed to be a self-validating system, ensuring trustworthiness through meticulous technique and data correlation.

  • Inert Atmosphere Sample Preparation:

    • Causality: Titanium tetra(phenolate) is susceptible to hydrolysis. All sample manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent the formation of oxo-bridged species or other hydrolysis products.[4][5]

    • Protocol:

      • Inside a nitrogen- or argon-filled glovebox, accurately weigh ~1 mg of the titanium tetra(phenolate) sample.

      • Dissolve the sample in 1 mL of anhydrous, degassed tetrahydrofuran (THF) or toluene to create a 1 mg/mL stock solution. Use of dried solvents is critical.[4]

      • Perform serial dilutions using the same anhydrous solvent to achieve a final concentration suitable for ESI-MS, typically 1-10 µg/mL. High concentrations can lead to signal suppression and detector saturation.[4]

      • Seal the final sample in an airtight vial for transport to the mass spectrometer.

  • Mass Spectrometry and Data Acquisition:

    • Causality: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for analyzing intact organometallic complexes with minimal fragmentation.[6] A high-resolution mass analyzer like an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) is required to achieve the mass accuracy needed for elemental composition determination.[2][8]

    • Protocol:

      • Set up the mass spectrometer with an ESI source. For air-sensitive samples, specialized setups like pressurized sample infusion can be used to maintain an inert environment during analysis.[4][9]

      • Infuse the sample at a flow rate of 3-5 µL/min.

      • Acquire data in both positive and negative ion modes, as organometallic complexes can ionize through various mechanisms, including adduct formation (e.g., [M+Na]⁺).[2]

      • Perform a full scan (MS1) over a mass range of m/z 150-1000 with a resolution setting of >70,000.

      • Perform a data-dependent MS/MS experiment. Isolate the most abundant peak in the isotopic cluster of the suspected molecular ion and apply collision-induced dissociation (CID) with normalized collision energy of 15-30 eV to induce fragmentation.[8]

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)Soft ionization preserves the intact molecular ion for accurate mass measurement.[6]
Mass Analyzer Orbitrap or FT-ICRProvides high resolution (>70,000) and mass accuracy (<5 ppm) needed for formula confirmation.[2]
Scan Mode Positive & NegativeMaximizes the chance of detecting the molecular ion, which may form different adducts.[2]
MS1 Resolution >70,000Necessary to resolve the isotopic peaks of the titanium complex and obtain high mass accuracy.
MS/MS Technique Collision-Induced Dissociation (CID)Provides structural information by inducing predictable fragmentation of the precursor ion.[10]

Table 1: Recommended HRMS Parameters for Titanium Tetra(phenolate) Analysis.

Data Interpretation: A Triad of Validation

A definitive purity assessment rests on three pillars of HRMS data: accurate mass, isotopic pattern, and fragmentation.

  • Accurate Mass Measurement: The cornerstone of HRMS is its ability to measure the mass-to-charge ratio (m/z) with extreme precision. For titanium tetra(phenolate) (C₂₄H₂₀O₄Ti), the theoretical monoisotopic mass of the neutral molecule is 412.0817 u. An experimentally measured mass within 5 ppm of this value provides strong evidence for the correct elemental composition.[7]

  • Isotopic Pattern Matching: Titanium's unique isotopic signature is a powerful validation tool. The relative abundances of its five stable isotopes create a characteristic cluster of peaks in the mass spectrum. This experimental pattern must match the theoretical distribution for a compound containing one titanium atom. This step confirms the presence of titanium and helps to rule out isobaric interferences.[9][11]

IsotopeNatural Abundance (%)
⁴⁶Ti 8.25
⁴⁷Ti 7.44
⁴⁸Ti 73.72
⁴⁹Ti 5.41
⁵⁰Ti 5.18

Table 2: Natural Isotopic Abundance of Titanium.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural proof. By isolating the molecular ion and subjecting it to fragmentation, we can observe predictable losses of ligands. For titanium tetra(phenolate), the primary fragmentation pathway involves the sequential loss of phenolate (C₆H₅O•) radicals or phenol (C₆H₅OH) molecules.[10][12] Observing these specific neutral losses confirms the connectivity of the complex.

Fragmentation Parent [Ti(OC₆H₅)₄]⁺˙ m/z 412.08 Frag1 [Ti(OC₆H₅)₃]⁺ m/z 319.04 Parent->Frag1 - •OC₆H₅ Frag2 [Ti(OC₆H₅)₂]⁺˙ m/z 226.00 Frag1->Frag2 - •OC₆H₅

Caption: Simplified fragmentation pathway of titanium tetra(phenolate).

Identifying Potential Impurities

HRMS is highly effective at detecting impurities, even at trace levels. For a typical synthesis of titanium tetra(phenolate) from titanium tetrachloride and phenol, potential impurities can be readily identified by their unique m/z values.[13][14]

Potential ImpurityFormulaMonoisotopic Mass (u)Origin
Partially Substituted ComplexC₁₈H₁₅O₃ClTi374.0012Incomplete reaction
Hydrolysis Product (Dimer)C₄₈H₄₀O₉Ti₂856.1482Exposure to moisture
Unreacted PhenolC₆H₆O94.0419Starting material
Titanium Tetrachloride AdductTiCl₄187.8108Starting material[15]

Table 3: Common Impurities in Titanium Tetra(phenolate) Synthesis and their Theoretical Masses.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques. Each method offers unique advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantages
HRMS Measures exact mass-to-charge ratioUnambiguous formula determination; high sensitivity; detects and identifies impurities.[2]Provides limited information on stereochemistry; can be sensitive to matrix effects.
NMR Spectroscopy Measures nuclear spin transitionsProvides detailed structural and connectivity information; can quantify impurities with internal standards.Lower sensitivity than MS; paramagnetic species can broaden signals; overlapping signals can complicate analysis.[16]
Elemental Analysis (ICP-OES) Measures atomic emissionHighly accurate for quantifying elemental composition (e.g., % Ti).[15][17]Destructive; provides no information on the molecular structure or organic impurities.
X-ray Crystallography X-ray diffraction from a single crystalProvides definitive 3D molecular structure.Requires a suitable single crystal; does not represent the bulk sample; cannot quantify amorphous impurities.[8]

Table 4: Objective Comparison of Analytical Techniques for Purity Assessment.

Conclusion

For the critical task of validating the purity of titanium tetra(phenolate), High-Resolution Mass Spectrometry offers a uniquely robust, sensitive, and self-validating approach. By leveraging the triad of accurate mass measurement, isotopic pattern matching, and fragmentation analysis, researchers can achieve an exceptionally high degree of confidence in their material's identity, integrity, and purity. While techniques like NMR and elemental analysis provide valuable complementary information, the depth and certainty offered by a well-executed HRMS workflow are unparalleled for ensuring the quality of this promising organometallic compound.

References

  • Highly Stable Tetra-Phenolato Titanium(IV) Agent Formulated into Nanoparticles Demonstrates Anti-Tumoral Activity and Selectivity. National Center for Biotechnology Information. [Link]

  • Structural analysis of organometallic compounds with soft ionization mass spectrometry. Wiley Online Library. [Link]

  • Overcoming Air Sensitivity in Mass Spectrometry: Challenges and Solutions in Sample Preparation. YouTube. [Link]

  • Versatile, Cheap, Readily Modifiable Sample Delivery Method for Analysis of Air-/Moisture-Sensitive Samples Using Atmospheric Pressure Solids Analysis Probe Mass Spectrometry. ACS Publications. [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Pressurized Sample Infusion for the Continuous Analysis of Air- And Moisture-Sensitive Reactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • High res mass spec tips for organometallic cmpd. Reddit. [Link]

  • ANALYSIS OF AIR-SENSITIVE COMPOUNDS VIA INERT SAMPLING TECHNIQUES BY iASAP COMPACT MASS SPECTROMETRY. Cromlab. [Link]

  • A Green Chemistry Analysis of Metal Complexes by MALDI-TOF. Duke University. [Link]

  • A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters. National Center for Biotechnology Information. [Link]

  • Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria. [Link]

  • Synthesis, Characterization and Reactivity of Tetrakis(4-Bromophenoxo) Titanium(IV) Complex. Bentham Science. [Link]

  • HRMS studies on the fragmentation pathways of metallapentalyne. PubMed. [Link]

  • Structural analysis of organometallic compounds with soft ionization mass spectrometry. University of Pardubice. [Link]

  • Mechanistic Insight into Fragmentation Reactions of Titanapinacolate Complexes. ACS Publications. [Link]

  • Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy Online. [Link]

  • Synthesis, Characterization and Reactivity of Tetrakis(4-Bromophenoxo) Titanium(IV) Complex. ResearchGate. [Link]

  • Types of Assay – How Precious Metals are Tested for Purity. Manhattan Gold & Silver. [Link]

  • HRMS studies on the fragmentation pathways of metallapentalyne. ScienceDirect. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek. [Link]

  • Ti(IV)–Tris(phenolate) Catalyst Systems for the Ring-Opening Copolymerization of Cyclohexene Oxide and Carbon Dioxide. ACS Publications. [Link]

  • Tandem Mass Spectrometry Improves ICP-MS Detection Limits and Accuracy for Trace Level Analysis of Titanium. Spectroscopy Online. [Link]

  • The Study of Titanium and Zirconium Ions in Water by MPT-LTQ Mass Spectrometry in Negative Mode. National Center for Biotechnology Information. [Link]

  • Mass spectra of titanium isotopes and their oxides and estimation of the number of massive electron pairs in modified titanium atoms. ResearchGate. [Link]

  • Purity Certification and Trace Analysis of Titanium. EAG Laboratories. [Link]

  • 12.3: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Trace Impurities. University of Wisconsin-Madison. [Link]

  • Highly Stable Tetra-Phenolato Titanium(IV) Agent Formulated into Nanoparticles Demonstrates Anti-Tumoral Activity and Selectivity. MDPI. [Link]

  • titanium tetra(phenolate) — Chemical Substance Information. NextSDS. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride. National Center for Biotechnology Information. [Link]

  • Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride. ResearchGate. [Link]

  • Titanium tetrachloride. Wikipedia. [Link]

Sources

Comparative

A Comparative FTIR Spectral Analysis: Titanium Tetra(phenolate) vs. Free Phenol Ligands

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of metallodrug development and catalysis, the interaction between metal centers and organic ligands is of paramou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of metallodrug development and catalysis, the interaction between metal centers and organic ligands is of paramount importance. The formation of metal-ligand bonds fundamentally alters the electronic structure and, consequently, the chemical and physical properties of both the metal and the ligand. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible analytical technique to probe these interactions. This guide provides an in-depth comparison of the FTIR spectra of titanium tetra(phenolate) and its corresponding free phenol ligand, offering insights into the spectral changes that signify successful coordination and providing the foundational knowledge for characterizing similar metal-phenoxide systems.

The Underlying Principles: Why FTIR is a Window into Coordination Chemistry

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved. When a phenol ligand coordinates to a titanium(IV) center to form a phenolate complex, the electronic environment of the C-O and O-H bonds is significantly altered. These changes are directly reflected in the FTIR spectrum, providing a diagnostic fingerprint of complex formation.

The FTIR Spectrum of a Free Phenol Ligand: A Baseline

The FTIR spectrum of a simple phenol is characterized by several key absorption bands. For the purpose of this guide, we will consider phenol itself as the archetypal ligand.

A hallmark of the phenol spectrum is the broad absorption band corresponding to the O-H stretching vibration , which typically appears in the region of 3600-3200 cm⁻¹ [1]. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between phenol molecules[1]. In addition to the O-H stretch, a strong band in the fingerprint region, usually around 1220 cm⁻¹ , is attributed to the C-O stretching vibration . The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region.

Key Vibrational Modes of Free Phenol:
  • O-H Stretch: A broad band in the 3600-3200 cm⁻¹ region, indicative of hydrogen bonding.

  • C-O Stretch: A strong band around 1220 cm⁻¹.

  • Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ range.

  • Aromatic C-H Stretch: Typically found between 3100-3000 cm⁻¹.

The FTIR Spectrum of Titanium Tetra(phenolate): Evidence of Coordination

Upon the formation of titanium tetra(phenolate), Ti(OPh)₄, from the reaction of a titanium precursor with four equivalents of phenol, dramatic and informative changes occur in the FTIR spectrum.

The most definitive evidence of phenolate coordination is the complete disappearance of the broad O-H stretching band that was prominent in the free phenol spectrum[2]. This occurs because the acidic proton of the hydroxyl group is removed upon coordination to the titanium center, forming a Ti-O-C (phenoxide) linkage.

Concurrently, a new absorption band, or set of bands, appears in the low-frequency region of the spectrum, typically below 800 cm⁻¹ . These bands are attributed to the Ti-O stretching vibrations , providing direct evidence for the formation of the titanium-phenoxide bond[3][4][5]. The exact position of these bands can be influenced by the coordination geometry and the nature of other ligands on the metal center. For many titanium oxide and alkoxide structures, these vibrations are found in the 800-450 cm⁻¹ range[3][4][5].

Furthermore, the C-O stretching vibration of the phenoxide ligand undergoes a noticeable shift upon coordination. This band is often observed at a higher frequency in the titanium complex compared to the free phenol. This blue shift can be attributed to a change in the electronic structure of the C-O bond. When the phenoxide oxygen binds to the electron-deficient titanium(IV) center, there is a degree of π-donation from the oxygen p-orbitals to the metal d-orbitals. This interaction can increase the double-bond character of the C-O bond, leading to a stronger bond and, consequently, a higher vibrational frequency[6]. This is in contrast to the more commonly discussed π-backbonding in metal carbonyls, where electron density flows from the metal to the ligand's antibonding orbitals, weakening the C-O bond and causing a red shift[7].

Summary of Spectral Changes Upon Coordination:
Vibrational ModeFree Phenol (cm⁻¹)Titanium Tetra(phenolate) (cm⁻¹)Interpretation
O-H Stretch 3600-3200 (broad)AbsentDeprotonation of the hydroxyl group and formation of the Ti-O bond.
C-O Stretch ~1220Shifted to a higher frequency (e.g., ~1250-1280)Increased C-O bond order due to electronic effects of coordination.
Ti-O Stretch Absent800-450Formation of new titanium-oxygen bonds.

Experimental Protocols

Synthesis of Titanium Tetra(phenolate)

This protocol is a representative method based on the reaction of titanium(IV) isopropoxide with phenol.

Materials:

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Phenol

  • Anhydrous toluene

  • Schlenk line and glassware

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Under an inert atmosphere of nitrogen or argon, dissolve phenol (4 equivalents) in anhydrous toluene in a Schlenk flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate Schlenk flask, dissolve titanium(IV) isopropoxide (1 equivalent) in anhydrous toluene.

  • Slowly add the titanium(IV) isopropoxide solution to the phenol solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours to ensure complete reaction. The isopropanol byproduct can be removed by distillation.

  • Allow the reaction mixture to cool to room temperature.

  • The product, titanium tetra(phenolate), can be isolated by removing the solvent under vacuum. The resulting solid can be purified by recrystallization from a suitable solvent system like toluene/hexane.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Titanium(IV) alkoxides and phenoxides are highly sensitive to moisture. The use of a Schlenk line and anhydrous solvents is crucial to prevent hydrolysis, which would lead to the formation of titanium oxides.

  • Refluxing: Heating the reaction mixture ensures that the reaction goes to completion by providing the necessary activation energy for the ligand exchange and helps in the removal of the isopropanol byproduct, driving the equilibrium towards the product.

FTIR Sample Preparation and Analysis

Procedure:

  • Free Phenol: Prepare a KBr pellet by grinding a small amount of phenol with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a melt between two salt plates.

  • Titanium Tetra(phenolate): Due to its moisture sensitivity, the sample should be handled in a glovebox or under a dry, inert atmosphere. Prepare a KBr pellet as described above, ensuring all materials are scrupulously dry. Alternatively, a Nujol mull can be prepared by grinding the solid sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates.

  • Analysis: Record the FTIR spectrum for both samples, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction using a spectrum of the empty sample holder (for KBr pellets) or the salt plates with Nujol (for mulls).

Visualizing the Coordination and Workflow

Coordination Ti Ti O1 O Ti->O1 O2 O Ti->O2 O3 O Ti->O3 O4 O Ti->O4 Ph1 Ph O1->Ph1 Ph2 Ph O2->Ph2 Ph3 Ph O3->Ph3 Ph4 Ph O4->Ph4

Caption: Coordination of four phenolate ligands to a central titanium(IV) ion.

FTIR_Workflow cluster_ligand Free Ligand Analysis cluster_synthesis Complex Synthesis cluster_complex Complex Analysis cluster_comparison Comparative Analysis L_Sample Phenol Sample L_FTIR Acquire FTIR Spectrum L_Sample->L_FTIR L_Spectrum Phenol Spectrum (O-H & C-O stretches) L_FTIR->L_Spectrum Compare Compare Spectra L_Spectrum->Compare Reactants Ti(OⁱPr)₄ + Phenol Synthesis Reaction & Purification Reactants->Synthesis Product Ti(OPh)₄ Synthesis->Product C_Sample Ti(OPh)₄ Sample Product->C_Sample C_FTIR Acquire FTIR Spectrum C_Sample->C_FTIR C_Spectrum Complex Spectrum (Ti-O stretch, no O-H) C_FTIR->C_Spectrum C_Spectrum->Compare Analysis Identify Spectral Shifts - Disappearance of O-H - Shift in C-O - Appearance of Ti-O Compare->Analysis

Caption: Experimental workflow for comparative FTIR analysis.

Conclusion for the Field Professional

The comparative analysis of the FTIR spectra of a free phenol ligand and its titanium(IV) complex provides unequivocal evidence of coordination. The disappearance of the O-H stretching band, the appearance of Ti-O stretching vibrations, and the shift in the C-O stretching frequency are all critical spectral markers. For researchers in drug development, this technique offers a rapid and reliable method to confirm the successful synthesis of metallodrug candidates and to gain initial insights into the metal-ligand bonding. In catalysis, these spectral changes can be used to monitor ligand exchange reactions and to understand the electronic environment of the catalytic center. Mastering the interpretation of these spectral changes is a fundamental skill for any scientist working with metal-phenoxide systems.

References

  • Busca, G. (1996). The use of infrared spectroscopic methods in the field of heterogeneous catalysis by metal oxides.
  • CNX OpenStax. (n.d.). Fourier Transform Infrared Spectroscopy of Metal Ligand Complexes. Retrieved from [Link]

  • Finnie, K. S. (1998). Vibrational Spectroscopic Study of the Coordination of (2,2'-Bipyridyl-4,4'-dicarboxylic acid)ruthenium(II) Complexes to the Surface of Nanocrystalline Titania. Langmuir, 14(10), 2835-2841*.
  • Holder, A. A., et al. (2025). Homoleptic complexes of titanium(IV) fused with O^N^O Schiff base derivatives: design, BSA–DNA interaction, molecular docking, DFT and cytotoxicity. RSC Advances.
  • Ignat'ev, I. S., et al. (2009). DFT predictions of vibrational spectra of titanium tetramethoxide oligomers and the structure of titanium tetraalkoxides in liquid and solid phases.
  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Li, Z., et al. (2021).
  • Mondal, M. C., et al. (2014). Synthesis, characterization and application of TiO2 nanopowders as special paper coating pigment. Applied Nanoscience, 4, 305-313.
  • Murakami, N. (2018). Mid-infrared absorption of trapped electrons in titanium(iv) oxide particles using a photoacoustic FTIR technique. Physical Chemistry Chemical Physics, 20(38), 24519-24522.
  • Noda, H., et al. (1986). Preparation Method and Characterization of Titanium Oxide (IV). Journal of the Chemical Society of Japan, 8, 1084-1090.
  • Pan, S., et al. (2020). Filling a Gap: The Coordinatively Saturated Group 4 Carbonyl Complexes TM(CO)8 (TM=Zr, Hf) and Ti(CO)7. Chemistry – A European Journal, 26(46), 10487-10500.
  • PubChem. (n.d.). Titanium phenoxide. Retrieved from [Link]

  • Ramakrishnan, V. (n.d.). Lecture notes for chapter 3.
  • ResearchGate. (n.d.). FTIR analysis of titanium oxide nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) methanol solution, (b) titanium (IV) isopropoxide.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of titanium oxide mixed ligand complex. Retrieved from [Link]

  • Siddiqui, H., et al. (2024).
  • Solomons, T. W. G., & Fryhle, C. B. (2016). Organic Chemistry. John Wiley & Sons.
  • Stuart, B. H. (2004).
  • Sundar, S., et al. (2022). Structural Characterization of Titanium–Silica Oxide Using Synchrotron Radiation X-ray Absorption Spectroscopy. Polymers, 14(13), 2715.
  • Tofan, D. C., et al. (2005). Homolysis of weak Ti-O bonds: experimental and theoretical studies of titanium oxygen bonds derived from stable nitroxyl radicals. Journal of the American Chemical Society, 127(11), 3828-3836.
  • Web IITD Sites. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry.
  • Wikipedia. (n.d.). Titanium isopropoxide. Retrieved from [Link]

  • Yilmaz, V. T., & Hamamci, S. (2006). Synthesis and characterization of titanium(IV) and zirconium(IV) complexes with 2-hydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide. Transition Metal Chemistry, 31(5), 629-633.
  • Zaki, T., et al. (2024). Investigation of titanium(iv)-oxo complexes stabilized with α-hydroxy carboxylate ligands: structural analysis and DFT studies. Dalton Transactions, 53(4), 1813-1823.

Sources

Validation

A Comparative Guide to Titanium Tetra(phenolate) and Zirconium Tetraphenolate Catalytic Performance

Introduction In the landscape of modern catalysis, Group 4 metals, particularly titanium (Ti) and zirconium (Zr), have carved out a significant niche due to their versatility, low toxicity, and abundance.[1][2] When coor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern catalysis, Group 4 metals, particularly titanium (Ti) and zirconium (Zr), have carved out a significant niche due to their versatility, low toxicity, and abundance.[1][2] When coordinated with phenolate ligands, these metals form robust complexes, broadly termed tetra(phenolates), that demonstrate remarkable efficacy in a range of chemical transformations. These catalysts are pivotal in polymerization and fine chemical synthesis, where the choice of the metal center—titanium versus zirconium—can profoundly dictate the reaction's outcome, including its rate, selectivity, and the properties of the final product.[3][4]

This guide provides an in-depth, objective comparison of the catalytic performance of titanium tetra(phenolate) and zirconium tetraphenolate systems. We will move beyond a simple cataloging of results to explore the underlying causality, rooted in the fundamental electronic and steric properties of the metals and their interplay with sophisticated ligand architectures. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select and optimize the ideal catalyst for their specific application.

Comparative Catalytic Performance: A Tale of Two Metals

The catalytic behavior of titanium and zirconium phenolate complexes is most clearly delineated when comparing their performance in two major classes of polymerization: ring-opening polymerization (ROP) of cyclic esters and the polymerization of α-olefins.

Ring-Opening Polymerization (ROP) of Lactides

The synthesis of polylactide (PLA), a biodegradable and biocompatible polymer, is a benchmark reaction for evaluating ROP catalysts. Both Ti and Zr phenolate complexes are active initiators, typically operating via a coordination-insertion mechanism.[5][6] However, distinct performance trends emerge.

Activity: Generally, zirconium-based phenolate catalysts exhibit higher activity in lactide polymerization compared to their direct titanium analogues.[5][6] Studies utilizing guanidine-phenolate ligands found that zirconium complexes were, on average, 28% more active than the corresponding titanium systems.[5][6] This enhanced activity is often attributed to the higher electrophilicity and greater lability of the Zr-alkoxide bond that initiates polymerization. However, this is not a universal rule. The ligand framework can dramatically influence activity, and certain mononuclear titanium complexes with phenylenediamine bis(phenolate) ligands have demonstrated extremely high activity, rivaling or even exceeding that of many zirconium systems.[7] Furthermore, some zirconium complexes can form inactive dimeric structures in the solid-state, which may affect their initiation efficiency compared to their monomeric titanium counterparts.[8]

Control and Stereoselectivity: While Zr catalysts are often faster, Ti catalysts can offer superior control over the polymerization, leading to polymers with narrower molecular weight distributions (polydispersity index, PDI).[9][10] The stereoselectivity—the preference for producing isotactic, syndiotactic, or heterotactic PLA from racemic lactide—is highly dependent on the intricate design of the ligand scaffold around the metal center.[11][12] For many amine-phenolate systems, both metals tend to produce heterotactically-biased PLA, though the degree of control can be subtly influenced by the metal and ligand substituents.[9][11]

Table 1: Comparative Performance in L-Lactide Polymerization

Catalyst TypeMetalActivity (g polymer/mmol·h)PDI (Mw/Mn)Key FindingsReference(s)
Amine-PhenolateTiVaries with ligand1.1 - 1.5Activity is sensitive to ligand sterics and coordination number.[11][12]
Amine-PhenolateZrGenerally higher than Ti1.1 - 1.6Structural effects on reactivity are more pronounced than in the Ti series.[11][12]
Guanidine-PhenolateTik_app: 1.17–1.82 × 10⁻⁴ s⁻¹-Lower average activity.[5][6]
Guanidine-PhenolateZrk_app: 1.39–3.21 × 10⁻⁴ s⁻¹-On average, 28% more active than Ti homologues.[5][6]
Amino-bis(phenolate)Ti/ZrTOF up to 6593 h⁻¹ (Zr)1.11 - 1.58Zr complexes showed extremely high activity and immortal ROP characteristics.[13]
α-Olefin Polymerization

The comparison in α-olefin polymerization, particularly of 1-hexene, reveals a stark and compelling divergence in performance between titanium and zirconium diamine bis(phenolate) catalysts.[14][15]

Activity and Polymer Properties: When activated, dibenzyl zirconium complexes with electron-withdrawing groups on the phenolate rings are highly active catalysts for 1-hexene polymerization.[14][15] However, they invariably yield low-molecular-weight, atactic (non-stereoregular) poly(1-hexene).[14] In sharp contrast, the analogous titanium complexes are also highly active but produce ultrahigh-molecular-weight poly(1-hexene) with varying degrees of isotacticity, which is controlled by the steric bulk of the phenolate substituents.[14][15]

Causality for Divergent Behavior: This dramatic difference is a direct consequence of the intrinsic properties of the metal ions. The smaller ionic radius of Ti(IV) compared to Zr(IV) makes the titanium center more sensitive to the steric environment imposed by the ligand.[14][15] This heightened steric sensitivity allows the ligand's architecture to effectively guide the incoming monomer, enforcing a specific stereochemical insertion and leading to an isotactic polymer. The larger, more fluxional coordination sphere of the zirconium ion is less able to exert this stereocontrol. Furthermore, the titanium systems exhibit a much higher ratio of chain propagation to termination, resulting in the formation of polymers with exceptionally high molecular weights.[15]

Table 2: Comparative Performance in 1-Hexene Polymerization

Catalyst SystemMetalActivity ( g/mmol ·h)Polymer Molecular Weight (Mw)TacticityReference(s)
Diamine bis(phenolate)ZrHigh (e.g., >9.0 g in 5 min)Low (e.g., ~6000 g/mol )Atactic[14][15]
Diamine bis(phenolate)TiHigh (e.g., ~200)UltrahighIsotactically enriched[14][15]

Mechanistic Considerations: The "Why" Behind the Performance

The choice between titanium and zirconium is not arbitrary; it is a strategic decision based on their fundamental chemical differences.

  • Lewis Acidity & Ionic Radius: Ti(IV) is a harder Lewis acid than Zr(IV), and it possesses a smaller ionic radius (r_Ti4+ = 0.60 Å vs. r_Zr4+ = 0.84 Å).[16] This leads to shorter, stronger metal-ligand bonds in titanium complexes. In catalysis, this can translate to different substrate activation profiles. For instance, the differing reactivity of Ti and Zr alkoxides with phenyl isocyanate is a direct result of the stability of the respective reaction intermediates.[17]

  • Coordination Geometry: The larger size of zirconium allows it to more readily accommodate higher coordination numbers. This flexibility can influence the accessibility of the catalytic site and the pathway of monomer approach, impacting both activity and selectivity.[11][12]

  • Ligand-Metal Interplay: The performance of both metals is critically modulated by the phenolate ligand system. Electron-withdrawing groups on the phenolate rings can increase the metal center's electrophilicity, boosting activity in olefin polymerization.[14][15] Conversely, bulky substituents can create a crowded coordination sphere that enhances stereocontrol, an effect more pronounced with the smaller titanium center.[14][18]

The diagram below illustrates a generalized coordination-insertion mechanism for the ring-opening polymerization of lactide, a pathway common to both titanium and zirconium phenolate catalysts.

G cat [M]-OR (Catalyst) coord Coordinated Complex [M]-(Lactide)-OR cat->coord Coordination mon Lactide Monomer mon->coord insert Ring-Opened Alkoxide [M]-O-CO-CH(Me)-OR coord->insert Nucleophilic Attack & Ring Opening chain Growing Polymer Chain [M]-(PLA)-OR insert->chain Chain Growth next_mon Next Lactide Monomer chain->next_mon Coordination & Insertion (Cycle Repeats)

Caption: Generalized coordination-insertion mechanism for lactide polymerization.

Experimental Protocols

To ensure reproducibility and provide a practical framework, the following section details a representative experimental protocol for the ring-opening polymerization of rac-lactide.

Protocol: Melt Polymerization of rac-Lactide

This protocol is a synthesized representation based on common methodologies described in the literature.[5][11]

1. Materials and Preparation:

  • Catalyst: Titanium or Zirconium tetra(phenolate) complex.

  • Monomer: rac-Lactide. Purify by recrystallization from dry ethyl acetate or toluene and subsequent sublimation to remove impurities and moisture.

  • Apparatus: Schlenk flask or reaction tube, magnetic stirrer, oil bath, vacuum line. All glassware must be rigorously dried in an oven at >120 °C overnight and cooled under vacuum or an inert atmosphere (N₂ or Ar).

2. Polymerization Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), accurately weigh the desired amount of the catalyst into the Schlenk flask.

  • Add the purified rac-lactide monomer. The monomer-to-catalyst ratio is a critical parameter and typically ranges from 100:1 to 1000:1 or higher for highly active systems.[11][13]

  • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath set to the desired temperature (typically 130-140 °C for melt polymerization).[11]

  • Commence stirring to ensure a homogeneous melt.

  • Monitor the reaction progress over time. For kinetic studies, small aliquots can be carefully extracted at timed intervals and analyzed via ¹H NMR to determine monomer conversion.[5][6]

  • After the desired time or upon reaching high conversion (observed by the increased viscosity of the melt), stop the reaction by removing the flask from the oil bath and allowing it to cool to room temperature.

3. Polymer Isolation and Characterization:

  • Dissolve the solidified polymer in a suitable solvent, such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization:

    • Molecular Weight (Mn, Mw) and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

    • Stereochemistry (Tacticity): Determined by homonuclear decoupled ¹H NMR or ¹³C NMR spectroscopy of the methine region of the polymer chain.

G A Preparation - Dry Glassware - Purify Monomer (Lactide) B Reaction Setup (Inert Atm.) - Weigh Catalyst - Add Monomer A->B Step 1 C Melt Polymerization - Seal Flask - Heat in Oil Bath (e.g., 130°C) - Stir B->C Step 2 D Reaction Quench - Cool to Room Temp. C->D Step 3 E Polymer Isolation - Dissolve in DCM - Precipitate in Methanol D->E Step 4 F Drying & Characterization - Dry Under Vacuum - Analyze (GPC, NMR) E->F Step 5

Sources

Comparative

Elemental Analysis Validation for Synthesized Titanium Tetra(phenolate) Batches: A Comparative Guide

Titanium tetra(phenolate) complexes—and their structural analogs—are emerging as highly efficient, sustainable catalysts for direct amide bond formation and complex polymerization reactions 1[1]. However, the catalytic e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Titanium tetra(phenolate) complexes—and their structural analogs—are emerging as highly efficient, sustainable catalysts for direct amide bond formation and complex polymerization reactions 1[1]. However, the catalytic efficacy of these early transition metal complexes is strictly dependent on their exact stoichiometry and purity. Because titanium alkoxides and aryloxides are highly susceptible to hydrolysis—readily converting to refractory titanium dioxide ( TiO2​ ) and free phenol upon exposure to ambient moisture—rigorous elemental validation of synthesized batches is non-negotiable.

As a Senior Application Scientist, I approach elemental validation not just as a routine check, but as a hypothesis that must be rigorously proven. A result is only as reliable as the internal controls that validate it. This guide provides a critical comparison of elemental analysis techniques, details the mechanistic causality behind specific sample preparation choices, and outlines self-validating protocols to ensure absolute data integrity.

Comparative Analysis of Elemental Validation Techniques

To fully validate a synthesized batch of titanium tetra(phenolate), an orthogonal analytical approach is required. Relying on a single technique introduces blind spots, particularly given the unique thermodynamic and solubility challenges posed by titanium.

CHNO Combustion Analysis: Overcoming the Carbide Trap

Traditional combustion analysis relies on flash oxidation at ~1000°C to convert organic ligands into CO2​ , H2​O , and Nx​Oy​ . However, analyzing titanium-rich organic complexes presents a severe thermodynamic challenge. At elevated temperatures, titanium reacts with the carbon from the phenolate ligands to form highly stable, refractory titanium carbide ( TiC ) 2[2].

The Causality: The formation of TiC traps carbon in the residual ash, leading to artificially low carbon mass fractions and skewed C:Ti ratios. To circumvent this, a combustion aid such as vanadium pentoxide ( V2​O5​ ) or tungsten trioxide ( WO3​ ) must be utilized. V2​O5​ acts as a localized oxygen donor and thermal flux, lowering the melting point of the combustion mixture and ensuring the complete oxidation of carbon to CO2​ before TiC can thermodynamically stabilize.

ICP-OES: Navigating Titanium Solubility

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is the gold standard for quantifying the titanium metal center 3[3]. The primary hurdle is sample digestion. Titanium readily hydrolyzes in standard aqueous matrices (like dilute nitric acid) to form insoluble TiO2​ precipitates, which cannot be nebulized into the plasma.

The Causality: While hydrofluoric acid (HF) is traditionally used to keep Ti in solution, it poses severe safety risks and damages quartz sample introduction systems. A safer, highly effective alternative is a mixture of concentrated sulfuric acid ( H2​SO4​ ) and hydrogen peroxide ( H2​O2​ ). This combination digests the phenolate ligands while the peroxide reacts with the titanium to form a stable, highly soluble peroxo-titanium complex ( + ), keeping the metal fully dissolved without the need for HF 4[4].

Glow Discharge Mass Spectrometry (GDMS)

For ultra-trace impurity profiling (e.g., detecting ppm-level chloride from synthesis precursors or catalytic poisons), GDMS offers full periodic table coverage directly from solid samples. This minimizes the contamination risks and dilution factors associated with liquid digestion 5[5].

Quantitative Method Comparison

The following table summarizes the performance metrics and operational challenges of each technique when applied specifically to titanium tetra(phenolate) batches.

Analytical TechniquePrimary TargetMatrix / Prep ChallengeAccuracy / PrecisionCost / Throughput
CHN Combustion (Modified) Carbon, Hydrogen, Nitrogen TiC formation requires V2​O5​ flux±0.3% absoluteLow cost / High throughput
ICP-OES Titanium (Metal Center) TiO2​ precipitation requires H2​SO4​/H2​O2​ ±1.0% relativeMedium cost / Medium throughput
GDMS Halogens, Trace MetalsRequires solid, conductive matrixppb to ppt levelHigh cost / Low throughput

Orthogonal Validation Workflow

To ensure complete characterization of the synthesized batch, aliquots must be processed through parallel analytical streams.

G Start Synthesized Ti(OPh)4 Batch (Inert Atmosphere) Split Sample Aliquoting (Glovebox) Start->Split CHN CHNO Combustion (Organic Ligand) Split->CHN ICP ICP-OES / MS (Ti & Trace Metals) Split->ICP GDMS GDMS / XRF (Trace Impurities) Split->GDMS CHNDigest Add V2O5 Aid Prevent TiC Formation CHN->CHNDigest ICPDigest Microwave Digestion (H2SO4 / H2O2) ICP->ICPDigest Data Data Synthesis & Stoichiometry Validation GDMS->Data CHNDigest->Data ICPDigest->Data

Orthogonal elemental validation workflow for Titanium Tetra(phenolate).

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal controls that prove the run was successful regardless of the sample's outcome. The following methodologies are designed as self-validating systems.

Protocol 1: Modified CHN Combustion Analysis with V2​O5​ Aid

Objective: Accurately quantify the Carbon and Hydrogen mass fractions of the phenolate ligands without losing carbon to refractory carbide formation.

  • Inert Handling: Transfer the synthesized Ti(OPh)4​ batch into an argon-filled glovebox. Moisture exposure will prematurely cleave the Ti-O-C bonds.

  • Sample Preparation: Weigh 2.0–3.0 mg of the sample into a pre-cleaned tin capsule.

  • Flux Addition: Add approximately 10 mg of high-purity V2​O5​ powder directly into the tin capsule on top of the sample. Carefully crimp the capsule to seal it.

  • Combustion: Process the capsule in the elemental analyzer at 1000°C under a pure oxygen pulse.

  • Self-Validating Controls:

    • System Blank: Run an empty tin capsule containing only 10 mg of V2​O5​ to establish the carbon baseline.

    • Calibration Verification: Run an Acetanilide standard to verify the K-factor of the thermal conductivity detectors.

    • Positive Control (Crucial): Run a known, highly pure titanium complex (e.g., Titanium(IV) isopropoxide) mixed with V2​O5​ . If this control yields <99% of its theoretical carbon content, the V2​O5​ ratio is insufficient or the combustion tube is exhausted, and the sample data must be discarded.

Protocol 2: Microwave-Assisted Acid Digestion for ICP-OES Titanium Quantification

Objective: Fully dissolve the titanium metal center into a stable aqueous matrix for precise emission spectrometry.

  • Sample Weighing: Weigh 50.0 mg of the Ti(OPh)4​ sample into a PTFE microwave digestion vessel.

  • Acid Addition: In a fume hood, add 9.0 mL of concentrated H2​SO4​ (TraceMetal grade) and 1.0 mL of 30% H2​O2​ . Causality Note: The H2​SO4​ provides the high boiling point and dehydrating power needed to destroy the aromatic rings, while the H2​O2​ immediately complexes the liberated Ti4+ to prevent TiO2​ precipitation.

  • Microwave Digestion: Seal the vessels and heat to 250°C over 20 minutes, holding for an additional 30 minutes.

  • Dilution & Internal Standardization: Transfer the clear, slightly yellow digestate (indicating the presence of the peroxo-titanium complex) to a 50 mL volumetric flask. Add Yttrium (Y) standard to achieve a final concentration of 1.0 ppm, then dilute to volume with ultra-pure water.

  • Self-Validating Controls:

    • Internal Standard Monitoring: The 1.0 ppm Yttrium signal must be monitored across all blanks, standards, and samples. If the Y recovery in the sample deviates by >10% from the calibration blank, it indicates severe matrix suppression (likely due to high sulfate viscosity), and the sample must be further diluted.

    • Matrix Spike Recovery: Add a known amount of certified Titanium standard (e.g., 10 ppm) to a duplicate Ti(OPh)4​ sample prior to digestion. The recovery of this spike must fall between 90–110%. A failure here proves that titanium is being lost to the PTFE vessel walls or precipitating out of solution, invalidating the protocol.

Conclusion

Validating the elemental composition of titanium tetra(phenolate) requires a deep understanding of the metal's thermodynamic behavior and coordination chemistry. By utilizing V2​O5​ to prevent carbide traps during CHN analysis and leveraging peroxo-complexation to maintain titanium solubility for ICP-OES, researchers can achieve the highly accurate stoichiometric data necessary to advance titanium-based catalysis.

References

  • Bis(phenolate)–Titanium(IV)
  • Preparation of Titanium Carbide by Carburisation of Titanium Dioxide Source: MDPI URL
  • ICP-OES Analysis of Titanium Dioxide in Foods Prepared with a One-Step Digestion Source: Agilent Technologies URL
  • Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry Source: University of Wisconsin–Madison URL
  • Trace Analysis of Titanium Source: EAG Laboratories URL

Sources

Validation

Benchmarking Titanium Tetra(phenolate) Efficiency in Olefin Polymerization: A Comparative Guide

As the demand for advanced polyolefins—such as ultra-high-molecular-weight polyethylene (UHMWPE) and tailored bimodal resins—continues to grow, the selection of the transition metal catalyst becomes the most critical var...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for advanced polyolefins—such as ultra-high-molecular-weight polyethylene (UHMWPE) and tailored bimodal resins—continues to grow, the selection of the transition metal catalyst becomes the most critical variable in the polymerization workflow. For decades, titanium-based catalysts have been the workhorses of the industry.

In this guide, we will benchmark the baseline efficiency of simple titanium tetra(phenolate)[Ti(OPh)₄] against state-of-the-art chelated titanium phenolate complexes , specifically the highly active bis(phenoxy-imine) titanium systems (commonly known as FI catalysts). By analyzing the causality behind ligand design, we provide materials scientists and chemical researchers with an objective, data-driven framework for selecting the optimal catalytic system.

Mechanistic Causality: Why Ligand Architecture Dictates Efficiency

To understand the performance gap between simple alkoxides/aryloxides and advanced single-site catalysts, we must examine the microenvironments of the active cationic titanium species during polymerization.

The Limitations of Titanium Tetra(phenolate) [Ti(OPh)₄]

Titanium tetra(phenolate) is a homoleptic aryloxide precursor. When activated by a cocatalyst like methylaluminoxane (MAO), it undergoes alkylation and cationization to form the active [Ti−R]+ species. However, the simple phenoxide ligands are highly fluxional and lack the steric bulk required to shield the highly electrophilic Ti(IV) center. This structural deficiency leads to three critical failures:

  • Bimolecular Deactivation: Unshielded active centers frequently collide, reducing the active Ti(IV) to an inactive Ti(III) species, causing a rapid drop in catalytic activity over time[1].

  • Ion-Pair Interference: The anionic MAO counterion strongly coordinates to the exposed titanium center, competing with incoming ethylene monomers and drastically lowering the insertion rate[1].

  • Poor Chain Control: The lack of steric hindrance facilitates rapid β -hydride elimination, resulting in low-molecular-weight polymers with broad dispersity (PDI).

The FI Catalyst Advantage: Steric and Electronic Tuning

Developed by Fujita and co-workers, FI catalysts utilize a "ligand-oriented catalyst design"[2]. By replacing simple phenoxides with bis(phenoxy-imine) ligands, the catalytic efficiency is enhanced by orders of magnitude[3].

  • Steric Shielding: Bulky ortho-substituents (e.g., tert-butyl or adamantyl groups) on the phenolate ring act as a physical barrier. This prevents bimolecular deactivation and enforces strict ion-pair separation between the cationic titanium center and the MAO counterion[1].

  • Electronic Activation: The imine nitrogen acts as a strong σ -donor to stabilize the metal, while electron-withdrawing groups (such as N-C₆F₅) increase the net Lewis acidity of the titanium center. This drives ultra-fast ethylene coordination and migratory insertion, enabling living polymerization[4].

MechanisticPathway Precatalyst Titanium Precatalyst (Ti(OPh)4 or FI-Ti) Activation Activation via MAO (Alkylation & Cationization) Precatalyst->Activation ActiveSpecies Active Cationic Ti Species [Ti-R]+ Activation->ActiveSpecies Coordination Ethylene Coordination (Pi-Complex Formation) ActiveSpecies->Coordination + Ethylene Insertion Migratory Insertion (Chain Growth) Coordination->Insertion Insertion->Coordination Propagation Termination Chain Transfer / Termination (Beta-Hydride Elimination) Insertion->Termination Deactivation

Figure 1: Mechanistic pathway of titanium-catalyzed ethylene polymerization.

Quantitative Benchmarking Data

The table below summarizes the objective performance metrics of Ti(OPh)₄ against standard metallocenes and advanced FI-Titanium catalysts under identical benchmarking conditions (Toluene solvent, 25–50 °C, 1 atm Ethylene, MAO activator).

Catalyst SystemLigand ArchitectureCatalytic Activity ( 104 kg-PE/mol-Ti·h)Molecular Weight ( Mw​ ) ( 104 g/mol )Dispersity ( Mw​/Mn​ )Performance Profile
Ti(OPh)₄ / MAO Homoleptic Phenoxide0.5 - 1.25 - 103.5 - 5.5Baseline: Rapid deactivation, poor molecular weight control.
Cp₂TiCl₂ / MAO Standard Metallocene20 - 5015 - 252.0 - 2.5Reference: Moderate activity, standard single-site behavior.
Standard FI-Ti / MAO Bis(phenoxy-imine)300 - 50030 - 501.5 - 2.0Advanced: High activity, excellent steric protection[1].
Fluorinated FI-Ti / MAO Fluorinated Phenoxy-imine> 1,000> 70< 1.2State-of-the-Art: Ultra-high activity, living polymerization[4].

Data synthesized from foundational studies on 2[2] and 4[4].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity when benchmarking these catalysts, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: each step contains internal checks to eliminate false positives caused by impurities or environmental contamination.

Step 1: Catalyst Preparation & Handling
  • Procedure: Weigh 1.0 μ mol of the titanium precatalyst (e.g., Ti(OPh)₄ or FI-Ti) inside a strictly controlled argon-filled glovebox ( O2​ and H2​O < 1 ppm). Dissolve in 10 mL of anhydrous toluene.

  • Causality: Titanium(IV) centers are highly oxophilic. Any exposure to ambient moisture will irreversibly hydrolyze the Ti-O or Ti-N bonds, destroying the active site before the reaction even begins.

Step 2: Reactor Conditioning
  • Procedure: Transfer 250 mL of anhydrous toluene into a 500 mL Büchi stainless steel reactor. Inject 1.25 mmol of MAO (Methylaluminoxane) and stir at 300 rpm for 10 minutes at the target reaction temperature (e.g., 25 °C).

  • Causality: MAO serves a dual purpose. Before catalyst injection, it acts as a potent scavenger, neutralizing any residual moisture or oxygen on the reactor walls. This ensures that the measured activity reflects the intrinsic kinetics of the catalyst, not its moisture tolerance[5].

Step 3: Initiation and Polymerization
  • Procedure: Introduce ethylene gas to saturate the solvent at 1 atm. Inject the catalyst solution to initiate the reaction. Maintain a constant pressure of 1 atm by feeding ethylene on demand for exactly 15 minutes.

  • Causality: Initiating the reaction in an ethylene-saturated environment prevents the formation of dormant sites. Maintaining constant pressure ensures that monomer concentration remains uniform, allowing for accurate calculation of the Turnover Frequency (TOF)[4].

Step 4: Quenching and Characterization
  • Procedure: Terminate the polymerization by injecting 10 mL of acidic methanol (10% HCl in methanol). Vent the reactor, filter the precipitated polymer, wash with excess ethanol, and dry in a vacuum oven at 60 °C to a constant weight.

  • Causality: Acidic methanol instantly protonates the active Ti-C bond, halting chain propagation and solubilizing the aluminum/titanium residues. This prevents post-reaction cross-linking and ensures that subsequent Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC) analyses accurately reflect the polymer synthesized strictly during the 15-minute active window.

ExpWorkflow Prep 1. Catalyst Preparation (Glovebox, Argon Atm) Reactor 2. Reactor Conditioning (Toluene, MAO Scavenger) Prep->Reactor Injection 3. Catalyst Injection (Initiation) Reactor->Injection Polymerization 4. Ethylene Feed (Constant Pressure, 25-50°C) Injection->Polymerization Quench 5. Reaction Quenching (Acidic Methanol) Polymerization->Quench Analysis 6. Polymer Characterization (GPC, DSC, NMR) Quench->Analysis

Figure 2: Standardized experimental workflow for benchmarking olefin polymerization catalysts.

Conclusion

While titanium tetra(phenolate) serves as an important historical baseline and a versatile precursor in organometallic synthesis, its utility in high-performance olefin polymerization is severely limited by bimolecular deactivation and poor steric control. For researchers aiming to synthesize advanced polyolefins with precise molecular weights and narrow dispersities, upgrading to chelated bis(phenoxy-imine) titanium (FI) catalysts is scientifically and economically justified. The strategic incorporation of steric bulk and electronic modulators in FI catalysts transforms the highly reactive titanium center from a short-lived species into a robust, living polymerization engine.

References

  • Homogeneous Non-Metallocene Group 4 Metals Ligated with [N,N] Bidentate Ligand(s) for Olefin Polymerization Source: PMC / NIH URL:2

  • Development of Single-Site New Olefin Polymerization Catalyst Systems Using MgCl₂-Based Activators Source: Oxford Academic URL:3

  • FI Catalyst for Polymerization of Olefin Source: Semantic Scholar URL:1

  • Enhancement of Ethylene and Ethylene/1-Hexene (Co)polymerization Activities by Titanium(IV) and Zirconium(IV) Complexes Bearing Constrained Hydroxyindanone-Imine Ligands Source: ACS Publications URL:4

  • Pressure-Sensitive Supported FI Catalyst for the Precise Synthesis of Uni- and Bimodal Polyethylene Source: ACS Publications URL:5

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Titanium Tetra(phenolate)

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of titanium tetra(phenolate) (CAS No. 2892-89-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of titanium tetra(phenolate) (CAS No. 2892-89-9). As a moisture-sensitive organometallic compound, its disposal requires more than simple waste collection; it necessitates a chemical neutralization pre-treatment to mitigate its inherent reactivity. This guide is designed for researchers, scientists, and drug development professionals, providing the technical and procedural insights necessary to manage this chemical waste safely and effectively, ensuring the protection of both personnel and the environment.

Part 1: Core Principles and Hazard Assessment

The primary hazard associated with titanium tetra(phenolate) and related titanium alkoxides is their vigorous and highly exothermic reaction with water. This reactivity, known as hydrolysis, can be dangerous if not properly controlled. The core principle of safe disposal is, therefore, to intentionally and controllably hydrolyze the compound, converting it into less reactive and more stable substances before it enters the official hazardous waste stream.

The hydrolysis reaction proceeds as follows:

Ti(OPh)₄ + 4H₂O → Ti(OH)₄ + 4PhOH

The resulting titanium(IV) hydroxide is an unstable intermediate that readily condenses to form titanium dioxide (TiO₂) and water.[1]

Ti(OH)₄ → TiO₂ + 2H₂O

This pre-treatment process addresses two key hazards:

  • Reactivity: It safely quenches the moisture-sensitive nature of the titanium compound.

  • Toxicity & Corrosivity: It contains the byproduct, phenol (PhOH), which is itself a toxic and corrosive substance, within a defined waste stream.

Part 2: Safety and Engineering Controls

Handling neat or waste titanium tetra(phenolate) requires stringent safety protocols. All handling and pre-treatment procedures must be conducted within a certified chemical fume hood.[2][3]

Table 1: Required Personal Protective Equipment (PPE) and Engineering Controls

CategoryItemSpecification and Rationale
Engineering Controls Chemical Fume HoodEssential for containing volatile and potentially harmful vapors of solvents and the phenol byproduct.[4]
Inert Gas Source (N₂, Ar)Mandatory for handling the unquenched compound to prevent premature reaction with atmospheric moisture.[4]
Eye Protection Chemical Safety Goggles & Full-Face ShieldProvides maximum protection against splashes of corrosive materials. Standard safety glasses are insufficient.[2][5]
Hand Protection Chemical-Resistant GlovesUse heavy-duty nitrile or neoprene gloves. Double-gloving is recommended.
Body Protection Flame-Retardant Lab CoatProtects against splashes and potential fire hazards from flammable solvents.[4]
Emergency Equipment Safety Shower & Eyewash StationMust be immediately accessible and tested regularly.[3]
Class D Fire ExtinguisherFor combustible metal fires. Standard ABC extinguishers must not be used on reactive metal fires.[6]

Part 3: Laboratory-Scale Pre-Treatment Protocol: Controlled Hydrolysis

This protocol is designed for the safe neutralization of small quantities (<100 g) of titanium tetra(phenolate) waste.

Materials and Equipment
  • Waste titanium tetra(phenolate)

  • Anhydrous, inert solvent (e.g., Heptane, Tetrahydrofuran (THF))

  • Quenching solution: 1:1 mixture of Isopropanol and Deionized Water

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas inlet/outlet (e.g., Schlenk line)

  • Ice/water bath

  • Properly labeled hazardous waste container[7]

Step-by-Step Methodology
  • Establish Inert Atmosphere: Assemble the dry three-necked flask with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet. Purge the entire apparatus with dry nitrogen or argon gas for several minutes.[4]

    • Expert Rationale: This step is critical to prevent the titanium compound from reacting with atmospheric moisture prematurely, which could lead to a loss of control over the reaction.

  • Dilution of Waste: Under a positive pressure of inert gas, carefully transfer the waste titanium tetra(phenolate) into the flask. Dilute the waste with at least 5-10 volumes of an anhydrous, inert solvent (e.g., for 10g of waste, use 50-100 mL of THF or heptane). Begin stirring.

    • Expert Rationale: Dilution is a key control measure. It moderates the concentration of the reactant and helps to dissipate the heat generated during the exothermic hydrolysis reaction, preventing a thermal runaway.[8]

  • Cooling: Place the flask into an ice/water bath and allow the solution to cool to approximately 0-5 °C.

    • Expert Rationale: The hydrolysis of titanium alkoxides is highly exothermic.[9] External cooling is essential to maintain a low temperature, ensuring the reaction proceeds at a slow and manageable rate.

  • Controlled Addition of Quenching Solution: Fill the dropping funnel with the 1:1 isopropanol/water mixture. Add the quenching solution dropwise to the cold, stirred solution of the waste compound over a significant period (e.g., 30-60 minutes). A white precipitate of titanium dioxide will form.[1]

    • Expert Rationale: Slow, dropwise addition is the most critical step for ensuring safety.[4] It allows the heat to dissipate as it is generated. The isopropanol in the quenching solution acts as a co-solvent that helps to mediate the vigorous reaction between the organometallic compound and water.[10]

  • Reaction Completion: Once the addition is complete, leave the mixture stirring in the ice bath for an additional hour. Then, remove the ice bath and allow the slurry to warm to room temperature, continuing to stir for at least 2-3 more hours.

    • Expert Rationale: This "aging" period ensures the hydrolysis reaction goes to completion, fully neutralizing all the reactive titanium tetra(phenolate).[1]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_protocol Neutralization Protocol cluster_final Final Disposal assess Assess Waste Chemical (Titanium Tetra(phenolate)) ppe Don Appropriate PPE (Face Shield, Lab Coat, Gloves) assess->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood setup 1. Establish Inert Atmosphere (N2/Ar) fume_hood->setup dilute 2. Dilute Waste in Anhydrous Solvent setup->dilute cool 3. Cool Mixture in Ice Bath (0-5°C) dilute->cool quench 4. Slow, Dropwise Addition of Isopropanol/Water cool->quench complete 5. Stir to Ensure Complete Reaction quench->complete transfer Transfer Resulting Slurry to Waste Container complete->transfer label_waste Label Container Accurately: 'Hazardous Waste: TiO2, Phenol, Solvent, Water Mixture' transfer->label_waste collection Arrange for Collection by Licensed Disposal Service label_waste->collection

Caption: Workflow for the safe pre-treatment and disposal of titanium tetra(phenolate).

Part 4: Final Waste Collection and Labeling

The resulting slurry is no longer water-reactive but is still classified as hazardous waste due to the presence of phenol and organic solvents.

  • Transfer: Carefully transfer the slurry into a designated and robust hazardous waste container.

  • Labeling: The container must be sealed and clearly labeled. The label must include:

    • The words "Hazardous Waste"

    • A complete list of the contents: "Titanium Dioxide, Phenol, [Name of Solvent Used, e.g., THF], Isopropanol, Water Mixture"

    • Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4][7]

  • Storage and Disposal: Store the sealed container in a designated secondary containment area. Arrange for collection by your institution's EHS or a licensed hazardous waste disposal company.[3][4] Drain disposal of any materials used in this process is strictly forbidden.[3]

Part 5: Spill Management

In the event of a spill of unquenched titanium tetra(phenolate):

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills, cover the material with an inert absorbent such as dry sand, vermiculite, or a specialized spill absorbent for reactive chemicals. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [11][12]

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a dry, sealable container.

  • Decontaminate: Once the bulk material is removed, the area can be decontaminated by slowly and carefully adding an alcohol (like isopropanol), followed by a damp cloth.

  • Dispose: The spill cleanup materials must be treated as hazardous waste and disposed of according to the protocol above.

References

  • Drexel University Environmental Health and Safety. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Titanium Powder. Drexel University. [Link]

  • Emory University Environmental Health and Safety Office. Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Dela-Torre, K., et al. (2016). Sol–Gel Chemistry of Titanium Alkoxide toward HF: Impacts of Reaction Parameters. SciSpace. [Link]

  • Cristal. Handling Guidelines for Titanium Powder. [Link]

  • Bachvarova-Nedelcheva, A., et al. (2018). THE SOLVENT ROLE ON THE HYDROLYSIS-CONDENSATION PROCESSES AND OBTAINING OF TiO2 NANOPOWDERS. Journal of Chemical Technology and Metallurgy. [Link]

  • Li, B., et al. (2003). Hydrolysis process of titanium alkoxides under ultrasound irradiation. Korean Journal of Chemical Engineering. [Link]

  • ESPI Metals. (2016). Safety Data Sheet: Titanium. ESPI Metals. [Link]

  • Yoldas, B. E. (1986). Hydrolysis of titanium alkoxide and effects of hydrolytic polycondensation parameters. Journal of Materials Science. [Link]

  • NextSDS. titanium tetra(phenolate) — Chemical Substance Information. NextSDS. [Link]

  • University of Tennessee, Knoxville. Time-sensitive Chemicals. Environmental Health & Safety. [Link]

  • Temple University. STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS. Environmental Health and Radiation Safety. [Link]

  • M. M. Khader, et al. (2006). Synthesis of TiO2 nanoparticles by hydrolysis and peptization of titanium isopropoxide solution. Semiconductor Physics, Quantum Electronics & Optoelectronics. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Titanium Tetrachloride. ATSDR. [Link]

  • Barroso, S., et al. (2014). Synthesis, Cytotoxic and Hydrolytic Studies of Titanium Complexes Anchored by a Tripodal Diamine Bis(phenolate) Ligand. Dalton Transactions. [Link]

  • Suprun, E., et al. Hydrolysis of Titanium Alkoxides: Thermochemical, Electron Microscopy, Saxs Studies. ResearchGate. [Link]

  • NextSDS. Titanium tetrapropanolate — Chemical Substance Information. NextSDS. [Link]

Sources

Handling

Personal protective equipment for handling Titanium tetra(phenolate)

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a mechanistic system governed by chemical properties. When handling Titanium tetra(phenolate) (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a mechanistic system governed by chemical properties. When handling Titanium tetra(phenolate) (CAS: 2892-89-9)[1], the primary hazard is not just the organometallic complex itself, but its high reactivity with moisture.

To design an effective Personal Protective Equipment (PPE) and operational strategy, we must first understand the causality behind the hazard. Titanium tetra(phenolate) is highly susceptible to hydrolysis; upon exposure to atmospheric moisture or water, it rapidly degrades to form titanium dioxide and phenol [2]. Phenol is a severe systemic toxin and corrosive agent that rapidly penetrates the skin, causing deep tissue burns, central nervous system depression, and potentially fatal systemic toxicity[3]. Therefore, your PPE and handling protocols must be engineered to protect against concentrated phenol exposure.

Mechanistic Risk Assessment: The Latent Phenol Threat

The foundational rule for handling Titanium tetra(phenolate) is treating it as a latent source of concentrated phenol. Phenol possesses an anesthetic effect, meaning dermal exposure may initially be painless, delaying the victim's awareness of severe chemical burns[4].

G Ti Titanium tetra(phenolate) Ti(OC6H5)4 Hydrolysis Hydrolysis Reaction Ti->Hydrolysis H2O Atmospheric Moisture (H2O) H2O->Hydrolysis TiO2 Titanium Dioxide (TiO2) Hydrolysis->TiO2 Precipitates Phenol Phenol (C6H5OH) Highly Toxic & Corrosive Hydrolysis->Phenol 4 Equivalents Released Tox Systemic Toxicity & Severe Dermal Burns Phenol->Tox Skin Absorption / Inhalation

Fig 1. Hydrolysis pathway of Titanium tetra(phenolate) generating toxic phenol upon moisture exposure.

Quantitative Hazard Analysis

To contextualize the operational risk, the following table summarizes the physicochemical and toxicological data of the parent compound and its hazardous byproduct.

Property / MetricTitanium tetra(phenolate)Phenol (Hydrolysis Byproduct)
CAS Number 2892-89-9[1]108-95-2[5]
Molecular Formula C24H20O4TiC6H6O
Primary Hazard Profile Moisture-sensitive Lewis acidCorrosive, systemic toxin, mutagenic potential[4]
Occupational Exposure Limit Not established (Treat as Phenol)5 ppm (8-hour TWA) with strict Skin Notation[6]
Dermal Pathology Irritation, potential localized burnsRapid absorption, anesthesia, necrosis, organ failure[7]

Mandatory PPE Architecture

Because phenol acts as an aggressive organic solvent, standard laboratory PPE is insufficient. Standard thin nitrile gloves provide excellent dexterity but offer near-zero breakthrough time against concentrated phenol. Phenol rapidly permeates nitrile, trapping the corrosive agent against the skin[6].

You must implement a Dual-Layer Defense System :

  • Hand Protection (Critical): Wear a pair of standard exam-style nitrile gloves as the inner layer. Over these, don utility-grade Butyl Rubber or Neoprene gloves [3]. Butyl rubber provides superior chemical resistance and breakthrough time against phenolic compounds.

  • Eye & Face Protection: Chemical splash goggles are mandatory. If handling volumes greater than 50 mL or performing transfers outside a closed Schlenk system, a full-face shield must be worn over the goggles[3].

  • Body Protection: A fully buttoned, flame-resistant lab coat, long pants (covering the ankles), and closed-toe non-woven footwear. For high-risk transfers, a butyl rubber or neoprene apron is required[7].

  • Respiratory Controls: All handling must occur within a certified chemical fume hood or an inert-atmosphere glovebox. Smell alone cannot be used to indicate safe concentrations[8].

Workflow Start 1. Pre-Operation Verify Hood & PEG-400 BasePPE 2. Don Base PPE Pants, Shoes, Lab Coat Start->BasePPE Gloves 3. Don Double Gloves Nitrile + Butyl/Neoprene BasePPE->Gloves Face 4. Eye/Face Protection Goggles + Face Shield Gloves->Face Handle 5. Execute Handling In Certified Fume Hood Face->Handle Decon 6. Post-Operation Seal & Dispose PPE Handle->Decon

Fig 2. Standard operating workflow for donning PPE and safely handling Titanium tetra(phenolate).

Operational Workflows

The following protocols are designed as self-validating systems to ensure maximum safety and chemical integrity.

Protocol 1: Inert Atmosphere Handling (Schlenk Line)

Due to its moisture sensitivity, Titanium tetra(phenolate) should be handled using air-free techniques to prevent the generation of phenol[2].

  • Preparation: Purge the Schlenk line and all receiving flasks with high-purity Argon or Nitrogen. Ensure the fume hood sash is pulled down to the lowest workable height.

  • Verification: Confirm that a first-aid kit containing Polyethylene Glycol (PEG 300 or 400) is physically present on the benchtop before opening the chemical[7].

  • Transfer: Using a dry, inert-gas-purged syringe or cannula, transfer the required volume of Titanium tetra(phenolate) solution.

  • Quenching Residuals: Any glassware contaminated with the compound must be carefully quenched. Slowly add a dilute solution of isopropanol in a controlled manner inside the fume hood to safely hydrolyze residual titanium complex before washing.

Protocol 2: Emergency Dermal Decontamination

Water is strictly contraindicated for initial phenol decontamination. Because phenol has limited aqueous solubility, high-pressure water from a sink can spread the chemical over a larger surface area, exacerbating absorption[8].

  • Immediate Action: Yell for assistance. Rapidly remove all contaminated clothing, including leather items (belts, watchbands) which absorb and retain phenol[7].

  • PEG Application: Liberally apply low-molecular-weight Polyethylene Glycol (PEG 300 or 400) to gauze pads and gently wipe the exposed area. PEG rapidly solubilizes and extracts phenol from the skin[7].

  • Continuous Wiping: Continue wiping with fresh PEG-soaked gauze until there is no detectable sickeningly sweet odor of phenol[8].

  • Secondary Wash & Medical Escalation: Only after PEG decontamination should the victim use an emergency drench shower for 15 minutes. Call emergency services immediately, providing them with the SDS[8].

Protocol 3: Spill Management and Chemical Disposal
  • Evacuation & Assessment: Alert others and restrict access to the spill area. If the spill is large or outside a fume hood, evacuate and call Environmental Health and Safety (EHS)[8].

  • Containment: Wearing full PPE (including Butyl gloves and face shield), cover the liquid spill with absorbent pads. If the material has crystallized or precipitated as TiO2/phenol mixtures, do not sweep (which creates inhalable dust).

  • Neutralization & Wiping: Wet-wipe the residue using a 70% isopropanol or ethanol solution. This effectively solubilizes the phenolic residues without the violent reactivity of water[8].

  • Waste Segregation: Place all contaminated cleanup materials, including the outer layer of your gloves, into a clearly labeled, sealable hazardous waste container. Label it explicitly as: "Hazardous Waste: Contains Phenol, Titanium Dioxide, and Isopropanol"[8]. Do not mix with general organic waste.

References

  • NextSDS. titanium tetra(phenolate) — Chemical Substance Information.
  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
  • Cornell University Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
  • Western Washington University (WWU). Phenol Standard Operating Procedure.
  • University of Michigan. SOP - Phenol - Bridges Lab Protocols.
  • LookChem. Cas 102-09-0, Diphenyl carbonate (Phenol references).
  • ResearchGate. (PDF) Bis(phenolate)–Titanium(IV) Catalysts for Efficient and Sustainable Direct Amide Bond Formation.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Titanium tetra(phenolate)
Reactant of Route 2
Titanium tetra(phenolate)
© Copyright 2026 BenchChem. All Rights Reserved.